3,4-o-Isopropylidene-shikimic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)/t6-,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILATNHSTHZMCA-PRJMDXOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3,4-o-Isopropylidene-shikimic acid
An In-depth Technical Guide on the Physicochemical Properties of 3,4-o-Isopropylidene-shikimic acid
Abstract
This compound, a derivative of shikimic acid, is a molecule of significant interest in pharmaceutical research and chemical synthesis. Its modified structure, featuring an isopropylidene group protecting the 3- and 4-hydroxyl groups, enhances its stability and makes it a valuable intermediate in the synthesis of various compounds, including the antiviral drug oseltamivir.[1] This document provides a comprehensive overview of the physicochemical properties, experimental protocols related to its preparation and biological evaluation, and its role in relevant biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline powder.[2][3] It is a stable intermediate used in various chemical syntheses.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H14O5 | [1][2][4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| CAS Number | 183075-03-8 | [2][5] |
| Appearance | Off-white to light yellow powder/solid | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][5] |
| Purity | >97% | |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| IUPAC Name | (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
| InChI Key | PILATNHSTHZMCA-PRJMDXOYSA-N | |
| Topological Polar Surface Area | 76 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Preparation from Mango Core
A method for preparing 3,4-O-isopropylidene shikimic acid from mango stones has been developed, yielding a product with a purity of over 99.13%.[6] The general workflow is outlined below.
Caption: Workflow for the preparation of 3,4-O-isopropylidene shikimic acid from mango core.
Detailed Steps:
-
Crushing and Sieving: Mango stones are crushed and passed through an 80-mesh sieve to obtain a fine powder.[6]
-
Microwave Extraction: The mango core powder undergoes microwave extraction to isolate the target compound.[6]
-
Decolorization and Purification: The extract's pH is adjusted to 3.4, and it is treated with activated carbon at 50°C for 1.5 hours to decolorize and remove impurities.[6] This is followed by coarse crystallization and a secondary decolorization step.
-
Separation and Final Crystallization: Macroporous adsorption resin is used for separation and purification, followed by concentration and crystallization.[6]
-
Drying: The final product is dried to yield pure 3,4-O-isopropylidene shikimic acid.[6]
Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of this compound (ISA) have been evaluated using various animal models.[7][8][9]
a) Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute inflammation.
-
Animals: Rats are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (ISA at 50, 100, and 200 mg/kg).[7]
-
Procedure: ISA or the respective control vehicle is administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.[8]
-
Measurement: Paw volume is measured at specified intervals (e.g., hourly for 5 hours) using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group. ISA at 200 mg/kg showed significant inhibition, particularly in the later phase (3-5 hours).[7]
b) Cotton Pellet-Induced Granuloma in Rats: This model is used to evaluate the chronic anti-inflammatory (proliferative phase) activity.
-
Animals: Rats are divided into groups similar to the acute model.[7]
-
Procedure: Sterile cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla of anesthetized rats.[7] The animals are then treated orally with ISA (50, 100, 200 mg/kg), a standard drug, or a control vehicle for 12 consecutive days.[7]
-
Measurement: On the 13th day, the animals are euthanized, and the cotton pellets with surrounding granuloma tissue are excised, dried at 60°C for 24 hours, and weighed.[7]
-
Endpoint: The net dry weight of the granuloma is determined, and the percentage inhibition is calculated. ISA demonstrated a dose-dependent inhibition of granuloma formation.[7]
Evaluation of Antioxidant Activity
The antioxidant potential of ISA is assessed by its ability to scavenge free radicals.
-
Method: Electron spin resonance (ESR) spin-trapping technique is employed.[8]
-
Radical Scavenging: The scavenging activity against superoxide (B77818) radicals and hydroxyl radicals is measured.
-
Results: ISA exhibits moderate antioxidant activity, with reported IC50 values of 0.214 µg/mL for scavenging superoxide radicals and 0.450 µg/mL for hydroxyl radicals.[2][8]
Biological Activity and Signaling Pathways
This compound is an analog of shikimic acid, a key intermediate in the shikimate pathway.[8][10] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[10][11]
Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.
The anti-inflammatory effects of ISA are linked to its ability to modulate inflammatory pathways. Studies on experimental colitis have shown that ISA can reduce colonic injury and inflammation.[12] The proposed mechanism involves:
-
Antioxidant Action: Reducing levels of malondialdehyde (MDA) and nitric oxide (NO).[12]
-
Inhibition of Inflammatory Mediators: Decreasing the production of prostaglandin (B15479496) E2 (PGE2) in colon tissue.[2][12] This is likely achieved by inhibiting the expression of cyclo-oxygenase-2 (COX-2).[12]
-
Modulation of NF-κB Pathway: Ameliorating inflammation by modulating the expression of IκBα and nuclear factor kappa B (NF-κB) p65 proteins.[12]
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties that facilitate its use as a synthetic intermediate. Its biological activities, particularly its anti-inflammatory and antioxidant effects, are significant and are attributed to its modulation of key inflammatory pathways such as the NF-κB and arachidonic acid metabolism pathways. The detailed protocols for its preparation and biological evaluation provide a solid foundation for further research and development in medicinal chemistry and pharmacology.
References
- 1. Cas 183075-03-8,3,4-O-Isopropylidene shikimic acid | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,4-O-Isopropylidene shikimic acid CAS#: 183075-03-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,4-O-Isopropylidene shikimic acid | 183075-03-8 [chemicalbook.com]
- 6. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid [pubmed.ncbi.nlm.nih.gov]
- 9. Study on anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-o-Isopropylidene-shikimic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-O-Isopropylidene-shikimic acid, a derivative of shikimic acid, highlighting its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 183075-03-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₅ | [1][3][5] |
| Molecular Weight | 214.22 g/mol | [5][6] |
Physicochemical Properties
| Property | Description | Reference |
| Physical Form | Solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [6] |
| Purity | Typically available in purities of 97% or higher. | [2][3] |
Biological Activities and Quantitative Data
This compound has demonstrated notable anti-inflammatory, analgesic, and antioxidant properties in various preclinical models.
Anti-inflammatory Activity
| Experimental Model | Species | Dosing (Oral) | Observed Effect | Reference |
| Xylene-induced ear edema | Mice | 60, 120, 240 mg/kg | Reduction in edema by 18.1-31.4% | [1][5] |
| Carrageenan-induced paw edema | Rats | 50, 100, 200 mg/kg | Inhibition of edema by 7.8-51.0% | [1][5] |
| Cotton pellet-induced granuloma | Rats | 50, 100, 200 mg/kg (12 days) | Reduction in granuloma weight by 11.4-24.0% | [1][5] |
Analgesic Activity
| Experimental Model | Species | Dosing (Oral) | Observed Effect | Reference |
| Acetic acid-induced writhing | Mice | 60, 120, 240 mg/kg | Reduction in writhing by 15.6-48.9% | [1][5] |
| Hot plate test | Mice | 60, 120, 240 mg/kg | Increased pain threshold by 10.5-28.5% | [1][5] |
Antioxidant Activity
| Assay | IC₅₀ Value (µg/mL) | Reference |
| Superoxide (B77818) radical scavenging | 0.214 | [1][5] |
| Hydroxyl radical scavenging | 0.450 | [1][5] |
Biochemical Markers in Inflammation
In the carrageenan-induced paw edema model in rats, this compound was shown to reduce the levels of key inflammatory and oxidative stress markers in the paw tissue.
| Marker | Dosing (Oral) | Reduction | Reference |
| Prostaglandin E₂ (PGE₂) | 100, 200 mg/kg | 12.1 - 15.6% | [2][5] |
| Malondialdehyde (MDA) | 100, 200 mg/kg | 20.8 - 27.6% | [2][5] |
Putative Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of inflammatory signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates a potential mechanism of action.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory and in vitro antioxidant experiments are provided below.
Xylene-Induced Ear Edema in Mice
-
Animal Model: Male ICR mice (18-24 g) are used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and treatment groups receiving this compound (60, 120, and 240 mg/kg).
-
Procedure:
-
The test compound or vehicle is administered orally.
-
After 30 minutes, 0.03 mL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.
-
One hour after xylene application, mice are euthanized.
-
Circular sections are removed from both ears and weighed.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.[1]
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (110-160 g) are used.
-
Groups: Animals are randomized into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving this compound (50, 100, and 200 mg/kg).
-
Procedure:
-
The test compound or vehicle is administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[1]
-
Superoxide and Hydroxyl Radical Scavenging Assay
-
Methodology: Electron spin resonance (ESR) spin-trapping technique is employed.
-
Superoxide Radical Scavenging:
-
The superoxide radicals are generated by the hypoxanthine-xanthine oxidase system.
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used as the spin trap.
-
The reaction mixture contains the sample, DMPO, hypoxanthine, and xanthine (B1682287) oxidase in a phosphate (B84403) buffer.
-
The ESR spectrum of the DMPO-OOH adduct is recorded, and the scavenging activity is determined by the reduction in the signal intensity.
-
-
Hydroxyl Radical Scavenging:
-
Hydroxyl radicals are generated by the Fenton reaction (FeSO₄ + H₂O₂).
-
DMPO is used as the spin trap.
-
The reaction mixture includes the sample, DMPO, FeSO₄, and H₂O₂ in a phosphate buffer.
-
The ESR spectrum of the DMPO-OH adduct is measured, and the scavenging activity is calculated based on the decrease in signal intensity.[5]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory and antioxidant properties of a test compound.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]
- 5. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-o-Isopropylidene-shikimic Acid
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for shikimic acid. This information serves as a crucial baseline for interpreting the spectra of its derivatives.
Table 1: ¹H NMR Spectral Data for Shikimic Acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.70 | m | |
| H-4 | 4.30 | m | |
| H-5 | 3.93 | m | |
| H-3 | 3.67 | dd | 8.4, 4.5 |
| H-6a | 2.64 | dd | 18.0, 4.8 |
| H-6b | 2.12 | dd | 18.0, 6.3 |
Solvent: D₂O, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectral Data for Shikimic Acid
| Carbon | Chemical Shift (δ, ppm) |
| C-7 (C=O) | 170.1 |
| C-1 | 137.1 |
| C-2 | 129.8 |
| C-4 | 75.1 |
| C-5 | 66.5 |
| C-3 | 65.8 |
| C-6 | 30.4 |
Solvent: D₂O, Frequency: 75 MHz[1]
Predicted Spectral Changes for 3,4-o-Isopropylidene-shikimic acid
The introduction of the isopropylidene group, forming an acetal (B89532) with the hydroxyls at C-3 and C-4, is expected to induce the following changes in the NMR spectra:
-
¹H NMR:
-
The signals for H-3 and H-4 would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the acetal linkage.
-
New signals corresponding to the two methyl groups of the isopropylidene moiety would appear, likely as two singlets (if they are magnetically inequivalent) or a single singlet (if equivalent), typically in the range of 1.2-1.5 ppm.
-
The multiplicity of the signals for H-3 and H-4 may be altered due to conformational changes in the cyclohexene (B86901) ring upon acetal formation.
-
-
¹³C NMR:
-
The chemical shifts for C-3 and C-4 would be expected to shift downfield.
-
A new quaternary carbon signal for the isopropylidene group (C(CH₃)₂) would appear, typically in the range of 90-110 ppm.
-
Two new signals for the methyl carbons of the isopropylidene group would be observed, typically in the range of 20-30 ppm.
-
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if the solvent does not contain it.
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The acquisition parameters are set as follows:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.
-
The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
-
A proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon.
-
The acquisition parameters are set as follows:
-
Spectral Width: 0 to 220 ppm
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.
-
The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the solvent peaks.
Visualizations
The following diagrams illustrate the synthesis of this compound and its position within the broader shikimate pathway.
Caption: Synthetic workflow for the protection of shikimic acid.
References
Solubility Profile of 3,4-o-Isopropylidene-shikimic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-o-Isopropylidene-shikimic acid in various organic solvents. This document is intended to be a valuable resource for researchers and professionals engaged in the development of pharmaceuticals and other chemical entities involving this compound. The guide includes a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to facilitate experimental design.
Introduction to this compound
This compound is a derivative of shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms. The introduction of the isopropylidene group can alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. Understanding the solubility of this compound in different organic solvents is essential for its purification, characterization, and formulation into various dosage forms.
Solubility Data
Currently, comprehensive quantitative solubility data for this compound in a wide range of organic solvents and at various temperatures is limited in publicly available literature. The following table summarizes the available qualitative and semi-quantitative solubility information. It is important to note that "soluble" is a qualitative description and the actual saturation concentration can vary significantly between solvents. One study has reported a quantitative value for its solubility in water.[1]
| Solvent | Temperature (°C) | Solubility |
| Chloroform | Not Specified | Soluble[2][3] |
| Dichloromethane | Not Specified | Soluble[2][3] |
| Ethyl Acetate | Not Specified | Soluble[2][3] |
| Acetone | Not Specified | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2][3] |
| 10% DMSO in a mixed solvent system | Not Specified | ≥ 2.5 mg/mL[4] |
| Water | 37 | 32.52 mg/mL[1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established analytical techniques and can be adapted to specific laboratory conditions.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate taken.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate for determining the concentration of the solute in a saturated solution.
Materials:
-
This compound (solid and as a reference standard)
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Prepare a saturated solution: Follow steps 1-5 of the Gravimetric Method.
-
Prepare a calibration curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analyze the saturated solution:
-
Accurately dilute a known volume of the filtered supernatant from the saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculate solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility.
-
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Relevant Biological Pathway: The Shikimate Pathway
While specific signaling pathways involving this compound are not well-documented, its parent compound, shikimic acid, is a central intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, algae, and plants. As this pathway is absent in mammals, it is a key target for the development of herbicides and antimicrobial agents. The diagram below provides a simplified overview of the shikimate pathway.
References
The Isopropylidene Ketal: A Linchpin in Shikimic Acid Chemistry for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in a molecule. In the realm of shikimic acid chemistry, a versatile chiral building block and a key precursor to the antiviral drug oseltamivir (B103847) (Tamiflu®), the isopropylidene group plays a pivotal role. This technical guide provides a comprehensive overview of the application of the isopropylidene group in protecting the diol functionalities of shikimic acid, detailing its importance, the experimental protocols for its installation and removal, and the quantitative data associated with these transformations.
The Strategic Importance of the Isopropylidene Protecting Group
Shikimic acid possesses three secondary hydroxyl groups, with the C3 and C4 hydroxyls existing as a cis-diol. This structural feature makes it amenable to protection as a cyclic ketal, most commonly an isopropylidene ketal (also known as an acetonide). The formation of the 3,4-O-isopropylidene shikimic acid derivative is a critical step in many synthetic routes, offering several key advantages:
-
Selective Protection: The isopropylidene group selectively protects the C3 and C4 hydroxyls, leaving the C5 hydroxyl available for further synthetic manipulation. This regioselectivity is crucial for the synthesis of complex molecules like oseltamivir.
-
Enhanced Stability: The resulting isopropylidene ketal is stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments, thus preventing unwanted side reactions.
-
Improved Solubility: Protection of the polar diol can increase the solubility of shikimic acid derivatives in organic solvents, facilitating subsequent reactions and purification.
-
Mild Deprotection: The isopropylidene group can be readily removed under acidic conditions, often with high efficiency, regenerating the diol functionality when it is no longer needed.
Synthesis of 3,4-O-Isopropylidene Shikimic Acid Derivatives
The most common method for the protection of the 3,4-diol of shikimic acid involves the reaction with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. The reaction to form the ethyl ester, a common intermediate, is presented below.
Reaction Scheme
Caption: Synthesis of Ethyl 3,4-O-Isopropylidene-shikimate.
Experimental Protocol: Synthesis of Ethyl 3,4-O-Isopropylidene-shikimate
This protocol is a representative procedure based on established methods for the protection of diols.
Materials:
-
Shikimic Acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification: To a suspension of shikimic acid (1.0 eq) in anhydrous ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield crude ethyl shikimate.
-
Protection: Dissolve the crude ethyl shikimate in anhydrous acetone. Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq). Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure ethyl 3,4-O-isopropylidene-shikimate.
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of isopropylidene-protected shikimic acid derivatives.
| Product | Starting Material | Reagents | Yield | Purity | Reference(s) |
| Ethyl 3,4-O-Isopropylidene-shikimate | Shikimic Acid | EtOH, SOCl₂; 2,2-dimethoxypropane, p-TsOH, acetone | >85% | >98% | [1][2] |
| 3,4-O-Isopropylidene shikimic acid | Mango Cores | Microwave extraction, purification | - | >99% | [3][4] |
Deprotection of the Isopropylidene Group
The removal of the isopropylidene group is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.
Reaction Scheme
Caption: Deprotection of the Isopropylidene Group.
Experimental Protocol: Deprotection using Dowex® 50W Resin
This protocol provides a mild and efficient method for the removal of the isopropylidene group using a strongly acidic ion-exchange resin.
Materials:
-
Ethyl 3,4-O-Isopropylidene-shikimate
-
Methanol
-
Dowex® 50WX2 ion-exchange resin
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the isopropylidene-protected compound in methanol. Add Dowex® 50WX2 resin to the solution (typically 1-2 g of resin per 1 g of substrate)[5].
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 55 °C) and monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours)[5].
-
Work-up: Cool the mixture to room temperature and remove the resin by filtration, washing the resin thoroughly with methanol.
-
Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude deprotected diol. Further purification can be achieved by column chromatography if necessary.
Quantitative Data
The following table summarizes typical conditions and yields for the deprotection of isopropylidene ketals.
| Substrate | Reagents | Conditions | Yield | Reference(s) |
| Isopropylidene-protected carbohydrate | 1% aqueous H₂SO₄ | Reflux, 3 hours | >99% (crude) | |
| Isopropylidene-protected diol | Dowex® 50WX2 resin in Methanol | 55 °C, 3-5 hours | 83-92% | [5] |
Spectroscopic Characterization
The successful protection and deprotection of shikimic acid can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
1H and 13C NMR Data
The following table provides a comparison of the key NMR signals for shikimic acid and its 3,4-O-isopropylidene derivative. The presence of the characteristic signals for the isopropylidene group (two methyl singlets in 1H NMR and the quaternary carbon and methyl carbons in 13C NMR) and the corresponding shifts in the shikimate backbone signals confirm the successful protection.
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) |
| Shikimic Acid | 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, 1H), 2.64 (dd, 1H), 2.12 (dd, 1H) | 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4 |
| Ethyl 3,4-O-Isopropylidene-shikimate | Characteristic signals for the shikimate backbone with shifts due to protection, and two singlets for the isopropylidene methyl groups around 1.3-1.5 ppm. The ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm. | Characteristic signals for the shikimate backbone, a signal for the ketal carbon around 109 ppm, and signals for the two methyl carbons of the isopropylidene group around 25-27 ppm. The ethyl ester carbons will also be present. |
Note: Specific spectral data for ethyl 3,4-O-isopropylidene-shikimate can be found in supplementary materials of relevant research articles and may vary slightly based on the solvent and instrument used.
Logical Workflow and Signaling Pathways
The isopropylidene protection of shikimic acid is a key step in a broader synthetic workflow, most notably in the production of oseltamivir. Furthermore, derivatives of shikimic acid are involved in important biological pathways.
Experimental Workflow: Synthesis and Deprotection
Caption: General Experimental Workflow.
The Shikimate Pathway
The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids. Understanding this pathway is essential as it is the biological origin of shikimic acid.
Caption: The Shikimate Pathway.
Conclusion
The isopropylidene group serves as an indispensable tool in the synthetic chemist's arsenal (B13267) when working with shikimic acid. Its ability to selectively and robustly protect the 3,4-diol functionality, coupled with its straightforward removal, has been instrumental in the successful synthesis of numerous complex molecules, most notably the life-saving antiviral drug oseltamivir. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the application of this critical protecting group strategy in their own synthetic endeavors.
References
- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
A Technical Guide to the Biological Activities of 3,4-oxo-isopropylidene-shikimic acid (ISA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-oxo-isopropylidene-shikimic acid (ISA) is a semi-synthetic derivative of shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms. ISA has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of ISA, with a focus on its anti-inflammatory, analgesic, antioxidant, and potential anti-cancer and anti-viral properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Shikimic acid, traditionally extracted from the fruit of the Chinese star anise (Illicium verum), serves as a crucial chiral building block for the synthesis of various pharmaceuticals. Its derivative, 3,4-oxo-isopropylidene-shikimic acid (ISA), has demonstrated a range of biological effects, most notably in the realms of inflammation, pain, and oxidative stress. This document consolidates the current scientific knowledge on ISA, offering a technical resource for researchers exploring its therapeutic potential.
Synthesis of 3,4-oxo-isopropylidene-shikimic acid (ISA)
While ISA can be extracted from natural sources like mango pits, a common laboratory-scale synthesis involves the modification of commercially available shikimic acid.
Experimental Protocol: Synthesis of ISA from Shikimic Acid
This protocol outlines a general procedure for the synthesis of ISA.
Materials:
-
Shikimic acid
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Diol: Dissolve shikimic acid in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure of the purified 3,4-oxo-isopropylidene-shikimic acid using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Anti-inflammatory and Analgesic Activities
ISA has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.
Quantitative Data Summary
| Activity | Model | Dose/Concentration | Effect | Reference |
| Anti-inflammatory | Xylene-induced ear edema (mice) | 60, 120, 240 mg/kg (oral) | 18.1-31.4% reduction in edema | [1] |
| Carrageenan-induced paw edema (rats) | 50, 100, 200 mg/kg (oral) | 7.8-51.0% reduction in edema | [1] | |
| Cotton pellet-induced granuloma (rats) | 50, 100, 200 mg/kg (oral, 12 days) | 11.4-24.0% reduction in granuloma weight | [1] | |
| Analgesic | Acetic acid-induced writhing (mice) | 60, 120, 240 mg/kg (oral) | 15.6-48.9% reduction in writhing | [1] |
| Hot plate test (mice) | 60, 120, 240 mg/kg (oral) | 10.5-28.5% increase in pain latency | [1] | |
| Effect on Inflammatory Mediators | PGE2 production in paw tissue (rats) | 100, 200 mg/kg (oral) | 12.1-15.6% decrease | [1] |
| MDA production in paw tissue (rats) | 100, 200 mg/kg (oral) | 20.8-27.6% decrease | [1] |
Experimental Protocols
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer ISA orally at desired doses.
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the control group.
-
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Administer ISA orally at desired doses.
-
After 30 minutes, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear.
-
After 15 minutes, sacrifice the mice and remove both ears.
-
Use a cork borer to cut circular sections from both ears and weigh them.
-
Calculate the percentage inhibition of edema.
-
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Administer ISA orally at desired doses.
-
After 30 minutes, inject 0.2 mL of 0.7% acetic acid solution intraperitoneally.
-
Observe the mice for 15 minutes and count the number of writhes (abdominal constrictions).
-
Calculate the percentage of pain inhibition.
-
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Place each mouse on a hot plate maintained at 55 ± 0.5 °C.
-
Record the latency time for the first sign of pain (licking of hind paws or jumping).
-
Administer ISA orally at desired doses.
-
Measure the pain latency at 30, 60, 90, and 120 minutes after administration.
-
Antioxidant Activity
ISA exhibits notable antioxidant properties by scavenging free radicals.
Quantitative Data Summary
| Activity | Assay | IC50 Value | Reference |
| Radical Scavenging | Superoxide (B77818) radical scavenging (ESR) | 0.214 µg/mL | [1] |
| Hydroxyl radical scavenging (ESR) | 0.450 µg/mL | [1] |
Experimental Protocol: Radical Scavenging Assays (Electron Spin Resonance)
-
Superoxide Radical Scavenging:
-
Generate superoxide radicals using a hypoxanthine-xanthine oxidase system.
-
Use 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trapping agent.
-
Incubate the reaction mixture with different concentrations of ISA.
-
Measure the intensity of the DMPO-OOH adduct signal using an ESR spectrometer.
-
Calculate the scavenging activity as the percentage decrease in the signal intensity.
-
-
Hydroxyl Radical Scavenging:
-
Generate hydroxyl radicals using a Fenton reaction system (FeSO₄ and H₂O₂).
-
Use DMPO as a spin trapping agent.
-
Incubate the reaction mixture with different concentrations of ISA.
-
Measure the intensity of the DMPO-OH adduct signal using an ESR spectrometer.
-
Calculate the scavenging activity.
-
Mechanism of Action: Modulation of NF-κB Signaling Pathway
The anti-inflammatory effects of ISA are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In a rat model of experimental colitis, ISA was shown to modulate the expression of IκBα and the nuclear translocation of the NF-κB p65 subunit[2][3].
Potential Anti-Cancer and Anti-Viral Activities
While direct evidence for the anti-cancer and anti-viral activities of ISA is still emerging, studies on shikimic acid and its derivatives suggest potential in these areas. Shikimic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines, and shikimic acid itself is a key precursor in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®)[4].
Quantitative Data Summary (Shikimic Acid Derivatives)
Note: The following data is for shikimic acid derivatives and not specifically for ISA. Further research is needed to determine the specific activity of ISA.
| Compound Class | Cell Line | Activity | IC50 Value | Reference |
| Shikimate Analogues | Murine and Human Tumor Cell Lines | Cytotoxic | 0.5-44 µM | [5] |
| 6-Aza-analogues of Angucyclinones | PC-3 (prostate), HT-29 (colon) | Cytotoxic | < 10 µM | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ISA for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
3,4-oxo-isopropylidene-shikimic acid has demonstrated a compelling profile of anti-inflammatory, analgesic, and antioxidant activities. Its mechanism of action appears to involve the modulation of key inflammatory pathways such as NF-κB. While the anti-cancer and anti-viral potential of ISA requires more direct investigation, the activities of related shikimic acid derivatives are promising. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile molecule. Future studies should focus on elucidating the detailed molecular targets of ISA, expanding the scope of its biological evaluation to other disease models, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of shikimate analogues. Structure:activity studies based on 1-crotonyloxymethyl-3R,4R,5R-trihydroxycyclohex-2-enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanisms of 3,4-oxo-isopropylidene-shikimic acid (ISA): A Technical Guide to its Anti-inflammatory and Analgesic Actions
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory and analgesic mechanisms of 3,4-oxo-isopropylidene-shikimic acid (ISA), a semi-synthetic derivative of shikimic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research findings to elucidate the molecular pathways and pharmacological effects of ISA.
Executive Summary
3,4-oxo-isopropylidene-shikimic acid (ISA) has demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical models. Its mechanism of action is multifactorial, primarily involving the inhibition of the arachidonic acid cascade, modulation of the pivotal NF-κB signaling pathway, and a reduction in oxidative stress. These actions collectively lead to a decrease in pro-inflammatory mediators and a subsequent alleviation of inflammation and pain. This guide will detail the experimental evidence supporting these mechanisms, present quantitative data in a structured format, and outline the methodologies of key experiments.
Core Anti-inflammatory and Analgesic Mechanisms
ISA exerts its therapeutic effects through a coordinated impact on several key inflammatory and nociceptive pathways.
Inhibition of the Arachidonic Acid Pathway via Cyclooxygenase (COX) Inhibition
A primary driver of inflammation and pain is the metabolic cascade of arachidonic acid, which is catalyzed by cyclooxygenase (COX) enzymes to produce prostaglandins. ISA has been shown to significantly reduce the production of Prostaglandin E2 (PGE2), a key mediator of vasodilation, fever, and pain.[1] This strongly suggests that ISA interferes with the COX pathway. Further studies have confirmed that ISA treatment leads to a decrease in the expression of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Research has shown that ISA can modulate this pathway by affecting the expression of IκBα and the NF-κB p65 subunit, thereby inhibiting the nuclear translocation of NF-κB. This leads to a broad-spectrum anti-inflammatory effect.
Downregulation of Pro-inflammatory Cytokines and Mediators
Consistent with its inhibitory effect on the NF-κB pathway, ISA has been demonstrated to reduce the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ). Additionally, ISA has been shown to decrease the expression of inducible nitric oxide synthase (iNOS), which in turn reduces the production of nitric oxide (NO), a potent inflammatory mediator.
Antioxidant Activity
Oxidative stress is intricately linked with inflammation, creating a vicious cycle that perpetuates tissue damage. ISA exhibits significant antioxidant properties, contributing to its anti-inflammatory effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Furthermore, ISA has demonstrated direct radical scavenging activity.[1]
Lipoxygenase Pathway
The lipoxygenase (LOX) pathway is another major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent chemoattractants and mediators of inflammation. Currently, there is a lack of direct evidence in the reviewed literature to suggest that ISA's anti-inflammatory effects are mediated through the inhibition of the LOX pathway. Further research is warranted to explore this potential mechanism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ISA and a general workflow for its in vivo evaluation.
Figure 1: ISA's Core Anti-inflammatory Signaling Pathways.
Figure 2: Generalized In Vivo Experimental Workflow for ISA Evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on ISA.
Table 1: In Vivo Anti-inflammatory Activity of ISA
| Experimental Model | Species | ISA Dose (mg/kg) | Outcome Measure | Result (% Inhibition) |
| Xylene-induced Ear Edema | Mouse | 60 | Edema Weight | 18.1 |
| 120 | Edema Weight | 24.5 | ||
| 240 | Edema Weight | 31.4 | ||
| Carrageenan-induced Paw Edema | Rat | 50 | Paw Volume | 7.8 - 25.4 |
| 100 | Paw Volume | 15.6 - 38.7 | ||
| 200 | Paw Volume | 28.1 - 51.0 | ||
| Cotton Pellet-induced Granuloma | Rat | 50 | Granuloma Weight | 11.4 |
| 100 | Granuloma Weight | 18.2 | ||
| 200 | Granuloma Weight | 24.0 |
Data compiled from a study evaluating the anti-inflammatory effects of ISA.[1]
Table 2: In Vivo Analgesic Activity of ISA
| Experimental Model | Species | ISA Dose (mg/kg) | Outcome Measure | Result (% Inhibition of Pain Response) |
| Acetic Acid-induced Writhing | Mouse | 60 | Number of Writhings | 15.6 |
| 120 | Number of Writhings | 32.8 | ||
| 240 | Number of Writhings | 48.9 | ||
| Hot Plate Test | Mouse | 60 | Pain Latency | 10.5 |
| 120 | Pain Latency | 19.3 | ||
| 240 | Pain Latency | 28.5 |
Data compiled from a study evaluating the analgesic effects of ISA.[1]
Table 3: Biochemical Effects of ISA in Carrageenan-induced Paw Edema in Rats
| Parameter | ISA Dose (mg/kg) | Result (% Reduction) |
| PGE2 Production | 50 | 1.0 |
| 100 | 8.3 | |
| 200 | 15.6 | |
| MDA Levels | 50 | 6.3 |
| 100 | 18.5 | |
| 200 | 27.6 |
Data reflects the percentage decrease in the respective parameter in the paw tissue of rats treated with ISA compared to the control group.[1]
Table 4: In Vitro Antioxidant Activity of ISA
| Assay | IC50 (µg/mL) |
| Superoxide Radical Scavenging | 0.214 |
| Hydroxyl Radical Scavenging | 0.450 |
IC50 values represent the concentration of ISA required to scavenge 50% of the respective free radicals.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ISA's anti-inflammatory and analgesic properties.
Carrageenan-induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of ISA.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are randomly assigned to groups (n=10): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and ISA treatment groups (50, 100, 200 mg/kg).
-
Test compounds are administered orally (p.o.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Acetic Acid-induced Writhing in Mice
-
Objective: To assess the peripheral analgesic activity of ISA.
-
Animals: Male Kunming mice (18-22g).
-
Procedure:
-
Animals are randomly assigned to groups (n=10): vehicle control, positive control (e.g., Aspirin 100 mg/kg), and ISA treatment groups (60, 120, 240 mg/kg).
-
Test compounds are administered orally (p.o.).
-
Thirty minutes after treatment, animals are injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-minute period.
-
The percentage inhibition of writhing is calculated for each group relative to the vehicle control group.
-
TNBS-induced Colitis in Rats
-
Objective: To evaluate the therapeutic potential of ISA in a model of inflammatory bowel disease.
-
Animals: Male Sprague-Dawley rats (200-240g).
-
Procedure:
-
Rats are fasted for 24 hours.
-
Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) is instilled into the colon to induce colitis.
-
From day 2, animals are treated daily with ISA (50, 100, 200 mg/kg, p.o.) or a reference drug (e.g., sulfasalazine) for 12-14 days.
-
At the end of the treatment period, animals are euthanized, and the colon is removed.
-
Assessment includes macroscopic scoring of damage, measurement of colon weight/length ratio, and histological analysis.
-
Biochemical markers such as myeloperoxidase (MPO) activity, MDA, NO, PGE2, and cytokine levels (TNF-α, IL-1β) are measured in colon tissue homogenates.
-
Immunohistochemistry is performed to assess the expression of iNOS, COX-2, and NF-κB p65.
-
Conclusion
3,4-oxo-isopropylidene-shikimic acid (ISA) is a promising compound with well-defined anti-inflammatory and analgesic properties. Its multifaceted mechanism of action, targeting the COX pathway, NF-κB signaling, and oxidative stress, provides a strong rationale for its therapeutic potential in inflammatory conditions and pain management. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of ISA as a novel therapeutic agent. Future investigations should aim to further delineate its molecular interactions, including potential effects on the lipoxygenase pathway, and to establish its efficacy and safety in more advanced preclinical models.
References
An In-depth Technical Guide on the Antioxidant Potential and Radical Scavenging Activity of ISA
An Important Note on "ISA" : The acronym "ISA" is used in scientific literature to refer to multiple distinct compounds. This guide synthesizes the available data for two such compounds: 3,4-oxo-isopropylidene-shikimic acid and Isoalantolactone . It is crucial for researchers to identify the specific compound of interest in their work.
Part 1: 3,4-oxo-isopropylidene-shikimic acid (ISA) as a Radical Scavenger
3,4-oxo-isopropylidene-shikimic acid (ISA) is a semi-synthetic derivative of shikimic acid, a compound extracted from the dry fruit of Illicium verum (Chinese star anise).[1][2] It has demonstrated notable antioxidant properties through its ability to scavenge reactive oxygen species (ROS).
Data Presentation: Radical Scavenging Activity
The antioxidant potential of 3,4-oxo-isopropylidene-shikimic acid has been quantified by its half-maximal inhibitory concentration (IC50) against key free radicals. The available data is summarized below.
| Radical Species | Assay Method | IC50 Value (µg/mL) | Reference |
| Superoxide (B77818) Radical (O₂•⁻) | Electron Spin Resonance (ESR) | 0.214 | [1][2] |
| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) | 0.450 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a controlled system.
-
Principle : Superoxide radicals are generated, often using a system like phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH). These radicals then reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant compound will compete for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is measured spectrophotometrically.[3]
-
Reagents :
-
Phosphate (B84403) buffer (e.g., 0.06 M, pH 7.8)
-
Nitro blue tetrazolium (NBT) solution (e.g., 0.18 mM)
-
Nicotinamide adenine dinucleotide (NADH) solution (e.g., 468 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 60 µM)
-
Test compound (ISA) at various concentrations
-
-
Procedure :
-
Prepare a reaction mixture containing the phosphate buffer, NBT solution, NADH solution, and the test compound (ISA) at different concentrations in a final volume (e.g., 3 mL).[4]
-
Initiate the reaction by adding the PMS solution to the mixture.[3]
-
Incubate the mixture at ambient temperature for a specified time (e.g., 5 minutes).[5]
-
Measure the absorbance of the resulting solution at a specific wavelength (typically 560 nm) using a spectrophotometer.[6]
-
A control is prepared without the test compound.
-
The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.
-
This method provides a highly specific means of quantifying the scavenging of hydroxyl radicals, one of the most reactive oxygen species.
-
Principle : Hydroxyl radicals are generated through a reaction, such as the UV photolysis of hydrogen peroxide or a Fenton-like reaction (Fe²⁺ + H₂O₂).[7][8] These highly unstable radicals are "trapped" by a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO), forming a more stable radical adduct. This adduct produces a characteristic signal that can be detected and quantified by an Electron Spin Resonance (ESR) spectrometer. When an antioxidant is present, it competes with the spin trap for the hydroxyl radicals, leading to a decrease in the ESR signal intensity.[9]
-
Reagents :
-
Phosphate buffer
-
Hydrogen Peroxide (H₂O₂) as a source of hydroxyl radicals
-
Spin trapping agent (e.g., DMPO)
-
Test compound (ISA) at various concentrations
-
-
Procedure :
-
A solution containing the phosphate buffer, H₂O₂, the spin trapping agent, and the test compound (ISA) at a specific concentration is prepared.
-
Hydroxyl radicals are generated. For instance, by in situ UV-photolysis of the H₂O₂ solution for a short duration (e.g., 5 seconds).[7]
-
Immediately following radical generation, the sample is placed in the ESR spectrometer.
-
The ESR spectrum of the spin adduct is recorded. The intensity of a characteristic peak in the spectrum is used as a measure of the concentration of the trapped radicals.
-
The procedure is repeated for various concentrations of the test compound. A control measurement is performed without the antioxidant.
-
The scavenging activity is calculated based on the reduction in the ESR signal intensity in the presence of the antioxidant compared to the control.
-
The IC50 value is calculated from the dose-response curve.
-
Part 2: Isoalantolactone (ISA/IATL) and its Role in Oxidative Stress Signaling
Isoalantolactone (IATL), a sesquiterpene lactone, has been studied for its effects on cancer cells. In this context, its activity is paradoxically linked to the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death). This pro-oxidant effect in a cellular environment is a critical aspect of its mechanism of action.
IATL treatment in cancer cells leads to a dose-dependent increase in intracellular ROS levels.[10][11] This accumulation of ROS acts as a trigger for downstream signaling cascades that promote apoptosis. Specifically, the activation of mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, has been identified as a key consequence of IATL-induced ROS generation.[12] Pre-treatment of cells with ROS scavengers, such as N-acetylcysteine (NAC), has been shown to reverse the apoptotic effects of IATL, confirming the crucial role of ROS in its mechanism.[13][14]
Mandatory Visualization: Signaling Pathway
Caption: ISA-induced ROS generation and downstream signaling.
Part 3: General Methodologies for In-Vitro Antioxidant Assays
For researchers aiming to screen compounds for antioxidant potential, several standard in-vitro assays are commonly employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle : DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[15][16]
-
Reagents :
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Solvent (methanol or ethanol)
-
Test compound at various concentrations
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
-
Procedure :
-
Prepare various concentrations of the test compound in the chosen solvent.
-
In a test tube or 96-well plate, add a specific volume of the test sample solution to a volume of the DPPH working solution.[17]
-
Mix the solution vigorously.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[18]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
A control is prepared using the solvent instead of the test sample.
-
The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
The IC50 value is determined from a plot of scavenging percentage against compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle : The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[19] An antioxidant compound added to the pre-formed radical solution will reduce the ABTS•+, causing a decolorization that can be measured by the decrease in absorbance at 734 nm.[20] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagents :
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Solvent (e.g., ethanol (B145695) or phosphate-buffered saline)
-
Test compound at various concentrations
-
Positive control (e.g., Trolox)
-
-
Procedure :
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[21]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.[18]
-
Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[20][21]
-
A control is prepared using the solvent in place of the test sample.
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
-
Mandatory Visualization: Experimental Workflow
Caption: General workflow for in-vitro radical scavenging assays.
References
- 1. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 5. phytojournal.com [phytojournal.com]
- 6. scribd.com [scribd.com]
- 7. Serum hydroxyl radical scavenging capacity as quantified with iron-free hydroxyl radical source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method of measuring hydroxyl radical-scavenging activity of antioxidants using gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactive oxygen species mediate isoalantolactone-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. benchchem.com [benchchem.com]
- 20. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3,4-o-Isopropylidene-shikimic Acid in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. While shikimic acid itself is a vital precursor in this biological pathway, its protected derivative, 3,4-o-Isopropylidene-shikimic acid, carves its niche not as a biological precursor but as a strategic intermediate in the complex chemical synthesis of high-value pharmaceuticals. This technical guide elucidates the role of this compound, steering away from the misconception of its involvement as a direct precursor in the enzymatic shikimate pathway and focusing on its pivotal application in synthetic organic chemistry, most notably in the production of the antiviral drug Oseltamivir (Tamiflu®).
This document provides a comprehensive overview of the chemical synthesis pathways leveraging this protected intermediate, presenting quantitative data from various synthetic routes, detailed experimental methodologies for key transformations, and visual diagrams of the synthetic workflows.
The Role of Protecting Groups: Why this compound?
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to achieve chemoselectivity in subsequent reactions. Shikimic acid possesses three hydroxyl groups at positions 3, 4, and 5, which have similar reactivities. To selectively functionalize one hydroxyl group in the presence of others, it is necessary to "protect" the others.
The isopropylidene group, forming a cyclic ketal with the cis-diols at the 3 and 4 positions of shikimic acid, serves as an effective protecting group. This protection strategy offers several advantages:
-
Enhanced Stability: The isopropylidene group increases the stability of the shikimic acid molecule, preventing unwanted side reactions during synthesis.
-
Directed Reactivity: By blocking the 3- and 4-hydroxyl groups, chemical transformations can be selectively directed to the 5-hydroxyl group and the carboxyl group.
-
Improved Solubility: The protected derivative often exhibits improved solubility in organic solvents, facilitating reaction workup and purification.
Crucially, this chemical modification renders this compound unsuitable as a substrate for the enzymes of the biological shikimate pathway. For instance, shikimate kinase, the enzyme that phosphorylates the 3-hydroxyl group of shikimic acid, would be unable to bind and process the protected molecule. Therefore, its role is exclusively in the realm of chemical synthesis.
Chemical Synthesis of Oseltamivir via a 3,4-o-Isopropylidene Intermediate
The synthesis of Oseltamivir from shikimic acid is a cornerstone of its industrial production. Several synthetic routes have been developed, with many employing a protected shikimic acid derivative. The following sections outline a common pathway involving the 3,4-o-isopropylidene intermediate.
Quantitative Data on Synthetic Yields
The following table summarizes the reported yields for key steps in the synthesis of Oseltamivir starting from shikimic acid, proceeding through a 3,4-o-isopropylidene protected intermediate. It is important to note that yields can vary based on specific reaction conditions and scale.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Esterification and Acetonide Protection | (-)-Shikimic acid | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate | High Yield (often combined with esterification) |
| 2 | Mesylation | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-5-mesyloxy-shikimate | ~95% |
| 3 | Azidation | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-5-mesyloxy-shikimate | Ethyl (3R,4S,5R)-5-azido-3,4-O-isopropylidene-shikimate | ~88-92% |
| 4 | Aziridination | Ethyl (3R,4S,5R)-5-azido-3,4-O-isopropylidene-shikimate | Aziridine (B145994) intermediate | High Yield |
| 5 | Aziridine Ring Opening | Aziridine intermediate | Ethyl (3R,4R,5S)-4-acetylamino-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | ~90% |
| 6 | Azide (B81097) Reduction and Deprotection | Ethyl (3R,4R,5S)-4-acetylamino-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | Oseltamivir | High Yield |
Note: The yields are compiled from various literature sources and may not represent a single, optimized process. The overall yield for such multi-step syntheses is typically in the range of 30-50%.
Experimental Protocols
The following are generalized experimental protocols for the key transformations. Researchers should consult the primary literature for detailed, optimized procedures.
Step 1: Synthesis of Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate
-
Reaction: (-)-Shikimic acid is reacted with ethanol (B145695) in the presence of an acid catalyst (e.g., thionyl chloride or a sulfonic acid resin) to form the ethyl ester. Subsequently, the diol at positions 3 and 4 is protected by reacting with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
General Conditions: The esterification is typically carried out at reflux in ethanol. The acetonide formation is usually performed at room temperature or with gentle heating.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or crystallization.
Step 2: Mesylation of the 5-Hydroxyl Group
-
Reaction: The protected ethyl shikimate is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) or pyridine, to convert the 5-hydroxyl group into a good leaving group (mesylate).
-
General Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted. The crude product is often purified by crystallization.
Step 3: Regioselective Azidation
-
Reaction: The mesylate is displaced by an azide nucleophile, typically sodium azide (NaN₃), in an SN2 reaction to introduce the first nitrogen functionality.
-
General Conditions: The reaction is carried out in a polar aprotic solvent such as DMF or DMSO. The temperature is a critical parameter to control regioselectivity and avoid side reactions.
-
Workup and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. Purification is usually performed by column chromatography.
Step 4 & 5: Aziridination and Ring Opening
-
Reaction: The azide is reduced, and the resulting amine intramolecularly displaces a leaving group (often another mesylate or tosylate at the 3-position after deprotection and reprotection steps) to form a strained aziridine ring. This aziridine is then regioselectively opened by 3-pentanol (B84944) in the presence of a Lewis acid (e.g., BF₃·OEt₂) to introduce the characteristic pentyloxy side chain of Oseltamivir.
-
General Conditions: Aziridination conditions can vary. The ring-opening reaction is typically performed at elevated temperatures.
-
Workup and Purification: Standard extractive workup is followed by chromatographic purification.
Step 6: Final Deprotection and Functionalization
-
Reaction: The remaining protecting groups are removed. The second nitrogen functionality is introduced and acetylated. The final product, Oseltamivir, is then typically converted to its phosphate (B84403) salt to improve its stability and bioavailability.
-
General Conditions: Deprotection of the isopropylidene group is achieved under acidic conditions. The subsequent steps involve standard organic transformations.
-
Workup and Purification: The final product is purified by crystallization to obtain the active pharmaceutical ingredient in high purity.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical synthesis of Oseltamivir, highlighting the role of the 3,4-o-isopropylidene protected intermediate.
Caption: Chemical synthesis of Oseltamivir from shikimic acid.
An In-depth Technical Guide to (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid
IUPAC Name: (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid
Introduction
(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid, commonly known as 3,4-o-Isopropylidene-shikimic acid (ISA), is a semi-synthetic derivative of shikimic acid. Shikimic acid is a key chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the antiviral drug oseltamivir. The isopropylidene group in ISA protects the 3- and 4-hydroxyl groups of the shikimic acid backbone, allowing for selective chemical modifications at other positions. This modification also increases its lipophilicity compared to shikimic acid, which may enhance its bioavailability. ISA has garnered significant interest within the research and drug development community for its notable anti-inflammatory, analgesic, and antioxidant properties. This technical guide provides a comprehensive overview of the available scientific data on ISA, including its biological activities, mechanisms of action, and detailed experimental protocols for its evaluation.
Physicochemical Properties
| Property | Value |
| CAS Number | 183075-03-8 |
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.22 g/mol |
| Appearance | Solid |
| Purity | >98% |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative data from various in vivo and in vitro assays.
Anti-inflammatory Activity
| Assay | Animal Model | Doses (mg/kg) | % Inhibition | Reference Compound |
| Xylene-induced Ear Edema | Mice | 60 | 18.1% | Indomethacin (B1671933) (10 mg/kg): 40.5% |
| 120 | 28.1% | |||
| 240 | 31.4% | |||
| Carrageenan-induced Paw Edema | Rats | 50 | 7.8% (at 4h) | Indomethacin (10 mg/kg) |
| 100 | 22.0% (at 4h) | |||
| 200 | 51.0% (at 4h) | |||
| Cotton Pellet-induced Granuloma | Rats | 50 | 11.4% | Indomethacin (10 mg/kg) |
| 100 | 19.3% | |||
| 200 | 24.0% |
Analgesic Activity
| Assay | Animal Model | Doses (mg/kg) | % Inhibition | Reference Compound |
| Acetic Acid-induced Writhing | Mice | 60 | 15.6% | Indomethacin (10 mg/kg): 60.0% |
| 120 | 32.1% | |||
| 240 | 48.9% | |||
| Hot Plate Test | Mice | 60 | 10.5% (increase in latency) | Morphine |
| 120 | 19.3% (increase in latency) | |||
| 240 | 28.5% (increase in latency) |
Antioxidant Activity
| Assay | IC50 Value (µg/mL) |
| Superoxide Radical Scavenging | 0.214[1] |
| Hydroxyl Radical Scavenging | 0.450[1] |
Biochemical Markers of Inflammation
| Marker | Animal Model | Doses (mg/kg) | % Reduction |
| Prostaglandin E2 (PGE2) | Rats (paw tissue) | 100 | 12.1% |
| 200 | 15.6% | ||
| Malondialdehyde (MDA) | Rats (paw tissue) | 100 | 20.8% |
| 200 | 27.6% |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. The available evidence points towards its inhibitory action on the arachidonic acid cascade and the NF-κB signaling pathway.
Inhibition of the Arachidonic Acid and NF-κB Pathways
ISA has been shown to reduce the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation, which is synthesized via the cyclooxygenase (COX) pathway from arachidonic acid.[1][2] This suggests that ISA may exert its anti-inflammatory effects by inhibiting COX enzymes. Furthermore, in a model of experimental colitis, ISA was found to modulate the IκBα/NF-κB p65 expression, suggesting an inhibitory effect on the NF-κB signaling pathway.[3] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Experimental Protocols
Detailed methodologies for the key in vivo anti-inflammatory assays are provided below. A citable, detailed synthesis protocol for this compound was not available in the public domain at the time of this writing.
Carrageenan-induced Paw Edema in Rats
This model is used to evaluate acute inflammation.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound (ISA)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-10 per group): Vehicle control, ISA treated (e.g., 50, 100, 200 mg/kg), and positive control (e.g., Indomethacin 10 mg/kg).
-
Dosing: Administer the vehicle, ISA, or indomethacin orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ).
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Xylene-induced Ear Edema in Mice
This is another model for acute inflammation.
Materials:
-
ICR mice (18-24 g)
-
This compound (ISA)
-
Xylene
-
Indomethacin (positive control)
-
Vehicle
-
Cork borer (7 mm diameter)
-
Analytical balance
Procedure:
-
Animal Grouping and Dosing: Similar to the carrageenan model, group the mice and administer ISA (e.g., 60, 120, 240 mg/kg, p.o.), vehicle, or indomethacin 30 minutes prior to xylene application.
-
Induction of Edema: Apply 0.03 mL of xylene to both the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.
-
Sample Collection: One hour after xylene application, euthanize the mice and remove both ears.
-
Measurement of Edema: Use a cork borer to cut circular sections from both ears and weigh them. The difference in weight between the right and left ear punches indicates the extent of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Cotton Pellet-induced Granuloma in Rats
This model is used to assess the chronic inflammatory response.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Sterile cotton pellets (e.g., 50 mg)
-
This compound (ISA)
-
Indomethacin (positive control)
-
Vehicle
-
Surgical instruments
-
Drying oven
Procedure:
-
Implantation of Cotton Pellets: Anesthetize the rats and subcutaneously implant a sterile cotton pellet in the axilla or scapular region.
-
Dosing: Administer ISA (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or indomethacin daily for a period of 7-12 consecutive days, starting from the day of implantation.
-
Sample Collection: On the day after the last dose, euthanize the rats and carefully dissect the cotton pellets surrounded by granulomatous tissue.
-
Measurement of Granuloma: Weigh the wet pellets, then dry them in an oven at 60°C until a constant weight is achieved. The increase in the dry weight of the pellet compared to its initial weight represents the amount of granuloma tissue formed.
-
Data Analysis: Calculate the percentage inhibition of granuloma formation in the treated groups relative to the control group.
Conclusion
This compound is a promising derivative of shikimic acid with well-documented anti-inflammatory, analgesic, and antioxidant properties in preclinical models. Its mechanism of action appears to involve the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway. The provided experimental protocols serve as a guide for researchers and drug development professionals interested in further evaluating the therapeutic potential of this compound. Further research is warranted to fully elucidate its molecular targets, pharmacokinetic profile, and safety in preparation for potential clinical development.
References
- 1. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Verification of 3,4-o-Isopropylidene-shikimic Acid
Introduction
3,4-o-Isopropylidene-shikimic acid is a protected derivative of shikimic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiviral drug oseltamivir (B103847) (Tamiflu®). The isopropylidene protecting group masks the cis-diol at the C3 and C4 positions, enabling selective chemical modifications at other sites of the molecule. Given its role as a key intermediate, unambiguous structural verification is paramount to ensure the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the structural verification process for this compound, centered on its International Chemical Identifier (InChI) Key. It includes key identifiers, standard experimental protocols for spectroscopic analysis, and logical workflows essential for researchers in organic synthesis and drug development.
Core Structural Identifiers
The primary method for unambiguous digital identification of a chemical structure is the InChIKey. It is a fixed-length, hashed version of the InChI string, designed for robust database searching and verification.
The definitive InChIKey for this compound is PILATNHSTHZMCA-PRJMDXOYSA-N [1][2].
This identifier is derived from its layered InChI representation, which encodes atomic connectivity, stereochemistry, and isotopic composition.
-
InChI: InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)/t6-,7-,8+/m1/s1[1][2]
-
IUPAC Name: (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid[1][2]
Physicochemical Properties
A summary of essential quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 183075-03-8 | [1][3] |
| Molecular Formula | C₁₀H₁₄O₅ | [1][3] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| Physical Form | Solid / Powder | [1][4] |
| Purity | >97% (Typical Commercial) | [1][4] |
Experimental and Logical Workflows
Visual workflows are critical for outlining the multi-step processes of synthesis and verification. The following diagrams, rendered using Graphviz, illustrate the logical progression from starting materials to the final, verified chemical entity.
Synthesis Pathway from Shikimic Acid
The preparation of this compound involves the protection of the corresponding diol on the parent shikimic acid molecule.
Structure Verification Workflow
Once synthesized and purified, the compound's structure must be rigorously confirmed using multiple analytical techniques before its InChIKey can be confidently assigned.
Experimental Protocols for Structure Verification
The confirmation of the this compound structure relies on standard spectroscopic methods. The following sections detail generalized protocols for these essential experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Expected Signals: The spectrum should confirm the presence of the isopropylidene group (two distinct methyl singlets, ~1.3-1.5 ppm), protons on the cyclohexene (B86901) ring (vinyl, allylic, and aliphatic protons, ~2.0-6.8 ppm), and exchangeable protons (hydroxyl and carboxylic acid, variable shifts).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
Expected Signals: The spectrum should show signals for the two equivalent methyl carbons of the isopropylidene group (~25-27 ppm), the quaternary ketal carbon (~108-110 ppm), four sp³ carbons and two sp² carbons of the cyclohexene ring, and the carboxyl carbon (>170 ppm).
-
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton couplings and direct carbon-hydrogen attachments, respectively. This provides definitive evidence for the molecular scaffold.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information on the molecule's fragmentation patterns, further confirming its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion.
-
Data Acquisition:
-
Negative Ion Mode: In ESI negative mode, the primary expected ion would be the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus one proton (approx. 213.07).
-
Positive Ion Mode: In ESI positive mode, adducts such as the sodium adduct [M+Na]⁺ (approx. 237.07) or protonated molecule [M+H]⁺ (approx. 215.09) may be observed.
-
-
High-Resolution MS (HRMS): For definitive formula confirmation, HRMS should be employed to obtain a mass measurement with high accuracy (<5 ppm error), allowing for the unambiguous determination of the elemental formula (C₁₀H₁₄O₅).
Conclusion
The structural verification of this compound is a critical step in its use as a synthetic intermediate. A systematic workflow involving synthesis, purification, and multi-technique spectroscopic analysis (primarily NMR and MS) provides the necessary evidence to confirm the structure. The final output of this rigorous process is the assignment of a unique and verifiable InChIKey (PILATNHSTHZMCA-PRJMDXOYSA-N ), which serves as a digital standard for researchers, databases, and regulatory bodies, ensuring accuracy and reproducibility in scientific and industrial applications.
References
The Pharmacological Profile of Shikimic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms, has emerged as a versatile scaffold for the development of a wide array of pharmacologically active compounds.[1][2][3][4] Its inherent chirality and dense functionality make it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of shikimic acid and its derivatives, with a focus on their antiviral, antimicrobial, anticancer, antioxidant, anti-inflammatory, antithrombotic, and neuroprotective activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development in this promising area.
Antiviral Activity
Shikimic acid is most famously known as the starting material for the industrial synthesis of the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®), a widely used antiviral drug for the treatment of influenza A and B infections.[1][5][6] The antiviral potential of shikimic acid derivatives extends beyond influenza, with studies exploring their efficacy against other viral pathogens.
Table 1: Antiviral Activity of Shikimic Acid Derivatives
| Compound | Virus | Assay | Endpoint | Result | Reference |
| Oseltamivir | Influenza A and B | Neuraminidase Inhibition Assay | IC50 | Varies by strain | [1][5] |
| Aminoshikimic acid derivatives | Influenza virus | Neuraminidase Inhibition Assay | IC50 | Potent inhibition | [7] |
Antimicrobial Activity
The shikimate pathway is absent in mammals, making it an attractive target for the development of novel antimicrobial agents with selective toxicity.[8] Various derivatives of shikimic acid have been investigated for their antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Shikimic Acid and Its Derivatives
| Compound | Microorganism | Assay | Result (MIC) | Reference |
| Shikimic acid | Staphylococcus aureus | Broth microdilution | 2.5 mg/mL | [9] |
| Shikimic acid | Pseudomonas aeruginosa | Broth microdilution | 15.625 mg/mL | [10] |
| Shikimic acid | Escherichia coli | Broth microdilution | 15.625 mg/mL | [10] |
| Shikimic acid | Klebsiella pneumoniae | Broth microdilution | 3.906 mg/mL | [10] |
| Shikimic acid | Enterobacter aerogenes | Broth microdilution | 15.625 mg/mL | [10] |
| Shikimic acid | Candida glabrata | Broth microdilution | 125 mg/mL | [11] |
| Shikimic acid | Candida albicans | Broth microdilution | 250 mg/mL | [11] |
| Shikimic acid | Candida krusei | Broth microdilution | 250 mg/mL | [11] |
| Shikimic acid | Candida tropicalis | Broth microdilution | 250 mg/mL | [11] |
| Shikimic acid | Candida parapsilosis | Broth microdilution | 31.25 mg/mL | [11] |
| Streptomine A-C | Enterococcus faecalis | Broth microdilution | 32-64 µg/mL | [12] |
| Streptomine A-C | Candida albicans | Broth microdilution | 16 µg/mL | [12] |
| Amide derivatives (4a and 4b) | Escherichia coli | SDH inhibition | IC50: 588 and 589 µM | [8] |
Anticancer Activity
Several studies have explored the cytotoxic effects of shikimic acid derivatives against various cancer cell lines. These compounds have shown promise as templates for the development of novel anticancer agents.
Table 3: Anticancer Activity of Shikimic Acid Derivatives
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Dioxolamycin analogs (4, 6, 13, 16) | L1210 Leukemia | Cytotoxicity Assay | Active | [13] |
| 6-Aza-angucyclinone derivatives | PC-3 (prostate), HT-29 (colon) | Cytotoxicity Assay | < 10 µM | [14][15] |
Antioxidant Activity
Shikimic acid and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in various pathologies.
Table 4: Antioxidant Activity of Shikimic Acid and Its Derivatives
| Compound | Assay | Result (IC50) | Reference |
| Shikimic acid | DPPH radical scavenging | 3.06 ± 0.05 mM | [16] |
| Shikimic acid | ABTS radical scavenging | 3.99 ± 0.02 mM | [16] |
| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Superoxide radical scavenging | 0.214 µg/mL | |
| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Hydroxyl radical scavenging | 0.450 µg/mL |
Anti-inflammatory Activity
Shikimic acid and its derivatives have demonstrated significant anti-inflammatory effects in various in vivo models. Their mechanism of action often involves the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling pathways.[14]
Table 5: Anti-inflammatory Activity of Shikimic Acid Derivatives
| Compound | Model | Doses | Inhibition | Reference |
| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Xylene-induced ear edema (mice) | 50, 100, 200 mg/kg | 18.1–31.4% | |
| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Carrageenan-induced paw edema (rats) | 50, 100, 200 mg/kg | 7.8–51.0% | |
| 3,4-oxo-isopropylidene-shikimic acid (ISA) | Cotton pellet-induced granuloma (rats) | 50, 100, 200 mg/kg | 11.4–24.0% |
Antithrombotic Activity
Certain derivatives of shikimic acid have shown promising anti-platelet and antithrombotic activities, suggesting their potential in the prevention and treatment of thrombotic disorders.
Table 6: Antithrombotic Activity of Shikimic Acid Derivatives
| Compound | Model | Doses | Effect | Reference |
| Triacetylshikimic acid (TSA) | ADP, collagen, and AA-induced platelet aggregation (rats, ex vivo) | 12.5, 50, 100 mg/kg (p.o.) | Dose-dependent inhibition | |
| Triacetylshikimic acid (TSA) | Arteriovenous-shunt thrombosis (rats) | 12.5, 50, 100 mg/kg (p.o.) | Dose-dependent inhibition of thrombus growth | |
| Shikimic acid | ADP and collagen-induced platelet aggregation (in vitro) | Not specified | Inhibition | [2] |
| Protocatechuic and shikimic acids | Carrageenan-induced tail thrombosis, collagen and epinephrine-induced pulmonary thromboembolism, FeCl3-induced carotid arterial thrombus (mice) | Not specified | Antithrombotic effects |
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of shikimic acid, particularly its ability to mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's disease.
Table 7: Neuroprotective Activity of Shikimic Acid
| Compound | Model | Effect | Reference |
| Shikimic acid | Hydrogen peroxide-induced oxidative stress in SH-SY5Y cells | Protected against H2O2-induced toxicity, decreased intracellular reactive species production | |
| Shikimic acid | LPS-induced neuroinflammation in BV2 cells and mice | Inhibited production of pro-inflammatory mediators and ROS; ameliorated neurological damage and behavioral deficits | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11]
-
Preparation of Antimicrobial Stock Solution: Dissolve the shikimic acid derivative in a suitable solvent to a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the shikimic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol.
-
Reaction Mixture: Add various concentrations of the shikimic acid derivative to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC50 value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Grouping and Treatment: Divide the rats into groups and administer the shikimic acid derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antithrombotic Activity: Collagen-Induced Platelet Aggregation
This in vitro assay assesses the ability of a compound to inhibit platelet aggregation induced by collagen.
-
Preparation of Platelet-Rich Plasma (PRP): Collect blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Compound Incubation: Add the shikimic acid derivative at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a standard concentration of collagen to induce platelet aggregation.
-
Monitoring and Analysis: Monitor the change in light transmission through the PRP over time. The increase in light transmission corresponds to platelet aggregation. Calculate the percentage of inhibition of aggregation compared to a control without the test compound.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory and Neuroprotective Signaling Pathways
Shikimic acid and its derivatives exert their anti-inflammatory and neuroprotective effects by modulating key signaling pathways, primarily the NF-κB and the AKT/Nrf2 pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. Shikimic acid has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.
Caption: Inhibition of the NF-κB signaling pathway by shikimic acid.
The AKT/Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that upregulates the expression of antioxidant enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like shikimic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. The activation of this pathway by shikimic acid contributes to its antioxidant and neuroprotective effects.[12]
Caption: Activation of the AKT/Nrf2 antioxidant pathway by shikimic acid.
Anti-platelet Aggregation Mechanism
The anti-platelet activity of some shikimic acid derivatives, such as triacetylshikimic acid (TSA), is associated with the modulation of intracellular second messengers, particularly cyclic adenosine (B11128) monophosphate (cAMP). An increase in intracellular cAMP levels in platelets leads to the inhibition of platelet aggregation.
Caption: Inhibition of platelet aggregation by triacetylshikimic acid via the cAMP pathway.
Conclusion and Future Perspectives
Shikimic acid and its derivatives represent a rich source of pharmacologically active compounds with diverse therapeutic potential. Their demonstrated efficacy in antiviral, antimicrobial, anticancer, antioxidant, anti-inflammatory, antithrombotic, and neuroprotective activities underscores their importance in drug discovery and development. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the medicinal chemistry of shikimic acid. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth preclinical and clinical studies to translate these promising findings into novel therapeutic interventions for a wide range of diseases.
References
- 1. Anti-platelet and anti-thrombotic effects of triacetylshikimic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model | Semantic Scholar [semanticscholar.org]
- 5. Research Progress on Nrf2 Activators Based on Natural Products and Their Derivatives (Part I)_CPHI制药在线 [pharmasources.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of shikimic acid against thioacetamide-induced hepatic fibrosis: role of Nrf2/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective effects of shikimic acid against thioacetamide-induced hepatic fibrosis: role of Nrf2/NF-κB signaling pathways [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
Exploring 3,4-o-Isopropylidene-shikimic acid as a chiral building block
An In-depth Technical Guide to 3,4-o-Isopropylidene-shikimic Acid as a Chiral Building Block
Introduction
This compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. As a derivative of shikimic acid, a natural product extracted from sources like Chinese star anise (Illicium verum), it retains the inherent chirality of the parent molecule.[1][2] The introduction of the isopropylidene group serves to protect the vicinal diols at the C3 and C4 positions. This protection strategy enhances the compound's stability and prevents unwanted side reactions, thereby enabling chemists to perform selective modifications on the remaining functional groups—the C5 hydroxyl, the carboxylic acid, and the cyclohexene (B86901) ring.[3]
Its most notable application is as a key intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), a potent neuraminidase inhibitor used to treat influenza A and B infections.[4][5] The unique stereochemical arrangement of this compound provides a scaffold for constructing the complex, stereochemically rich core of oseltamivir and other bioactive molecules.[6] This guide provides a technical overview of its synthesis, applications, and experimental protocols for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary route to this compound involves the direct acetalization of shikimic acid. The reaction utilizes an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction is thermodynamically controlled and selectively protects the cis-diols at the C3 and C4 positions.
References
- 1. orgchm.bas.bg [orgchm.bas.bg]
- 2. Production and Synthetic Modifications of Shikimic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: 3,4-o-Isopropylidene-shikimic Acid in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Shikimic acid, a key chiral building block sourced from nature, is a cornerstone of asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules.[1][2][3] Its rigid cyclohexene (B86901) core, adorned with multiple stereocenters and functional groups, makes it an ideal starting material for the synthesis of complex molecular targets.[2] Protecting group chemistry is pivotal in unlocking the synthetic potential of polyfunctional molecules like shikimic acid. The selective protection of the C3 and C4 hydroxyl groups as a 3,4-o-isopropylidene acetal (B89532) (ketal) yields 3,4-o-Isopropylidene-shikimic acid. This manipulation masks the cis-diol, enabling chemists to perform regioselective reactions on the remaining C5 hydroxyl group, the C1 carboxylic acid, and the double bond, thereby providing a reliable pathway to a variety of complex and high-value molecules.
These notes detail the application of this compound and its derivatives as versatile synthons, with a primary focus on the industrial synthesis of the antiviral drug oseltamivir (B103847) and the development of novel cytotoxic agents.
Application 1: Synthesis of Oseltamivir Phosphate (B84403) (Tamiflu®)
The most prominent application of shikimic acid and its protected derivatives is in the industrial synthesis of oseltamivir phosphate, a potent neuraminidase inhibitor used for the treatment of influenza A and B.[4][5][6] The synthesis leverages the inherent chirality of the starting material to establish the three stereocenters present in the final drug molecule.[4] The use of the 3,4-o-isopropylidene protected intermediate is a key strategy in several synthetic routes.[5]
Synthetic Workflow and Key Transformations
The overall strategy involves the conversion of (-)-shikimic acid to a protected intermediate, followed by a series of stereocontrolled transformations to install the required amino and pentyl ether side chains. A representative synthetic route starting from the protected ethyl (3R,4S,5R)-3,4-O-isopropylidene shikimate involves the stereoselective opening of an epoxide intermediate, followed by the introduction of an azide (B81097) as a precursor to the C5-amino group.
Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
Quantitative Data for Oseltamivir Synthesis
The efficiency of oseltamivir synthesis is critical. Various routes have been optimized to maximize the overall yield from (-)-shikimic acid.
| Parameter | Synthesis Route A[7][8] | Synthesis Route B[5] |
| Starting Material | (-)-Shikimic Acid | Ethyl 3,4-O-isopropylidene shikimate (2) |
| Number of Steps | 8 | 11 |
| Overall Yield | ~47% | ~44% |
| Key Intermediate | Trimesylate (3) | Epoxide (2) |
| Nitrogen Source | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Final Product Purity | High purity reported | High purity reported |
Experimental Protocol: Synthesis of Ethyl (3R,4S,5R)-3,4-O-isopropylidene-5-oxiranyl-cyclohex-1-ene-1-carboxylate (Epoxide Intermediate)
This protocol is based on synthetic routes that utilize an epoxide intermediate derived from the protected shikimate ester.[5]
-
Preparation of Ethyl 3,4-O-isopropylidene shikimate (2):
-
To a suspension of (-)-shikimic acid (1 equiv.) in absolute ethanol, add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours to yield ethyl shikimate.
-
Dissolve the crude ethyl shikimate in acetone (B3395972) and add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the mixture at room temperature for 4 hours. Neutralize with triethylamine (B128534) (Et₃N) and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford ethyl 3,4-O-isopropylidene shikimate.
-
-
Mesylation of the C5-Hydroxyl Group:
-
Dissolve ethyl 3,4-O-isopropylidene shikimate (1 equiv.) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv.).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mesylate.
-
-
Epoxidation:
-
Dissolve the crude mesylate in methanol (B129727) (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the desired epoxide intermediate.
-
Application 2: Synthesis of Cytotoxic 6-Aza-Angucyclinones
This compound serves as a chiral diene precursor for the asymmetric synthesis of complex heterocyclic scaffolds. Its derivative can be used in hetero-Diels-Alder reactions to construct aza-angucyclinone analogues, a class of compounds investigated for their cytotoxic activity against cancer cell lines.[9]
Synthetic Workflow and Key Transformations
The core of this application is a hetero-Diels-Alder cycloaddition between an azadiene, derived from the protected shikimic acid, and various naphthoquinones. This reaction constructs the tetracyclic core of the aza-angucyclinone in a stereocontrolled manner.
Caption: Synthesis of Aza-Angucyclinones via Diels-Alder reaction.
Quantitative Data for Key Synthetic Steps
The yields for the key transformations demonstrate the efficiency of this synthetic strategy.[9]
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
| Ester Reduction | Methyl 3,4-O-isopropylidene shikimate derivative (10) | DIBAL-H, Toluene, -78 °C | Allylic Alcohol (11) | 92% |
| Diels-Alder Reaction | Azadiene (13) + various naphthoquinones | Toluene, reflux | 6-Aza-Angucyclinone derivatives | 45-85% |
Experimental Protocol: Hetero-Diels-Alder Reaction
This protocol describes the key cycloaddition step for the synthesis of the 6-aza-angucyclinone core.[9]
-
Preparation of the Azadiene (13):
-
The allylic alcohol (11) is first oxidized to the corresponding aldehyde using manganese dioxide (MnO₂) in DCM.
-
The resulting aldehyde is then condensed with an appropriate amine (e.g., p-anisidine) in the presence of a dehydrating agent like magnesium sulfate (MgSO₄) to form the azadiene precursor.
-
-
[4+2] Cycloaddition:
-
Dissolve the azadiene (13, 1 equiv.) and the desired naphthoquinone dienophile (1.2 equiv.) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target 6-aza-angucyclinone product.
-
This compound is a powerful and versatile chiral building block in modern asymmetric synthesis. Its utility is exemplified by its crucial role in the scalable synthesis of the life-saving drug oseltamivir and its application in constructing complex cytotoxic molecules through elegant cycloaddition strategies. The isopropylidene protecting group provides a robust method for directing reactivity, allowing chemists to harness the inherent chirality of natural shikimic acid to achieve high levels of stereocontrol in the synthesis of valuable and complex molecular architectures. Future applications will undoubtedly continue to leverage this accessible chiral synthon for the development of novel therapeutics and other fine chemicals.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Production and Synthetic Modifications of Shikimic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Hetero-Diels-Alder Reactions of Shikimic Acid Derivatives in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 6-aza-angucyclinone analogues utilizing a hetero-Diels-Alder reaction with a chiral diene derived from (-)-shikimic acid. These compounds exhibit significant cytotoxic activity against various cancer cell lines, and their mechanism of action is explored, offering a basis for further drug development.
Introduction
Shikimic acid, a key chiral building block obtained from natural sources, is a versatile starting material in the synthesis of a wide array of biologically active compounds. Its inherent stereochemistry makes it an attractive scaffold for the development of complex molecules. One powerful transformation utilizing shikimic acid derivatives is the hetero-Diels-Alder reaction, which allows for the efficient construction of nitrogen-containing heterocyclic systems. This application note focuses on the synthesis of 6-aza-angucyclinone analogues, a class of compounds with potential as anticancer agents. The core of this synthetic strategy is the [4+2] cycloaddition of an azadiene, derived from shikimic acid, with various naphthoquinone dienophiles.
Data Presentation
Synthesis of 6-Aza-Angucyclinone Analogues
The following table summarizes the yields of the hetero-Diels-Alder reaction between the shikimic acid-derived azadiene 13 and various naphthoquinones to yield the corresponding 6-aza-angucyclinone analogues.
| Compound | Dienophile | Yield (%) |
| 15 | 1,4-Naphthoquinone (B94277) | 7 |
| 16a | 1,4-Naphthoquinone | 45 |
| 17 | 1,4-Naphthoquinone | 21 |
| 19a | 2-Bromo-1,4-naphthoquinone | 29 |
| 19b | 2-Bromo-5-hydroxy-1,4-naphthoquinone | 25 |
| 19c | 2-Bromo-5,8-dihydroxy-1,4-naphthoquinone | 20 |
| 20 | 2,3-Dibromo-1,4-naphthoquinone | 35 |
Cytotoxic Activity of 6-Aza-Angucyclinone Analogues
The cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines: PC-3 (prostate cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The IC50 values are presented in the table below.[1]
| Compound | PC-3 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |
| 7a | 0.1 | 0.8 | 44.7 |
| 17 | 1.1 | 1.4 | 21.9 |
| 19a | 10.5 | 11.2 | 1.9 |
| 19c | 1.5 | 10.1 | 22.4 |
| 20 | 4.8 | 1.2 | 10.5 |
Experimental Protocols
Synthesis of Azadiene from (-)-Shikimic Acid Derivative
The key azadiene intermediate 13 is synthesized from a derivative of (-)-shikimic acid in a multi-step process.[2][3]
Step 1: Synthesis of Allylic Alcohol 11
-
Start with the protected shikimic acid derivative 10 , prepared according to previously reported methods.[2]
-
Dissolve compound 10 in anhydrous toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.0 M) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the allylic alcohol 11 (92% yield).[2]
Step 2: Synthesis of α,β-Unsaturated Aldehyde 12
-
Dissolve the allylic alcohol 11 in anhydrous dichloromethane.
-
Add pyridinium (B92312) chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated aldehyde 12 (51% yield).[3]
Step 3: Synthesis of Azadiene 13
-
Dissolve the α,β-unsaturated aldehyde 12 in anhydrous dichloromethane.
-
Add anhydrous magnesium sulfate and N,N-dimethylhydrazine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to give the azadiene 13 as a yellow oil (42% yield).[3]
General Procedure for the Hetero-Diels-Alder Reaction
Synthesis of 6-Aza-Angucyclinones 15-17 [2]
-
To a solution of the azadiene 13 (e.g., 300 mg, 1.24 mmol) in anhydrous acetonitrile (B52724) (30 mL), add the corresponding 1,4-naphthoquinone (1.90 mmol).
-
Reflux the reaction mixture for 3 days.
-
After cooling to room temperature, filter any precipitate that forms.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the products.
Synthesis of 6-Aza-Angucyclinones 19-20 [2]
-
To a solution of the azadiene 13 (e.g., 300 mg, 1.24 mmol) in anhydrous acetonitrile (30 mL), add the appropriate bromonaphthoquinone (1.90 mmol) and sodium bicarbonate (42 mg, 0.50 mmol).
-
Reflux the reaction mixture for 5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 6-aza-angucyclinones.
Proposed Mechanism of Action
The cytotoxic effects of the 6-aza-angucyclinone analogues are believed to be multifactorial, involving the inhibition of key cellular enzymes and the activation of apoptotic pathways.
Caption: Potential signaling pathways affected by 6-aza-angucyclinones.
Caspase-3 Mediated Apoptosis
Activation of caspase-3 is a critical step in the execution phase of apoptosis. The 6-aza-angucyclinone analogues have been shown to activate caspase-3, leading to programmed cell death.[1]
Caption: Simplified caspase-3 activation cascade.
References
Application Note and Protocols for the Synthesis of Cytotoxic Angucyclinone Analogues from a Shikimic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angucyclinones are a class of polyketide antibiotics known for their diverse biological activities, including potent antitumor properties.[1][2] The development of novel, synthetically accessible analogues of these complex natural products is a key objective in the pursuit of new anticancer agents with improved efficacy and selectivity.[3] One promising strategy involves the use of readily available chiral building blocks, such as derivatives of (-)-shikimic acid, to construct the tetracyclic core of angucyclinones.[4][5] This application note provides a detailed protocol for the synthesis of cytotoxic 6-aza-angucyclinone analogues utilizing a hetero-Diels-Alder reaction between an azadiene derived from a protected shikimic acid and various naphthoquinones.[4][6] The described methodologies are based on the work of Quiñones et al., who demonstrated that these synthetic analogues exhibit significant cytotoxic activities against various cancer cell lines.[4][7]
Data Presentation
The following tables summarize the yields of the synthesized 6-aza-angucyclinone analogues and their in vitro cytotoxic activity against a panel of human cancer cell lines.
Table 1: Synthesis of 6-Aza-Angucyclinone Analogues
| Compound | Dienophile | Yield (%) |
| 16a | 2-Bromo-1,4-naphthoquinone | 65 |
| 16b | 2,3-Dichloro-1,4-naphthoquinone | 70 |
| 17 | 2-Bromo-5-hydroxy-1,4-naphthoquinone (Bromojuglone) | 68 |
| 18 | 2-Bromo-5,8-dihydroxy-1,4-naphthoquinone (Bromonaphthazarin) | 55 |
| 19a | 2,3-Dibromo-1,4-naphthoquinone | 62 |
| 19b | 2,3-Dibromo-5-hydroxy-1,4-naphthoquinone | 58 |
| 19c | 2,3-Dibromo-5,8-dihydroxy-1,4-naphthoquinone | 54 |
| 20 | Aromatized product from reaction with 2,3-Dibromo-5,8-dihydroxy-1,4-naphthoquinone | 15 |
Data extracted from Quiñones et al., 2018.[4]
Table 2: In Vitro Cytotoxicity of 6-Aza-Angucyclinone Analogues (IC₅₀ in µM)
| Compound | PC-3 (Prostate Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | CCD-841 CoN (Non-tumoral Colon) |
| 7a | 3.5 ± 0.2 | 4.8 ± 0.3 | > 100 | > 100 |
| 16a | 12.5 ± 0.9 | 15.2 ± 1.1 | > 100 | > 100 |
| 17 | 5.2 ± 0.4 | 6.1 ± 0.5 | 25.6 ± 1.8 | > 100 |
| 19a | 10.1 ± 0.7 | 12.8 ± 0.9 | 8.5 ± 0.6 | 85.2 ± 6.1 |
| 19c | 6.8 ± 0.5 | 10.5 ± 0.8 | 15.2 ± 1.1 | > 100 |
| 20 | 15.2 ± 1.1 | 7.5 ± 0.6 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 | Not Reported |
Data represent the mean ± standard deviation of three independent experiments. IC₅₀ values were determined after 48 hours of treatment. Data extracted and adapted from Quiñones et al., 2018.[4]
Experimental Protocols
The synthesis of cytotoxic 6-aza-angucyclinone analogues from a (-)-shikimic acid derivative involves a multi-step process, with the key transformation being a hetero-Diels-Alder reaction.
Protocol 1: Synthesis of the Azadiene Intermediate from (-)-Shikimic Acid
The synthesis of the key azadiene intermediate 13 starts from (-)-shikimic acid (6 ). The initial steps to produce intermediate 10 follow established literature procedures.
-
Synthesis of Intermediate 10: (-)-Shikimic acid (6 ) is converted to the protected intermediate 10 using previously reported methods. This typically involves protection of the diol as an acetonide and esterification of the carboxylic acid.
-
Reduction to Allylic Alcohol 11:
-
Dissolve intermediate 10 in dry toluene (B28343).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through Celite.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield allylic alcohol 11 . The reported yield is 92%.[4]
-
-
Oxidation to Aldehyde 12:
-
Dissolve the allylic alcohol 11 in dichloromethane.
-
Add pyridinium (B92312) chlorochromate (PCC) and silica (B1680970) gel.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the aldehyde 12 . The reported yield is 85%.[4]
-
-
Formation of Azadiene 13:
-
Dissolve the aldehyde 12 in methanol.
-
Add N,N-dimethylhydrazine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to yield the azadiene 13 , which can be used in the subsequent Diels-Alder reaction without further purification. The reported yield is quantitative.[4]
-
Protocol 2: General Procedure for the Hetero-Diels-Alder Reaction
-
Dissolve the azadiene 13 (1.0 equivalent) in acetonitrile.
-
Add the corresponding naphthoquinone dienophile (1.1 equivalents).
-
Reflux the reaction mixture for the time specified for the particular dienophile (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the desired 6-aza-angucyclinone analogue.
Protocol 3: In Vitro Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds can be evaluated using a standard sulforhodamine B (SRB) assay.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., PC-3, HT-29, MCF-7) and a non-tumoral cell line (e.g., CCD-841 CoN) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Plating:
-
Harvest cells using trypsin and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
-
SRB Assay:
-
After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to 6-aza-angucyclinone analogues.
Experimental Workflow
Caption: Overall experimental workflow.
Plausible Cytotoxic Signaling Pathway
Caption: Proposed apoptotic pathway induced by angucyclinones.
References
- 1. Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 4. Enantioselective Diels-Alder approach to C-3-oxygenated angucyclinones from (SS)-2-(p-tolysulfinyl)-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Shikimic acid as a chiral bui... preview & related info | Mendeley [mendeley.com]
- 6. Himalaquinones A–G, Angucyclinone-Derived Metabolites Produced by the Himalayan Isolate Streptomyces sp. PU-MM59 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Evaluating the Anti-inflammatory Effects of Iso-α-acids (ISA) in a Rat Model
Audience: Researchers, scientists, and drug development professionals.
1. Introduction Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases.[1] Therefore, the development of effective anti-inflammatory agents is a significant goal in drug discovery. Animal models are essential for the preclinical evaluation of such agents.[1][2] The carrageenan-induced paw edema model in rats is a widely used, acute, and reproducible assay for screening potential anti-inflammatory drugs.[3][4] This protocol details the methodology for evaluating the anti-inflammatory effects of Iso-α-acids (ISA), compounds derived from hops, using this established rat model.
2. Principle of the Assay The subcutaneous injection of carrageenan into a rat's paw induces a biphasic acute inflammatory response.[3][5] The initial phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin. The second, more prolonged phase (after 1 hour) involves the production of prostaglandins (B1171923) and the infiltration of neutrophils, mediated by pro-inflammatory cytokines like TNF-α and IL-1β.[1][6] The resulting edema, a cardinal sign of inflammation, can be quantified by measuring the increase in paw volume.[5][7] The ability of a test compound like ISA to reduce this swelling indicates its potential anti-inflammatory activity.
3. Proposed Anti-inflammatory Mechanism of ISA Iso-α-acids (ISA) are believed to exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) pathway and the nuclear factor kappa B (NF-κB) signaling cascade. By downregulating these pathways, ISA can reduce the expression and release of key inflammatory mediators.
Caption: Proposed mechanism of ISA action on inflammatory pathways.
4. Experimental Workflow The overall experimental process follows a structured sequence from animal preparation to data analysis.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for the Purification of 3,4-o-Isopropylidene-shikimic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the purification of 3,4-o-Isopropylidene-shikimic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The following sections outline a multi-step purification strategy designed to achieve high purity, suitable for drug development and other research applications.
Overview of Purification Strategy
The purification of this compound from a crude post-synthesis reaction mixture typically involves a series of sequential steps to remove unreacted starting materials, byproducts, and other impurities. A common and effective workflow includes:
-
Initial Extraction and Decolorization: To remove bulk impurities and colored compounds.
-
Crystallization (Coarse): To isolate the product in a solid, more purified form.
-
Column Chromatography: To separate the target compound from structurally similar impurities.
-
Macroporous Resin Chromatography: For further purification and removal of trace impurities.
-
Final Crystallization: To obtain the final product with high purity and defined crystalline form.
This comprehensive approach ensures the final product meets the stringent purity requirements for pharmaceutical applications, often achieving a purity of over 99%.[1][2]
Data Summary of Purification Steps
The following table summarizes the expected yield and purity at each stage of the purification process. These values are indicative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Step | Intermediate Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 40 - 60 | - | 100 |
| After Extraction & Decolorization | 65 - 75 | 90 - 95 | 90 - 95 |
| After Coarse Crystallization | 85 - 90 | 80 - 85 | 72 - 81 |
| After Column Chromatography | 95 - 98 | 85 - 90 | 61 - 73 |
| After Macroporous Resin | > 99 | 90 - 95 | 55 - 69 |
| After Final Crystallization | > 99.5 | 95 - 98 | 52 - 68 |
Detailed Experimental Protocols
Protocol for Initial Extraction and Decolorization
This step is designed to remove a significant portion of impurities and colored byproducts from the crude reaction mixture.
Materials:
-
Crude this compound
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
-
Activated carbon
-
Celite or filter aid
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add activated carbon (typically 5-10% w/w of the estimated product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the decolorized crude product.
Protocol for Crystallization
Crystallization is a powerful technique for purifying solid compounds. A suitable solvent system is crucial for obtaining high purity and yield.
Materials:
-
Decolorized this compound
-
Ethyl acetate
-
Hexane (B92381) (or other suitable anti-solvent)
Procedure:
-
Dissolve the decolorized product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
For complete crystallization, place the flask in a refrigerator (4°C) or ice bath for several hours.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane.
-
Dry the crystals under vacuum to a constant weight.
Protocol for Flash Column Chromatography
Flash column chromatography is effective for separating the target compound from impurities with different polarities.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Compressed air or nitrogen source
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% or higher, depending on the impurity profile as determined by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol for Macroporous Resin Chromatography
Macroporous resins offer a high capacity and selectivity for the purification of organic molecules from aqueous or semi-aqueous solutions.
Materials:
-
Macroporous adsorption resin (e.g., Amberlite® XAD series or similar)
-
Deionized water
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with ethanol and then deionized water to remove any preservatives and impurities.
-
Column Packing: Pack a column with the pre-treated resin.
-
Sample Loading: Dissolve the product from the previous step in an appropriate solvent (e.g., an aqueous-organic mixture) and load it onto the column.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound product with an appropriate concentration of ethanol or methanol in water. The optimal ethanol/methanol concentration should be determined experimentally.
-
Product Isolation: Collect the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
References
HPLC method development for analyzing 3,4-o-Isopropylidene-shikimic acid
An HPLC Method for the Analysis of 3,4-o-Isopropylidene-shikimic Acid
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a synthetic derivative of shikimic acid, an important biochemical intermediate in plants and microorganisms.[1] The isopropylidene group enhances the compound's stability, making it a useful intermediate in chemical synthesis, including the production of pharmaceuticals.[2] This reversed-phase HPLC (RP-HPLC) method is designed to be simple, robust, and suitable for quality control and research purposes.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Chemicals & Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Phosphoric Acid (ACS Grade, 85%)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
A summary of the recommended starting conditions for the HPLC analysis is presented in Table 1. These conditions are based on established methods for this compound and related compounds.[3]
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 4 µm particle size |
| Mobile Phase | Acetonitrile : 0.05% Phosphoric Acid in Water (15:85, v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm[3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase (0.05% Phosphoric Acid in Water):
-
Add 0.5 mL of 85% phosphoric acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix thoroughly.
-
Bring the volume to 1 L with water.
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. A suggested dilution series is outlined in Table 2.
-
Table 2: Preparation of Calibration Standards
| Target Concentration (µg/mL) | Volume of Stock Solution (1 mg/mL) | Final Volume (with Mobile Phase) |
| 5 | 50 µL | 10 mL |
| 10 | 100 µL | 10 mL |
| 25 | 250 µL | 10 mL |
| 50 | 500 µL | 10 mL |
| 100 | 1.0 mL | 10 mL |
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25-50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Development Strategy
The development of a robust HPLC method follows a logical progression from initial scouting to final validation. The presence of the non-polar isopropylidene group on the shikimic acid backbone makes this compound significantly more hydrophobic than its parent compound, making reversed-phase chromatography the ideal separation mode.
The workflow for this method development is illustrated below.
Caption: Workflow for HPLC method development.
-
Column Selection: A standard C18 column is the first choice due to its versatility and effectiveness in retaining moderately non-polar compounds.
-
Mobile Phase Selection: An acidified water/acetonitrile mixture is used. Phosphoric acid is chosen as the modifier because it helps to suppress the ionization of the carboxylic acid group on the analyte, leading to a sharp, symmetrical peak shape. The initial ratio (15:85 ACN:Water) is based on a published method.[3]
-
Detection Wavelength: Shikimic acid and its derivatives exhibit UV absorbance in the low UV range. A wavelength of 220 nm provides good sensitivity for the analyte.[3] A PDA detector can be used initially to scan the peak and confirm the optimal absorption maximum.
-
Optimization: If the initial conditions result in poor peak shape, long retention times, or inadequate resolution from impurities, adjustments can be made:
-
Retention Time: Increase the percentage of acetonitrile to decrease the retention time or decrease it to increase retention.
-
Peak Shape: Adjust the concentration of phosphoric acid. A pH well below the pKa of the analyte's carboxylic acid group is essential for good peak symmetry.
-
Results and Data Presentation
The described method should yield a well-defined, sharp peak for this compound. The performance of the method is evaluated based on system suitability and linearity.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. A solution of the analyte (e.g., 50 µg/mL) is injected multiple times (n=5), and the parameters are evaluated against the acceptance criteria shown in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Description | Typical Result | Acceptance Criteria |
| Retention Time (RT) | Time from injection to peak maximum. | ~ 5.5 min | RSD ≤ 2.0% |
| Tailing Factor (T) | Measures peak symmetry. | 1.1 | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency. | > 2000 | > 2000 |
| Peak Area | Integrated area of the peak. | Varies | RSD ≤ 2.0% |
Linearity
Linearity is established by injecting the prepared calibration standards and plotting the peak area versus the concentration. The relationship should be linear over the tested range.
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 52,500 |
| 10 | 104,800 |
| 25 | 261,500 |
| 50 | 524,000 |
| 100 | 1,051,000 |
| Correlation Coeff. (R²) | > 0.999 |
Conclusion
The RP-HPLC method described provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column with an acetonitrile and acidified water mobile phase is effective, yielding excellent peak shape and sensitivity. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. Further validation for parameters such as accuracy, precision, and robustness should be performed as per ICH guidelines to fully qualify the method for its intended use.
References
Recommended storage and handling conditions for 3,4-o-Isopropylidene-shikimic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage and handling of 3,4-o-Isopropylidene-shikimic acid to ensure its stability and integrity for research and development applications.
Introduction
This compound is a derivative of shikimic acid, an important chiral building block in the synthesis of various pharmaceuticals, including antiviral drugs.[1] The isopropylidene group serves to protect the reactive hydroxyl groups, which enhances the compound's stability and makes it a useful intermediate in multi-step organic synthesis.[1] Proper storage and handling are crucial to prevent degradation and maintain the purity of the compound.
Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions, which vary depending on the physical state of the compound.
2.1. Solid Form (Powder)
The solid form of this compound should be stored in a tightly sealed container to prevent moisture absorption, as the parent compound, shikimic acid, is known to be hygroscopic.
2.2. In Solution
When in solution, the stability of this compound is best maintained at lower temperatures. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, it should be for a limited duration.
| Storage Condition | Recommended Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed. |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[2] |
| Stock Solution | -20°C | Up to 1 month | Protect from light.[2] |
Table 1: Recommended Storage Conditions for this compound
Handling Protocols
Adherence to proper handling procedures is essential to ensure user safety and maintain the integrity of the compound.
3.1. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
3.2. General Handling
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[3]
-
Minimize dust generation and accumulation.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed when not in use.[3]
3.3. Preparation of Solutions
This compound is soluble in a variety of organic solvents.
Solubility Profile:
Protocol for Solution Preparation:
-
Ensure all glassware is clean and dry.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the chosen solvent to the powder.
-
If necessary, gently warm or sonicate the mixture to facilitate dissolution.
-
Once fully dissolved, the solution is ready for use.
-
If the solution is to be stored, transfer it to a tightly sealed vial and store at the recommended temperature, protected from light.
Stability and Incompatibilities
-
Stability: The parent compound, shikimic acid, is stable under normal temperatures and pressures.[3] The isopropylidene derivative is designed for enhanced stability.[1]
-
Hygroscopic Nature: Shikimic acid is hygroscopic, so it is prudent to handle its derivative in a dry environment and store it with a desiccant.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO2).
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for handling and preparing solutions of this compound.
Caption: Recommended workflow for handling and solution preparation.
References
Application Notes and Protocols: Deprotection of the Isopropylidene Group on a Shikimate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway is a crucial metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids. Shikimic acid, the namesake of this pathway, is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably the antiviral drug oseltamivir. In the multi-step synthesis of shikimate derivatives, the protection of its vicinal diols is often necessary. The isopropylidene group (acetonide) is a commonly employed protecting group for the 3,4-diols of shikimic acid due to its ease of installation and general stability. However, its efficient and selective removal (deprotection) is a critical step to unveil the final product.
These application notes provide a detailed overview of common deprotection strategies for the isopropylidene group on a shikimate scaffold, complete with experimental protocols and a comparative data summary. The methodologies discussed include acidic hydrolysis under both strong and mild conditions, as well as a resin-based approach.
Deprotection Strategies: A Comparative Overview
The selection of a deprotection strategy depends on several factors, including the overall stability of the molecule, the presence of other acid-labile functional groups, and the desired scale of the reaction. The following table summarizes key quantitative data for common deprotection methods.
Disclaimer: The quantitative data presented below is primarily derived from studies on carbohydrate scaffolds, which are structurally analogous to the protected diol system in the shikimate scaffold. Actual yields and reaction times for specific shikimate derivatives may vary and require optimization.
| Deprotection Method | Reagents | Typical Substrate Concentration | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Strong Acidic Hydrolysis | 1% aq. H₂SO₄ | ~0.2 M | Reflux (100-110) | 2 - 4 hours | >90 | Harsh conditions, may not be suitable for sensitive substrates. |
| Mild Acidic Hydrolysis | 60% aq. Acetic Acid | ~0.1 M | 40 - 60 | 4 - 12 hours | 70 - 90 | Milder conditions, better for substrates with other acid-sensitive groups. |
| Resin-Based Deprotection | Dowex® 50WX8 (H⁺ form) | ~0.1 M in Methanol (B129727) | Room Temperature - 50 | 2 - 24 hours | 85 - 95 | Simple work-up, catalyst is easily removed by filtration. |
Experimental Protocols
Protocol 1: Strong Acidic Hydrolysis using Aqueous Sulfuric Acid
This method is suitable for robust shikimate derivatives where other functional groups are stable to strong acidic conditions.
Materials:
-
Isopropylidene-protected shikimate derivative
-
1% (v/v) aqueous sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the isopropylidene-protected shikimate derivative in 1% aqueous sulfuric acid in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100-110°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH 7 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Mild Acidic Hydrolysis using Aqueous Acetic Acid
This protocol is preferred for substrates containing other acid-sensitive functional groups that may not tolerate stronger acidic conditions.
Materials:
-
Isopropylidene-protected shikimate derivative
-
60% (v/v) aqueous acetic acid (CH₃COOH)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the isopropylidene-protected shikimate derivative in 60% aqueous acetic acid in a round-bottom flask.
-
Heat the solution to 40-60°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid and water by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by flash column chromatography or recrystallization.
Protocol 3: Resin-Based Deprotection using Dowex® 50WX8
This method offers the advantage of a simple work-up, as the acidic catalyst is a solid resin that can be easily filtered off.
Materials:
-
Isopropylidene-protected shikimate derivative
-
Dowex® 50WX8 resin (H⁺ form)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
To a solution of the isopropylidene-protected shikimate derivative in methanol in a round-bottom flask, add Dowex® 50WX8 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature or gently heat to 40-50°C.
-
Monitor the reaction progress by TLC. Reaction times can range from 2 to 24 hours depending on the substrate and temperature.
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin with methanol and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to yield the crude deprotected product.
-
Purify the product as required by flash column chromatography or recrystallization.
Visualizing the Deprotection Workflow and Logic
To aid in the conceptual understanding of the deprotection process, the following diagrams illustrate the general experimental workflow and the logical relationship between the components of the reaction.
Caption: General experimental workflow for isopropylidene deprotection.
Caption: Logical relationship in isopropylidene deprotection.
Application Notes and Protocols: 3,4-o-Isopropylidene-shikimic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-o-Isopropylidene-shikimic acid is a pivotal intermediate in pharmaceutical synthesis, primarily recognized for its role in the production of the antiviral drug Oseltamivir (Tamiflu®).[1][2][3] As a derivative of shikimic acid, a natural product extracted from plants like Chinese star anise (Illicium verum), its strategic use as a chiral building block is of significant interest in medicinal chemistry.[4][5][6] The isopropylidene group serves as a protective moiety for the cis-diol at the 3 and 4 positions of the shikimic acid backbone, preventing unwanted side reactions and enabling regioselective functionalization at other positions of the molecule.[2] This application note provides detailed protocols for the synthesis of this compound and its subsequent application in pharmaceutical synthesis, supported by quantitative data and workflow diagrams.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₅ | [2] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Solid, powder | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone (B3395972) | [1] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| IUPAC Name | (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
| CAS Number | 183075-03-8 | [2] |
Synthesis of this compound
The protection of the 3,4-diol of shikimic acid as an isopropylidene acetal (B89532) is a critical first step in many synthetic routes. Below is a typical experimental protocol.
Experimental Protocol: Isopropylidene Protection of Shikimic Acid
Objective: To synthesize this compound from (-)-shikimic acid.
Materials:
-
(-)-Shikimic acid
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
To a suspension of (-)-shikimic acid (1 equivalent) in acetone, add 2,2-dimethoxypropane (2.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, quench the reaction by adding a small amount of triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Remove the acetone in vacuo.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica (B1680970) gel to afford this compound as a white solid.
Expected Yield: 85-95%
Application in Pharmaceutical Synthesis
Synthesis of Oseltamivir (Tamiflu®)
The most prominent application of this compound is as a key chiral precursor in the industrial synthesis of the anti-influenza drug, Oseltamivir.[2][3] The isopropylidene protecting group allows for selective manipulation of the C5 hydroxyl group and the C1 carboxyl group.
The overall synthetic workflow from shikimic acid to Oseltamivir is outlined in the diagram below.
Caption: Synthetic workflow for Oseltamivir from Shikimic Acid.
Synthesis of Cytotoxic 6-Aza-Analogues of Angucyclinones
Recent research has explored the use of shikimic acid derivatives as chiral building blocks for the synthesis of novel cytotoxic compounds. One such example is the synthesis of 6-aza-analogues of angucyclinones, which have potential as anticancer agents.[7][8] The synthesis begins with a protected form of shikimic acid, where the isopropylidene group plays a crucial role in directing the synthetic pathway.
The logical relationship for the initial steps of this synthesis is depicted below.
Caption: Initial steps in the synthesis of 6-aza-angucyclinone analogues.
Summary of Quantitative Data
The following table summarizes key quantitative data from the synthesis of Oseltamivir starting from shikimic acid, highlighting the efficiency of various synthetic routes.
| Parameter | Roche Synthesis (Karpf/Trussardi) | Short and Practical Synthesis | Reference(s) |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | [9] |
| Number of Steps | ~11 | 8 | [9] |
| Overall Yield | 17-22% | 47% | [9] |
| Key Protecting Group | Pentylidene Acetal | Not explicitly stated for this route, but isopropylidene is common | [9] |
| Final Product Purity | >99% | High Purity | [9] |
Conclusion
This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its primary application in the production of Oseltamivir underscores its importance in antiviral drug development. The straightforward and high-yielding protocol for its synthesis from shikimic acid makes it an accessible building block for medicinal chemists. Furthermore, emerging research into its use for synthesizing novel anticancer agents suggests that the full potential of this chiral precursor is yet to be completely explored, opening new avenues for the development of complex and biologically active molecules.[7][8] The inherent chirality and multiple functional groups of the shikimic acid backbone, when selectively protected, offer a powerful platform for asymmetric synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 3. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchm.bas.bg [orgchm.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Building Blocks from Achiral Materials
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile.[1] Developing efficient methods to create chiral molecules from readily available achiral starting materials is a critical endeavor.[2][3] This document provides detailed application notes and protocols for three powerful and widely used strategies to achieve this: asymmetric organocatalysis, transition-metal catalysis, and classical chiral resolution.
Asymmetric Organocatalysis: L-Proline Catalyzed Aldol (B89426) Reaction
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free and often environmentally benign alternative to traditional methods.[4][5] The L-proline catalyzed asymmetric aldol reaction is a landmark example, enabling the direct, highly enantioselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds from achiral aldehydes and ketones.[6][7] The reaction proceeds through a catalytic cycle involving an enamine intermediate, mimicking the strategy of Class I aldolase (B8822740) enzymes.[6]
Experimental Protocol: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one[6]
This protocol describes the L-proline catalyzed aldol reaction between p-nitrobenzaldehyde (an achiral aldehyde) and acetone (B3395972) (an achiral ketone).
Materials:
-
L-proline (30 mol%)
-
p-Nitrobenzaldehyde (1 equivalent)
-
Acetone (excess, ~50 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve L-proline (0.03 mmol, 30 mol%) in DMSO (0.5 mL).
-
Add acetone (5.0 mmol), which serves as both the reactant and a co-solvent.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and pre-activation.
-
Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 1:3 ethyl acetate/hexane eluent) to yield the desired chiral β-hydroxy ketone.[6][8]
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]
Data Presentation: Representative L-Proline Catalyzed Aldol Reactions
The following table summarizes typical results for the reaction between various aldehydes and ketones, demonstrating the versatility and efficiency of this method.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 24-48 | 68 | 76 | [6][8] |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 6 | 95 | 99 | [9] |
| 4-Methoxybenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 24 | 90 | 96 | [10] |
| Isobutyraldehyde | Acetone | 30 | DMSO | 48 | 97 | 93 | [6] |
Transition-Metal Catalysis: Sharpless Asymmetric Dihydroxylation
Transition-metal catalysis is a powerful tool for forging chiral centers with high fidelity.[2][11] The Sharpless Asymmetric Dihydroxylation (AD) is a premier example, converting achiral olefins into chiral vicinal diols with high enantioselectivity.[12][13] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[13] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL and (DHQD)₂PHAL, respectively], and a stoichiometric reoxidant (potassium ferricyanide), simplifying the experimental setup.[10][12]
References
- 1. Solved This lab is Resolution of Racemic | Chegg.com [chegg.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application of Shikimic Acid Derivatives in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Shikimic acid, a key chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has emerged as a versatile scaffold in medicinal chemistry. Its unique cyclic structure, rich in stereocenters and functional groups, provides an excellent starting point for the synthesis of a diverse array of bioactive molecules. Derivatives of shikimic acid have demonstrated significant potential in various therapeutic areas, including antiviral, antibacterial, anticancer, and neuroprotective applications. This document provides detailed application notes and experimental protocols for the investigation of shikimic acid derivatives in drug discovery and development.
Antiviral Applications: Oseltamivir (B103847) Synthesis
Shikimic acid is the primary precursor for the industrial synthesis of oseltamivir (Tamiflu®), a potent neuraminidase inhibitor used for the treatment of influenza A and B viruses.[1][2][3]
Quantitative Data: Synthesis of Oseltamivir Phosphate (B84403)
| Parameter | Value | Reference |
| Starting Material | (-)-Shikimic Acid | [4][5] |
| Number of Steps | 8 | [4][5] |
| Overall Yield | ~47% | [4][5] |
| Final Product Purity | High Purity | [6] |
Experimental Protocol: Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid (Abbreviated Key Steps)
This protocol outlines the key transformations in a practical synthesis of oseltamivir phosphate.[4][5]
Step 1: Esterification and Acetal (B89532) Protection
-
Dissolve (-)-shikimic acid in ethanol.
-
Add thionyl chloride dropwise at a controlled temperature.
-
After reaction completion, neutralize and extract the ethyl shikimate.
-
Protect the 3,4-diol as a pentylidene acetal using 3-pentanone (B124093) and a catalytic amount of p-toluenesulfonic acid.
Step 2: Mesylation
-
Dissolve the protected ethyl shikimate in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine (B128534) followed by methanesulfonyl chloride at a low temperature.
-
Work up the reaction to isolate the mesylated product.
Step 3: Regioselective Azidation
-
Dissolve the trimesylate in a mixture of acetone (B3395972) and water.
-
Add sodium azide (B81097) and stir the reaction at a controlled temperature.
-
Monitor the reaction for the formation of the desired azido-dimesylate.
Step 4: Aziridination
-
Treat the azido-dimesylate with triphenylphosphine (B44618) in an appropriate solvent.
-
Add triethylamine and water to promote the formation of the aziridine (B145994) ring.
Step 5: Ring Opening and Acylation
-
Open the aziridine ring using 3-pentanol (B84944) and a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Acylate the resulting amino group.
Step 6: Deprotection and Salt Formation
-
Remove the remaining protecting groups.
-
Treat the final compound with phosphoric acid to yield oseltamivir phosphate.
Experimental Workflow: Oseltamivir Synthesis
Antibacterial Applications: Targeting the Shikimate Pathway
The shikimate pathway is essential for bacteria, fungi, and plants, but absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents.[7][8][9] Shikimate dehydrogenase (SDH) is a key enzyme in this pathway.
Quantitative Data: Inhibition of E. coli Shikimate Dehydrogenase by Shikimic Acid Amide Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Monoamides | [7][8] | ||
| 3d | >1500 | Mixed | [7][8] |
| Diamides | [7][8] | ||
| 4a | 588 | Mixed | [7][8] |
| 4b | 589 | Mixed | [7][8] |
Experimental Protocol: Shikimate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted from a study on the inhibition of E. coli SDH.[10]
Materials:
-
Purified E. coli Shikimate Dehydrogenase (EcSDH)
-
3-dehydroshikimate (DHS) as substrate
-
NADPH as cofactor
-
Test compounds (shikimic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of NADPH (e.g., 0.21 mM), and varying concentrations of the test compound.
-
Add the purified EcSDH enzyme to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding varying concentrations of the substrate DHS (e.g., 0.0625 to 1.5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time curves.
-
Determine the type of inhibition by analyzing Lineweaver-Burk plots (1/v versus 1/[S]).
-
Calculate the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway: The Shikimate Pathway
Anticancer Applications: Cytotoxicity of Angucyclinone Analogues
Shikimic acid serves as a chiral building block for the synthesis of novel cytotoxic compounds, such as 6-aza-analogues of angucyclinones.[7][11]
Quantitative Data: In Vitro Cytotoxicity of 6-Aza-Angucyclinone Derivatives
| Compound | PC-3 (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| 7a | <10 | <10 | >10 | [7][12] |
| 17 | <10 | <10 | >10 | [7][12] |
| 19a | >10 | >10 | <10 | [7][12] |
| 19c | <10 | >10 | >10 | [7][12] |
| 20 | >10 | <10 | >10 | [7][12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8 Assay)
This protocol is a general method for assessing the cytotoxicity of compounds on cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., PC-3, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (shikimic acid derivatives) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 2-3 x 10^5 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship: From Shikimic Acid to Cytotoxic Compounds
Neuroprotective Applications: Modulation of Inflammatory Pathways
Shikimic acid and its derivatives have shown neuroprotective effects by modulating key signaling pathways involved in neuroinflammation, such as the NF-κB and AKT/Nrf2 pathways.[2][14][15][16]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to evaluate the neuroprotective effects of shikimic acid derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.[17][18][19]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (shikimic acid derivatives)
-
Hydrogen peroxide (H2O2)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection
-
Reagents for a cell viability assay (e.g., SRB or MTT)
-
Fluorescence microplate reader and absorbance microplate reader
Procedure:
Reactive Oxygen Species (ROS) Detection:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Induce oxidative stress by adding H2O2 (e.g., 350 µM) to the wells.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) to quantify intracellular ROS levels.
Cell Viability Assay:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a specified time.
-
Expose the cells to H2O2 to induce cell death.
-
After the H2O2 treatment, perform a cell viability assay (e.g., SRB assay) to determine the protective effect of the test compound.
Signaling Pathways: NF-κB and AKT/Nrf2
NF-κB Signaling Pathway Inhibition by Shikimic Acid Derivatives
AKT/Nrf2 Signaling Pathway Activation by Shikimic Acid Derivatives
References
- 1. (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model [frontiersin.org]
- 15. Shikimic acid promotes estrogen receptor(ER)-positive breast cancer cells proliferation via activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Neuroprotective Effect of Shikimic Acid Against Hydrogen Peroxide-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-o-Isopropylidene-shikimic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3,4-o-Isopropylidene-shikimic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting shikimic acid to its 3,4-o-isopropylidene derivative?
A1: The primary purpose is to selectively protect the cis-diol at the C3 and C4 positions of shikimic acid. This protection allows for selective chemical modifications at the C5 hydroxyl group and the carboxylic acid moiety. The isopropylidene group is robust under many conditions but can be readily removed under acidic conditions to regenerate the diol.
Q2: Which reagents are commonly used for the isopropylidene protection of shikimic acid?
A2: The most common method involves the acid-catalyzed reaction of shikimic acid with acetone (B3395972) or an acetone equivalent. Key reagents include:
-
Acetone Source: Acetone or, more effectively, 2,2-dimethoxypropane (B42991), which also acts as a water scavenger.
-
Acid Catalyst: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) or a Lewis acid is typically required.
Q3: What are the typical solvents used in this reaction?
A3: Anhydrous solvents are crucial to drive the equilibrium towards product formation. Common choices include acetone (serving as both reagent and solvent), dimethylformamide (DMF), and non-polar solvents like benzene (B151609) or toluene (B28343) that allow for the azeotropic removal of water.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A stained spot for this compound will have a higher Rf value than the more polar starting material, shikimic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Presence of Water: The reaction is an equilibrium, and water is a byproduct. Any water in the reaction mixture will inhibit the formation of the ketal. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically if using solvents like benzene or toluene. |
| Inefficient Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount. | Use a fresh, anhydrous acid catalyst. If using p-TsOH, ensure it is the monohydrate and use a catalytic amount (e.g., 0.05 eq). |
| Insufficient Reagent: The concentration of acetone or 2,2-dimethoxypropane may be too low to drive the equilibrium forward. | Use a large excess of the acetone source, especially if using acetone directly. 2,2-dimethoxypropane is often more efficient as it reacts with the water byproduct. |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Esterification of the Carboxylic Acid: If the reaction is performed in an alcohol solvent (e.g., methanol) with an acid catalyst, esterification of the carboxylic acid can occur. | If the free acid is desired, avoid alcohol-based solvents. If an ester is acceptable or desired, this can be a planned step. |
| Formation of the 4,5-isopropylidene Isomer: While thermodynamically less favorable, some of the 4,5-isomer may form. | The 3,4-acetonide is generally the major product due to the cis-diol configuration. Purification by column chromatography can separate the isomers. |
| Polymerization/Degradation: Strong acidic conditions or high temperatures can lead to degradation of shikimic acid or the product. | Use a catalytic amount of a milder acid catalyst (e.g., p-TsOH). Avoid excessive heating and prolonged reaction times. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Product is Highly Polar: The carboxylic acid group makes the product relatively polar, which can complicate extraction and chromatography. | After quenching the reaction, perform a liquid-liquid extraction. The product can be extracted into an organic solvent like ethyl acetate (B1210297) from an acidified aqueous solution. For column chromatography, a polar mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) may be required. |
| Co-elution with Starting Material: Incomplete reactions will result in the starting material being present during purification. | Optimize the reaction to go to completion. If separation is necessary, use a more polar solvent system in your chromatography to better separate the product from the highly polar shikimic acid. |
| Crystallization Issues: The product may be difficult to crystallize from the crude oil. | Attempt crystallization from a variety of solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) until turbidity is observed, followed by slow cooling. |
Data Presentation
The following tables summarize reaction conditions from literature for the synthesis of isopropylidene-protected shikimic acid derivatives. This data can be used as a starting point for optimizing your own experimental conditions.
Table 1: Comparison of Reaction Conditions for Isopropylidene Protection of Shikimic Acid Derivatives
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl shikimate | Cyclopentanone (B42830) | p-TsOH | Benzene | Reflux | - | 94 | [1] |
| Ethyl 3,4-dihydroxy-5-mesyloxy-cyclohexanecarboxylate | 2,2-dimethoxypropane | - | Ethyl Acetate | 70-75 °C | 3 | 59 | [2] |
Note: The second entry is for a derivative of shikimic acid but provides relevant conditions for the protection of the 3,4-diol.
Experimental Protocols
Protocol 1: Isopropylidene Protection of Methyl Shikimate (Analogous Procedure)
This protocol is adapted from a procedure for the protection of methyl shikimate with cyclopentanone and can be modified for acetone or 2,2-dimethoxypropane.[1]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add methyl shikimate (1 equivalent).
-
Reagents: Add benzene as the solvent, followed by cyclopentanone (or 2,2-dimethoxypropane, ~1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected methyl shikimate.[1]
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Scaling Up 3,4-o-Isopropylidene-shikimic Acid Production
Welcome to the technical support center for the production of 3,4-o-Isopropylidene-shikimic acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this critical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis and purification of this compound, particularly during scale-up.
Q1: My reaction yield has significantly dropped after moving from a lab to a pilot-scale synthesis. What are the potential causes and how can I troubleshoot this?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Water Removal: The formation of the isopropylidene ketal is a reversible reaction where water is a byproduct. On a larger scale, the removal of water becomes more challenging.
-
Solution: Ensure your large-scale setup has an efficient method for water removal, such as a Dean-Stark trap or the use of molecular sieves. For larger batches, a continuous water removal system might be necessary. The presence of moisture in the reaction mixture can lead to incomplete deprotection.
-
-
Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
-
Solution: Evaluate the reactor's agitation system. The impeller design, stirring speed, and baffle placement are critical for maintaining a homogeneous reaction mixture. Consider performing a mixing study to ensure uniform distribution of reactants and catalyst.
-
-
Heat Transfer Issues: The reaction may have a slight exotherm. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in reaction temperature and the formation of byproducts.
-
Solution: Implement a robust temperature control system for the reactor. Monitor the internal reaction temperature closely and ensure the cooling system can handle the heat load. A gradual addition of reagents can also help manage the exotherm.
-
-
Catalyst Inefficiency: The type and amount of acid catalyst may need to be optimized for a larger scale.
-
Solution: Re-evaluate the catalyst loading. While a certain percentage may work on a small scale, diffusion limitations in a larger volume might require a higher catalyst concentration or a more active catalyst. Ensure the catalyst is evenly dispersed throughout the reaction mixture.
-
Q2: I am observing a significant amount of unreacted shikimic acid in my final product. How can I improve the reaction conversion?
A2: Incomplete conversion is often linked to the equilibrium of the ketalization reaction and the presence of impurities.
-
Driving the Equilibrium: The reaction to form the isopropylidene ketal is an equilibrium process.
-
Solution: To drive the reaction forward, use a large excess of the isopropylidene source (acetone or 2,2-dimethoxypropane). As mentioned in Q1, ensure efficient removal of the water byproduct.
-
-
Water Content in Starting Materials: The presence of water in your starting shikimic acid or solvent can inhibit the reaction.
-
Solution: Ensure all starting materials and solvents are anhydrous. Dry the shikimic acid in a vacuum oven before use. Use a dry solvent and handle materials under an inert atmosphere if necessary.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Extend the reaction time until no further consumption of the starting material is observed. A moderate increase in temperature can also improve the reaction rate, but be cautious of potential side reactions.
-
Q3: My final product has a lower purity than expected, with several unidentified peaks in the HPLC analysis. What are the likely impurities and how can I avoid them?
A3: Impurities can arise from side reactions during the synthesis or from the starting material itself.
-
Common Byproducts from the Starting Material: If the shikimic acid is sourced from fermentation, common impurities include quinic acid and dehydroshikimic acid.[1][2] These may not be fully removed during the initial purification and can interfere with the isopropylidenation reaction.
-
Solution: Ensure the purity of the starting shikimic acid is high. If necessary, perform an additional purification step on the starting material before the reaction.
-
-
Side Reactions during Isopropylidenation: Under harsh acidic conditions or elevated temperatures, side reactions such as elimination or rearrangement of the shikimic acid backbone can occur.
-
Solution: Use a milder acid catalyst (e.g., p-toluenesulfonic acid) and maintain a controlled reaction temperature. Avoid prolonged reaction times at high temperatures.
-
-
Incomplete Deprotection during Workup: If the workup procedure is not carefully controlled, the acidic conditions used to neutralize the catalyst can cause partial deprotection of the isopropylidene group.
-
Solution: Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) at a low temperature. Avoid strong acids during the workup and extraction phases.
-
Q4: I am having difficulty with the purification of this compound at a larger scale. What are the recommended methods?
A4: Scaling up purification requires a shift from laboratory techniques to more industrial methods.
-
Crystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Solution: Develop a robust crystallization procedure. This involves selecting an appropriate solvent system (a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, and in which impurities are either very soluble or insoluble). Perform solubility studies to identify the best solvent or solvent mixture. Control the cooling rate to obtain crystals of a desirable size and purity.
-
-
Column Chromatography: While common in the lab, traditional column chromatography can be expensive and time-consuming to scale up.
-
Solution: If chromatography is necessary, consider flash chromatography with larger columns or a medium-pressure liquid chromatography (MPLC) system. These can handle larger quantities of material more efficiently.
-
-
Extraction: A well-designed liquid-liquid extraction can be a powerful purification tool.
-
Solution: Optimize the pH and solvent selection for the extraction to selectively separate the product from impurities.
-
Q5: Is this compound stable? What are the recommended storage conditions?
A5: this compound is a relatively stable solid. However, the isopropylidene group is sensitive to acidic conditions and can be hydrolyzed back to the diol.
-
Storage Conditions:
-
Solid: Store the solid product in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are recommended.
-
In Solution: If stored in solution, use an aprotic solvent and store at -80°C for extended periods. Avoid acidic aqueous solutions.
-
Data Presentation
The following tables provide a summary of typical quantitative data encountered during the production of this compound. Please note that these values can vary depending on the specific reaction conditions and the scale of the operation.
Table 1: Comparison of Yield and Purity at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purity (after initial isolation) | >95% | 90-95% | 85-90% |
| Final Purity (after purification) | >99% | >99% | >99%[3] |
Table 2: Common Impurity Profile
| Impurity | Typical Level (before final purification) | Potential Source |
| Shikimic Acid | 1-5% | Incomplete reaction |
| Quinic Acid | <1% | Impurity in starting material (fermentation)[1] |
| Dehydroshikimic Acid | <0.5% | Impurity in starting material (fermentation)[1] |
| Di-isopropylidene derivatives | <1% | Side reaction |
| Degradation products | Variable | Harsh reaction conditions (high temp, strong acid) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound. These should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of this compound (Pilot Scale)
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark trap is charged with shikimic acid (5 kg, 28.7 mol).
-
Solvent and Reagent Addition: Anhydrous acetone (B3395972) (50 L) is added to the reactor, and the suspension is stirred. A catalytic amount of p-toluenesulfonic acid monohydrate (273 g, 1.44 mol) is added.
-
Reaction: The reaction mixture is heated to reflux (approximately 56°C) with continuous stirring. The water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by HPLC until the consumption of shikimic acid is complete (typically 4-6 hours).
-
Workup: The reaction mixture is cooled to room temperature. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Isolation: The acetone is removed under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Crystallization: The solvent is evaporated to yield the crude product. The crude solid is then recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Retention Times:
-
Shikimic Acid: ~2.5 min
-
This compound: ~5.8 min
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the production of this compound.
References
Technical Support Center: Optimizing Purity in 3,4-o-Isopropylidene-shikimic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,4-o-Isopropylidene-shikimic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to achieve high purity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the acid-catalyzed reaction of shikimic acid with an acetone (B3395972) equivalent, typically 2,2-dimethoxypropane (B42991), in an inert solvent. This reaction forms a cyclic ketal, known as an acetonide, across the cis-3,4-diol of the shikimic acid molecule.
Q2: Why is 2,2-dimethoxypropane preferred over acetone for this reaction?
A2: 2,2-Dimethoxypropane is often favored because the reaction byproducts are methanol (B129727) and acetone. The formation of these volatile byproducts helps to drive the reaction equilibrium towards the product. When using acetone directly, water is formed as a byproduct, which can lead to a reversible reaction and lower yields.
Q3: What are the typical catalysts used for this reaction?
A3: Acidic catalysts are required for the formation of the isopropylidene ketal. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and other strong protic acids. The choice of catalyst can influence reaction time and the potential for side reactions.
Q4: What are the main challenges in achieving high purity of this compound?
A4: The primary challenges include incomplete reaction, the formation of isomeric byproducts (such as the 4,5-isopropylidene derivative), and the degradation of the starting material or product under harsh acidic conditions. Proper control of reaction time, temperature, and stoichiometry is crucial for maximizing purity.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] NMR is particularly useful for confirming the structure and identifying isomeric impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Ensure the use of a sufficient excess of 2,2-dimethoxypropane. - Verify the activity of the acid catalyst. |
| Decomposition of starting material or product. | - Use a milder acid catalyst or a lower concentration of the catalyst. - Reduce the reaction temperature. | |
| Loss of product during work-up. | - Ensure the aqueous wash solutions are not overly acidic to prevent hydrolysis of the acetonide. - Use a gentle neutralization step with a weak base like sodium bicarbonate. | |
| Presence of Multiple Spots on TLC (Low Purity) | Formation of isomeric byproducts (e.g., 4,5-o-Isopropylidene-shikimic acid). | - Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable 3,4-isomer. - The choice of solvent can influence regioselectivity; consider exploring different anhydrous solvents. |
| Unreacted shikimic acid. | - Increase the equivalents of 2,2-dimethoxypropane and/or the amount of catalyst. - Extend the reaction time. | |
| Hydrolysis of the product during work-up. | - Minimize contact time with aqueous acidic solutions. - Perform the work-up at a lower temperature. - Ensure prompt and thorough neutralization. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Purify by column chromatography on silica (B1680970) gel. - Attempt crystallization from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) is often effective. |
| Co-elution of impurities during column chromatography. | - Optimize the eluent system for column chromatography. A gradient elution may be necessary to separate closely related isomers. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for acetonide protection of diols.
Materials:
-
Shikimic acid
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous acetone (or another suitable anhydrous solvent like DMF or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add shikimic acid.
-
Reagent Addition: Add anhydrous acetone (or another suitable solvent) to dissolve the shikimic acid. Add a stoichiometric excess of 2,2-dimethoxypropane (typically 1.5 to 3 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 to 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
Table 1: Reaction Condition Optimization (Hypothetical Data)
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Purity by HPLC (%) |
| 1 | p-TsOH (0.05) | 25 | 4 | 85 |
| 2 | p-TsOH (0.1) | 25 | 4 | 92 |
| 3 | p-TsOH (0.1) | 40 | 2 | 90 (with some byproducts) |
| 4 | H₂SO₄ (0.05) | 25 | 3 | 88 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting low yields in Diels-Alder reactions with shikimate-derived dienes
Welcome to the technical support center for troubleshooting Diels-Alder reactions involving shikimate-derived dienes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing very low to no yield of my desired Diels-Alder adduct?
Answer: Low yields in Diels-Alder reactions with shikimate-derived dienes can stem from several factors, primarily related to the electronic nature of the diene and reaction conditions.
-
Reduced Diene Reactivity: Shikimic acid and its derivatives possess electron-withdrawing groups (EWGs) such as carboxylic acids and hydroxyls. These groups decrease the electron density of the diene system, making it less nucleophilic and thus less reactive in a normal-electron-demand Diels-Alder reaction.[1]
-
Unfavorable Reaction Conditions: The reaction may not have reached completion due to suboptimal temperature, reaction time, or solvent. Diels-Alder reactions can be sensitive to these parameters.[1]
-
Retro-Diels-Alder Reaction: At excessively high temperatures, the equilibrium of the reaction can shift back towards the starting materials, leading to decomposition of the product and a lower isolated yield. This is known as the retro-Diels-Alder reaction.[1]
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation. Steric hindrance or inherent structural rigidity can disfavor this conformation, leading to a slower reaction rate.
Solutions:
-
Enhance Dienophile Reactivity with Lewis Acids: The most common and effective solution is to use a Lewis acid catalyst. The Lewis acid coordinates to the dienophile, making it more electrophilic and accelerating the reaction with the electron-poor shikimate-derived diene.[1][2]
-
Optimize Reaction Temperature: If you suspect a slow reaction rate, a moderate increase in temperature may improve the yield. However, be cautious of the retro-Diels-Alder reaction. It is crucial to find a balance between reaction rate and product stability, which may require running the reaction at a lower temperature for a longer duration.[1]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate. Polar solvents, and in some cases even aqueous conditions, have been shown to accelerate Diels-Alder reactions.[1] Experimenting with a range of solvents is recommended.
-
Increase Reaction Time: The reaction may simply require more time to proceed to completion, especially at lower temperatures. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.
Question 2: My reaction is sluggish and requires high temperatures, leading to side products. How can I improve the reaction rate under milder conditions?
Answer: This is a classic issue when dealing with electron-deficient dienes. The key is to activate the dienophile to make it more reactive towards your shikimate-derived diene.
-
Lewis Acid Catalysis: Lewis acids are highly effective in increasing the rate of Diels-Alder reactions. They function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the diene and dienophile and accelerating the reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[2]
-
Solvent Effects: As mentioned previously, polar solvents can stabilize the polar transition state of the Diels-Alder reaction, leading to rate acceleration. Consider switching from non-polar solvents like toluene (B28343) or hexane (B92381) to more polar options like dichloromethane, acetone, or even a water mixture.[1]
Question 3: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reaction?
Answer: The formation of multiple isomers (endo/exo and regioisomers) is a common challenge.
-
The Endo Rule: In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. However, the exo product is often thermodynamically more stable.
-
Lewis Acid Influence: The choice of Lewis acid can influence the endo/exo selectivity. Some bulky Lewis acids can sterically hinder the endo approach, leading to a higher proportion of the exo product.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. If the reaction is run at higher temperatures for extended periods, isomerization to the more stable exo product can occur.
Solutions:
-
Optimize Lewis Acid: Screen different Lewis acids to find one that provides the desired stereoselectivity for your specific substrates.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the formation of the kinetically favored endo isomer.
-
Reaction Time: Minimize the reaction time at higher temperatures to reduce the chance of isomerization to the thermodynamic product.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different parameters can influence the yield of a Diels-Alder reaction. Note that optimal conditions will vary depending on the specific shikimate-derived diene and dienophile used.
Table 1: Effect of Solvent on Diels-Alder Reaction Yield (Hypothetical)
| Solvent | Dielectric Constant (approx.) | Expected Relative Yield |
| Toluene | 2.4 | Low |
| Dichloromethane | 9.1 | Moderate |
| Acetone | 21 | Moderate-High |
| Water | 80 | Potentially High |
Note: This table is illustrative. The optimal solvent must be determined experimentally.[1]
Table 2: Influence of Lewis Acid Catalysts on Yield and Selectivity
| Lewis Acid | Common Applications | Potential for Yield Improvement |
| Aluminum Chloride (AlCl₃) | Widely used, strong Lewis acid | High |
| Boron Trifluoride (BF₃) | Common Lewis acid, often used as etherate complex | High |
| Tin(IV) Chloride (SnCl₄) | Effective for activating α,β-unsaturated carbonyls | High |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid, useful for sensitive substrates | Moderate to High |
Note: The choice of Lewis acid can also impact the endo/exo selectivity of the reaction.
Experimental Protocols
Below is a general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction, which can be adapted for shikimate-derived dienes.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the shikimate-derived diene in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Dienophile: Add the dienophile to the flask. A slight excess of one reactant may be used to drive the reaction to completion.
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the Lewis acid catalyst to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at the chosen temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the Lewis acid used).
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Diels-Alder reactions.
Caption: Troubleshooting workflow for low yields.
Caption: Role of Lewis acids in catalysis.
Caption: Impact of EWGs on diene reactivity.
References
How to prevent unwanted side reactions during multi-step synthesis
Welcome to the Technical Support Center for multi-step synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help prevent and manage unwanted side reactions during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during multi-step synthesis, focusing on identifying the root cause and implementing effective solutions.
Question: My reaction is producing a complex mixture of products with a low yield of the desired compound. What are the initial troubleshooting steps?
Answer:
A complex product mixture is a common challenge in multi-step synthesis. A systematic approach is crucial to identify the cause and optimize the reaction.
Initial Steps:
-
Re-evaluate the Reaction Scheme:
-
Are there any unprotected functional groups that could be reacting?
-
Is the chosen reagent known for low selectivity?
-
Could the reaction be proceeding through an alternative, undesired pathway?
-
-
Analyze Reaction Conditions:
-
Temperature: Was the temperature controlled accurately? Excursions in temperature can activate alternative reaction pathways.[1][2][]
-
Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular reaction.[1][]
-
Stirring: In heterogeneous reactions, inefficient stirring can lead to localized high concentrations of reagents and side product formation.
-
-
Check Reagent and Solvent Purity:
-
Impurities in starting materials or solvents can act as catalysts for side reactions or participate in them directly.
-
Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Purification and Characterization:
-
Isolate and characterize the major side products. Understanding their structure can provide valuable clues about the undesired reaction pathways.
-
Question: I am observing significant amounts of a polymeric byproduct. How can I prevent this?
Answer:
Polymerization is a frequent side reaction, especially with highly reactive intermediates like ketenes or in radical reactions.[4]
Troubleshooting Steps:
-
High-Dilution Conditions: For reactions involving highly reactive intermediates prone to self-reaction, employing high-dilution conditions is often effective. This can be achieved by the slow addition of a reagent using a syringe pump to maintain a low steady-state concentration of the reactive intermediate.
-
Temperature Control: Polymerization is often accelerated at higher temperatures. Maintaining a low and consistent reaction temperature can significantly reduce the rate of polymerization.
-
Inhibitors: For radical polymerizations, the addition of a radical inhibitor can quench the chain reaction leading to the unwanted polymer.
-
Purity of Reagents: Ensure all reagents and solvents are pure, as impurities can sometimes initiate polymerization.
Question: My protecting group is being unintentionally cleaved during a reaction step. What should I do?
Answer:
Protecting group stability is crucial for the success of a multi-step synthesis.[5][6] If a protecting group is being prematurely removed, consider the following:
-
Orthogonal Protecting Groups: The best solution is often to switch to a protecting group that is stable under the current reaction conditions but can be removed by a different set of reagents. This is known as an orthogonal protecting group strategy.[6] For example, if an acid-labile protecting group is being cleaved, consider switching to a base-labile or hydrogenation-labile group.
-
Reaction Condition Modification: If changing the protecting group is not feasible, investigate if the reaction conditions can be made milder to preserve the protecting group without significantly affecting the desired transformation. This could involve lowering the temperature, using a less reactive reagent, or reducing the reaction time.
Question: The crude NMR of my product looks very messy, and I can't identify the expected peaks. What's the next step?
Answer:
A messy crude NMR can be disheartening, but it doesn't always mean the reaction failed.
Possible Causes and Solutions:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals. Passing the crude product through a small plug of silica (B1680970) gel can often remove these impurities.
-
Incomplete Reaction: The crude mixture may contain a significant amount of starting material and various intermediates.
-
Product Instability: The product might be unstable under the workup conditions (e.g., exposure to acid or base).
-
Purification is Key: The most effective next step is to attempt to purify the crude material using an appropriate technique like flash column chromatography. This will help to isolate the components of the mixture for individual characterization.
Frequently Asked Questions (FAQs)
Question: What are side reactions and why are they a concern in multi-step synthesis?
Answer:
Side reactions are unintended chemical reactions that occur alongside the desired reaction, resulting in the formation of byproducts. In multi-step synthesis, even a small percentage of a side reaction in each step can dramatically lower the overall yield of the final product.[7] They also complicate the purification process, requiring more complex and time-consuming separation techniques.[8]
Question: How do protecting groups prevent unwanted side reactions?
Answer:
A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert to a specific set of reaction conditions.[5][6][9][10] This allows a chemical transformation to be carried out selectively at another position in the molecule.[11] After the desired reaction is complete, the protecting group is removed to regenerate the original functional group.[9] The use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules.[5][11]
Question: What are the most important reaction conditions to optimize to minimize byproducts?
Answer:
Optimizing reaction conditions is a critical strategy for minimizing side reactions and maximizing the yield of the desired product.[][12] The key parameters to consider are:
-
Temperature: Can influence reaction rates and selectivity. Some reactions may require low temperatures to disfavor side reactions, while others may need elevated temperatures to proceed at a reasonable rate.[1]
-
Concentration: Affects the rate of intermolecular versus intramolecular reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of different reaction pathways.
-
Catalyst: A highly selective catalyst can preferentially promote the desired reaction over side reactions.[8]
-
Pressure: Primarily important for reactions involving gases, as it affects their concentration.[]
Question: How do I select the appropriate purification technique to remove side products?
Answer:
The choice of purification technique depends on the physical and chemical properties of the desired product and the impurities. Common techniques include:
-
Recrystallization: Ideal for purifying solid compounds. It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[13][14][15][16]
-
Flash Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[17][18][19][20][21]
-
Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase.[22][23][24][25][26]
-
Distillation: Suitable for purifying volatile liquids based on differences in their boiling points.
Question: What analytical techniques are used to detect and characterize side products?
Answer:
Several analytical techniques are essential for identifying and characterizing both the desired product and any side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of a compound.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the components of a mixture and quantify their relative amounts.
-
Gas Chromatography (GC): Similar to HPLC but used for volatile compounds.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in a molecule.
Data Presentation
Table 1: Comparison of Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, imidazole (B134444), DMF | TBAF, THF; or HF, pyridine | Stable to base, mild acid, oxidation, reduction |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, oxidation, reduction |
| Acetate (B1210297) Ester | Ac | Ac₂O, pyridine | NaOMe, MeOH; or aq. NaOH | Stable to acid, oxidation, reduction |
| Tetrahydropyranyl Ether | THP | DHP, p-TsOH (cat.), CH₂Cl₂ | aq. HCl, THF | Stable to base, oxidation, reduction |
Table 2: Effect of Temperature on the Selectivity of a Fictional Friedel-Crafts Alkylation
| Temperature (°C) | Yield of Desired Product (%) | Yield of Isomeric Byproduct (%) |
| 0 | 85 | 15 |
| 25 (Room Temp) | 65 | 35 |
| 50 | 40 | 60 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol from reacting in a subsequent step by converting it to a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a mixture of hexanes and ethyl acetate) to afford the pure TBDMS-protected alcohol.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate a mixture of compounds based on their polarity.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., hexanes/ethyl acetate), determined by TLC analysis
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Fill the column with the chosen solvent system.
-
Pack the Column: Add silica gel to the column as a slurry in the solvent, or dry-pack the silica and then carefully add the solvent. Ensure there are no air bubbles in the packed silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, and add the dry powder to the top of the column. Add a thin layer of sand on top of the sample.
-
Elute the Column: Carefully add the eluting solvent to the top of the column. Apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of fractions in test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid compound by removing soluble and insoluble impurities.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent: Select a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 4: Purification by Liquid-Liquid Extraction
Objective: To separate a compound from a mixture based on its solubility in two immiscible liquids.
Materials:
-
Solution containing the product and impurities
-
Extraction solvent (immiscible with the initial solvent)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Combine Liquids: Add the solution containing the product and the extraction solvent to a separatory funnel.
-
Mix: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently to allow for the transfer of the solute between the two phases. Vent frequently.
-
Separate Layers: Place the funnel in a ring stand and allow the two layers to separate completely.
-
Drain Layers: Remove the stopper and drain the bottom layer into a flask. Pour the top layer out of the top of the funnel into a separate flask.
-
Repeat (if necessary): The extraction process can be repeated with fresh extraction solvent to maximize the recovery of the product.
-
Dry the Organic Layer: If the product is in the organic layer, add a drying agent to remove any residual water.
-
Isolate the Product: Filter to remove the drying agent and then remove the solvent under reduced pressure.
Visualizations
Caption: A workflow for troubleshooting unexpected side reactions.
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. Optimize Reaction Conditions to Reduce the Release of Toxic Chemicals | WV Pollution Prevention (P2) Program | West Virginia University [epawvppp.faculty.wvu.edu]
- 4. Organic Chemistry Practice Problems-Chemistry Steps [chemistrysteps.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. www.creativeofficepavilion.com - Advanced Practical Organic Chemistry [creativeofficepavilion.com]
- 8. newji.ai [newji.ai]
- 9. Protection and Deprotection [cem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. labinsights.nl [labinsights.nl]
- 12. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. mt.com [mt.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
- 18. Chromatography [chem.rochester.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. htslabs.com [htslabs.com]
- 22. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 23. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 24. Liquid-liquid extraction [scioninstruments.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. personal.utdallas.edu [personal.utdallas.edu]
Managing stability of 3,4-o-Isopropylidene-shikimic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 3,4-o-Isopropylidene-shikimic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in solution?
A1: The pH of the solution is the most critical factor. This compound is an acetonide, a protecting group for the diol functionality of shikimic acid. This isopropylidene group is highly susceptible to acid-catalyzed hydrolysis.
Q2: At what pH range is this compound considered stable?
A2: this compound is stable in neutral to alkaline conditions, specifically at a pH of 6.0 and above.
Q3: At what pH range does this compound become unstable?
A3: The compound is unstable in acidic conditions, at a pH below 6.0. The rate of degradation increases as the pH becomes more acidic.
Q4: What is the main degradation product of this compound under acidic conditions?
A4: Under acidic conditions, the isopropylidene group is hydrolyzed, leading to the formation of shikimic acid and acetone.
Q5: How should I prepare and store stock solutions of this compound?
A5: For short-term storage, it is recommended to prepare stock solutions in a buffer with a pH of 7.0 or higher. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light.[1]
Q6: Can I use acidic buffers for my experiments with this compound?
A6: The use of acidic buffers is not recommended if the integrity of the isopropylidene group is critical for your experiment. If acidic conditions are unavoidable, be aware that the compound will degrade over time. The rate of degradation will depend on the specific pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | The compound may have degraded due to acidic conditions in your solvent or buffer. | Verify the pH of all solutions used. Ensure the pH is 6.0 or above. Prepare fresh solutions in a neutral or slightly alkaline buffer (e.g., phosphate (B84403) buffer at pH 7.4). |
| Appearance of an unexpected peak in my HPLC chromatogram corresponding to shikimic acid. | This is a strong indicator of the hydrolysis of the isopropylidene group. | Review your experimental conditions. Acidic pH, even for a short period, can cause degradation. Consider adjusting the pH of your mobile phase for HPLC analysis to prevent on-column degradation. |
| Inconsistent results between experimental replicates. | The rate of degradation in an unstable solution can lead to variability. The time between solution preparation and analysis may differ between replicates. | Standardize the time between solution preparation and analysis for all samples. If possible, perform the analysis immediately after sample preparation. Maintain a consistent and stable pH for all solutions. |
| Precipitation of the compound in aqueous solution. | While the compound is water-soluble, its solubility can be affected by the buffer system and concentration. | If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] Consider the use of co-solvents if compatible with your experimental design. |
Data Presentation
The following table provides illustrative data on the stability of this compound at various pH conditions. Please note that these are representative values based on the known behavior of acetonides and may vary depending on the specific experimental conditions such as temperature and buffer composition.
| pH | Temperature (°C) | Degradation Rate | Half-life (t½) | Primary Degradation Product |
| 2.0 | 25 | High | Minutes to hours | Shikimic Acid |
| 4.0 | 25 | Moderate | Hours | Shikimic Acid |
| 5.0 | 25 | Low | Days | Shikimic Acid |
| 6.0 | 25 | Very Low | Weeks | - |
| 7.4 | 25 | Negligible | Months | - |
| 9.0 | 25 | Negligible | Months | - |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile and to generate degradation products for analytical method validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
4. Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw and dilute aliquots at the specified time points for HPLC analysis.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its primary degradation product, shikimic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-13 min: 40% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute samples to an appropriate concentration with a neutral or slightly alkaline buffer (e.g., pH 7.4 phosphate buffer).
Visualizations
Caption: Degradation pathway of this compound under different pH conditions.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Experimental workflow for the forced degradation study of this compound.
References
Technical Support Center: Overcoming Challenges in the Purification of Polar Shikimic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar shikimic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My shikimic acid derivative shows poor or no retention on a C18 reversed-phase HPLC column and elutes in the void volume. How can I improve its retention?
Answer: This is a common challenge with highly polar compounds like shikimic acid derivatives.[1] Here are several strategies to enhance retention in reversed-phase chromatography (RPC):
-
Increase the aqueous component of the mobile phase: Using a mobile phase with a very high percentage of water can increase the interaction between your polar analyte and the non-polar stationary phase.[1]
-
Employ polar-embedded or polar-endcapped columns: These specialized RPC columns have stationary phases with embedded polar groups that improve the retention of polar analytes.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for retaining and separating highly polar compounds.[1][2] It utilizes a polar stationary phase (like silica (B1680970) or an amine-bonded phase) with a mobile phase rich in a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[1][2]
Question: I am observing significant peak tailing or streaking for my basic shikimic acid derivative on a silica column. What is causing this and how can I fix it?
Answer: Peak tailing or streaking of basic compounds on silica is often due to strong interactions with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:
-
Use a mobile phase modifier: Adding a small amount of a basic modifier, such as ammonium (B1175870) hydroxide (B78521) or triethylamine, to your mobile phase can help to saturate the active sites on the silica and improve peak shape.
-
Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol or amino-propyl silica.[2] For basic compounds, an alumina column can sometimes provide better separation than silica.[3]
-
Derivatize the compound: While not always ideal, protecting the basic functional group can reduce its polarity and interaction with the stationary phase, leading to better chromatography.[3]
Question: My purified shikimic acid derivative appears to be contaminated with other polar impurities that co-elute. How can I improve the separation?
Answer: Co-elution of structurally similar polar compounds is a frequent challenge. To enhance resolution, you can:
-
Optimize your chromatographic method:
-
Gradient Elution: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of your separation.
-
Adjust the pH of the mobile phase: For ionizable compounds like shikimic acid, modifying the pH can change their retention behavior and improve separation from impurities.
-
-
Utilize a different chromatographic mode: If you are using reversed-phase, consider trying HILIC or ion-exchange chromatography.[4] These methods offer different separation mechanisms that can resolve co-eluting peaks.
-
Employ recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities, especially after an initial chromatographic step.[5][6]
Question: My recovery yield after purification is very low. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors throughout the purification process:
-
Irreversible adsorption: Your compound may be irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel.[1] Consider using a less active stationary phase or a different purification technique.
-
Compound instability: Some derivatives may be sensitive to the pH of the mobile phase or degrade over time in solution.[7] Ensure your purification conditions are compatible with the stability of your compound.
-
Loss during workup: Significant amounts of polar compounds can be lost during liquid-liquid extractions if the organic solvent is not sufficiently polar. Multiple extractions may be necessary. High water solubility makes extraction into organic solvents difficult.[1]
-
Incomplete elution: Ensure you are using a strong enough solvent to elute your compound from the column.
-
Sub-optimal recrystallization: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor.[6]
Quantitative Data Summary
The following table summarizes the performance of various purification techniques for shikimic acid and its derivatives, providing a comparative overview.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Recovery Yield (%) | Final Purity | Reference |
| Anion Exchange Chromatography | Amberlite IRA-400 | Elution with 25% aqueous acetic acid | 2.4 - 7.0 | High | [8] |
| Pressurized Hot Water Extraction (PHWE) followed by washing | Silica gel (for workup) | 10% acetic acid in ethyl acetate | 5.5 (w/w from star anise) | Sufficiently pure by NMR | [9] |
| Recrystallization | - | Methanol/Toluene or Ethyl Acetate | Not specified | High | [8] |
| Aqueous Normal-Phase Flash Chromatography (HILIC) | Amine-bonded silica | Water/Acetonitrile gradient | Good | Good separation of polar mix | [2] |
| Reversed-Phase HPLC | C18 | Water/Methanol/Acetonitrile | Dependent on compound | High | [4][10] |
| Extraction from Fermentation Broth followed by Crystallization | - | Organic Solvents (e.g., Acetic Acid) | Not specified | High | [5][11] |
Experimental Protocols
1. Protocol for Purification by Anion Exchange Chromatography
This protocol is adapted for the purification of shikimic acid from a crude extract.[8]
-
Resin Preparation: Swell an anion exchange resin (e.g., Amberlite IRA-400) in deionized water. Pack it into a suitable chromatography column. Wash the resin with water.
-
Sample Loading: Dissolve the crude extract containing shikimic acid in a minimal amount of water. Apply the clear solution to the top of the anion exchange column.
-
Washing: Wash the column with deionized water to remove neutral and cationic impurities.
-
Elution: Elute the bound shikimic acid from the resin using a 25% aqueous acetic acid solution.
-
Collection and Concentration: Collect the eluent containing the shikimic acid. Evaporate the solvent under reduced pressure.
-
Final Purification (Optional): The residue can be further purified by dissolving it in methanol, treating with activated carbon to remove colored impurities, filtering, and then recrystallizing from a suitable solvent system like methanol/toluene or ethyl acetate.[8]
2. Protocol for Recrystallization of Shikimic Acid
This is a general protocol for purifying solid shikimic acid derivatives.[6]
-
Solvent Selection: Choose a solvent or solvent system in which the shikimic acid derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for shikimic acid include water, methanol, and ethyl acetate.[5][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision-making workflow for purifying shikimic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is shikimic acid and why are its derivatives important?
A1: Shikimic acid is a key biochemical intermediate in plants and microorganisms.[4][12] Its derivatives are crucial in the pharmaceutical industry, most notably as the starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu).[4] They are also investigated for other medicinal properties, including anticoagulant, antithrombotic, and anticancer activities.[4]
Q2: What are the main sources of shikimic acid?
A2: The primary natural source for the industrial production of shikimic acid is the fruit of the Chinese star anise (Illicium verum).[8][12] It can also be produced through fermentation using genetically engineered microorganisms, such as E. coli.[4]
Q3: Which analytical techniques are best for assessing the purity of shikimic acid derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment.[4][10] Due to the low UV absorbance of shikimic acid itself, detection is often performed at low wavelengths (around 200-215 nm).[13] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and identify impurities.
Q4: Can I use normal-phase chromatography on silica gel for these polar compounds?
A4: While possible, it is often challenging. Highly polar compounds can bind very strongly, and sometimes irreversibly, to the polar silica stationary phase, leading to poor recovery and broad peaks.[1] If normal-phase chromatography is used, it often requires highly polar mobile phases. Aqueous normal-phase chromatography or HILIC are generally more suitable alternatives.[2]
Q5: Are there any non-chromatographic methods for purifying shikimic acid?
A5: Yes, recrystallization is a powerful non-chromatographic method for purifying solid shikimic acid and its derivatives.[5][6] Additionally, liquid-liquid extraction can be used to remove less polar impurities from an aqueous solution of the polar product.[14] Distillation and sublimation are generally not suitable due to the low volatility and thermal lability of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002006203A1 - Process for the recovery of shikimic acid - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oiv.int [oiv.int]
- 11. CN111087296A - Method for extracting shikimic acid and shikimic acid extract - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Determination of Shikimic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Refining Crystallization Methods for High-Purity Isosaccharinic Acid (ISA)
Welcome to the technical support center for the crystallization of high-purity Isosaccharinic Acid (ISA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of ISA in a question-and-answer format.
Question: My ISA is not crystallizing from the solution. What are the possible causes and solutions?
Answer:
Failure to crystallize is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Solution: Concentrate the solution by evaporating more solvent. If using a cooling crystallization method, ensure the solution was fully saturated at the higher temperature.
-
-
Nucleation: Crystal growth requires nucleation sites.
-
Solution 1: Seeding. Introduce a small seed crystal of pure ISA to the solution to initiate crystal growth.
-
Solution 2: Scratching. Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-solution interface. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
-
Purity of ISA: High levels of impurities can inhibit crystallization.
-
Solution: Attempt a preliminary purification step, such as passing the crude ISA solution through a column of activated carbon to remove colored impurities. Re-evaluate the purity of your starting material.
-
-
Solvent System: The chosen solvent may be too good at dissolving ISA, even at lower temperatures.
-
Solution: If using a single solvent, consider introducing an anti-solvent (a solvent in which ISA is poorly soluble but is miscible with the primary solvent) dropwise until turbidity is observed, then gently heat until the solution is clear before cooling.
-
Question: My crystallization has resulted in an oil instead of crystals. How can I resolve this "oiling out"?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of the solute or the presence of impurities that lower the melting point of the solid.
-
High Supersaturation: The solution is too concentrated, causing the ISA to come out of solution above its melting point in the solvent system.
-
Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the ISA-impurity mixture.
-
Solution: Select a solvent with a lower boiling point. Alternatively, if using a solvent mixture, adjust the ratio to lower the overall boiling point.
-
-
Impurity Effects: Impurities can significantly depress the melting point.
-
Solution: As with the failure to crystallize, pre-purification of the crude ISA can be beneficial.
-
Question: The yield of my ISA crystals is very low. What can I do to improve it?
Answer:
A low yield indicates that a significant amount of ISA remains in the mother liquor after crystallization.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.
-
Solution: Ensure the solution is cooled to the target temperature and allowed sufficient time to equilibrate. For aqueous solutions, cooling in an ice bath can significantly improve yield.
-
-
Excess Solvent: Using too much solvent will result in a less concentrated solution, and consequently, a lower yield of crystals upon cooling.[1]
-
Solution: Before filtration, test the mother liquor for remaining solute by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you can concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
Solubility in the Chosen Solvent: ISA may still have considerable solubility in the chosen solvent even at low temperatures.
-
Solution: If possible, switch to a solvent in which ISA has a steeper solubility curve (high solubility at high temperatures and very low solubility at low temperatures).
-
Question: My final ISA product is not pure enough. How can I improve the purity?
Answer:
The goal of crystallization is purification. If impurities are still present, consider the following:
-
Occluded Impurities: Impurities may have been trapped within the crystal lattice during rapid crystal growth.
-
Solution: Slow down the rate of crystallization by cooling the solution more gradually. This allows for more selective incorporation of ISA molecules into the growing crystals.
-
-
Surface Contamination: Impurities may be adsorbed onto the surface of the crystals.
-
Solution: Wash the filtered crystals with a small amount of cold, pure solvent. This will dissolve surface impurities without significantly dissolving the desired product.
-
-
Co-crystallization of Impurities: Some impurities may have similar chemical structures and properties to ISA, leading them to crystallize alongside it.
-
Solution: A second recrystallization step is often necessary to achieve high purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent for crystallizing ISA?
The ideal solvent is one in which ISA has high solubility at elevated temperatures and low solubility at lower temperatures.[2][3] For the calcium salt of α-ISA, water is a commonly used solvent as it is highly soluble in hot water and poorly soluble in cold water.[4] For purification, a solvent system where impurities are either highly soluble or insoluble is preferred.[2] Ethanol (B145695) has been shown to have low solubility for calcium isosaccharinate (0.092 g/L) compared to water (3 g/L) at room temperature, suggesting it could be a useful anti-solvent or washing solvent.[5]
2. How can I control the polymorphic form of ISA during crystallization?
Polymorphism refers to the ability of a compound to exist in different crystal structures.[6] The formation of a specific polymorph can be influenced by several factors:[6][7]
-
Solvent: The choice of solvent can dictate which polymorph is favored.
-
Temperature: Different polymorphs can be stable at different temperatures.
-
Supersaturation Level: The degree of supersaturation can influence the nucleation of a particular polymorphic form.
-
Additives: The presence of certain impurities or specifically added molecules can promote the growth of one polymorph over another.[7]
Systematic screening of these parameters is necessary to control the desired polymorphic outcome.
3. What are the common impurities found in crude ISA?
ISA is primarily a degradation product of cellulose (B213188) under alkaline conditions.[8][9][10] Therefore, common impurities are other low-molecular-weight organic acids and degradation products from cellulose and hemicellulose.[11] The specific impurity profile will depend on the starting cellulosic material and the degradation conditions.
4. What analytical techniques can I use to assess the purity of my ISA?
Several analytical methods are available to determine the purity of your crystalline ISA:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying organic acid impurities.
-
Gas Chromatography (GC): Can be used if ISA is derivatized to a more volatile form.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities with distinct NMR signals.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and estimate purity, as impurities tend to broaden and depress the melting point.
Data Presentation
Table 1: Qualitative Solubility of α-Isosaccharinic Acid Calcium Salt
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Low (approx. 3 g/L)[5] | High[4] | Ideal for cooling crystallization. |
| Ethanol | Very Low (approx. 0.092 g/L)[5] | Low | Can be used as an anti-solvent or for washing crystals. |
| Acetone | Expected to be low | Expected to be low to moderate | Further investigation is needed. |
| Methanol | Expected to be low | Expected to be low to moderate | Further investigation is needed. |
Experimental Protocols
Protocol 1: Cooling Crystallization of α-Isosaccharinic Acid Calcium Salt from Water
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In a suitable flask, add the crude α-ISA calcium salt to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If insoluble impurities are present, proceed to the hot filtration step.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble matter.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the crystallization of high-purity ISA.
Caption: Key factors influencing the polymorphic control of ISA.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. doc.rero.ch [doc.rero.ch]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of cellulose under alkaline conditions: new insights from a 12 years degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Asymmetric Hydrogenation for Chiral Amino Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of asymmetric hydrogenation for synthesizing chiral amino acids.
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary mechanisms in rhodium-catalyzed asymmetric hydrogenation?
-
A1: Two primary mechanisms are widely discussed: the "unsaturated mechanism" and the "dihydride mechanism". In the unsaturated mechanism, the substrate coordinates to the rhodium catalyst first, followed by the oxidative addition of hydrogen.[1][2] Conversely, in the dihydride mechanism, the catalyst first reacts with hydrogen to form a dihydride complex, which then coordinates with the substrate.[1] The subsequent migratory insertion step is often considered stereodetermining in both pathways.[1]
-
-
Q2: What is enantiomeric excess (ee) and why is it critical?
-
A2: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. The precise determination of ee is crucial, especially in the pharmaceutical industry, because different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.[3]
-
Catalyst & Ligand Selection
-
Q3: How do I select an appropriate chiral ligand for my substrate?
-
A3: Ligand selection is critical for achieving high enantioselectivity. Chiral phosphine (B1218219) ligands, particularly C2-symmetric diphosphines like BINAP and Me-DuPhos, are widely used and have proven effective for various amino acid precursors.[4][5] The choice depends heavily on the substrate's structure. For α-(acylamino)acrylates, Rhodium complexes with ligands like DuPhos or BICP are often successful.[5] For more challenging tetrasubstituted olefins, ruthenium catalysts with biaryl ligands like C3-TunaPhos may be required.[6] A screening of different ligand families is often necessary to find the optimal choice for a new substrate.[7]
-
-
Q4: What is catalyst deactivation and what are its common causes?
-
A4: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[8] Common causes include poisoning, coking, and thermal degradation.[9] Poisons are substances in the reaction mixture (e.g., sulfur or nitrogen compounds) that bind strongly to the catalyst's active sites.[10] Coking involves the formation of carbonaceous deposits on the catalyst surface.[9] Thermal degradation, or sintering, involves the loss of active surface area due to high temperatures.[9] For homogeneous catalysts, decomposition of the active complex can also occur.[8]
-
Reaction Conditions
-
Q5: How do hydrogen pressure and temperature affect the reaction?
-
A5: Both pressure and temperature are critical parameters that can significantly influence reaction rate, conversion, and enantioselectivity.[11] The effect of hydrogen pressure can be system-dependent; some catalyst-substrate combinations show little sensitivity to pressure changes, while for others, it can dramatically alter the enantioselectivity.[12] Temperature can also have a complex and sometimes unpredictable effect on chiral separations and reaction selectivity. Optimization of both parameters is a standard part of process development.
-
-
Q6: What is the role of the solvent?
-
A6: The solvent can have a noteworthy effect on both reaction rate and enantioselectivity.[1] For instance, in some hydrogenations of amino acid precursors, methanol (B129727) (MeOH) yields high ee, while less polar solvents like methyl tert-butyl ether (MTBE) can cause a dramatic drop in selectivity.[1] The choice of solvent can influence catalyst solubility, substrate-catalyst interactions, and the stability of key intermediates in the catalytic cycle.[13]
-
Analytical Methods
-
Q7: What are the most common methods for determining enantiomeric excess (ee)?
-
A7: The most prevalent and reliable methods are chromatographic, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[3] These techniques separate enantiomers based on their differential interaction with a chiral stationary phase (CSP), leading to different retention times.[3] Other methods include Nuclear Magnetic Resonance (NMR) using chiral solvating agents and mass spectrometry.[3][14]
-
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
-
Q: My reaction has high conversion but the enantiomeric excess (ee) is low. What are the potential causes and solutions?
-
A: Low ee is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting logic for low enantioselectivity.
-
Potential Causes & Solutions:
-
Suboptimal Ligand/Catalyst: The chosen chiral ligand may not be suitable for the specific substrate. The interaction between the substrate and the catalyst's chiral environment dictates the stereochemical outcome.[2]
-
Solution: Screen a panel of chiral ligands from different families (e.g., ferrocene-based, biaryl atropisomeric). Even subtle changes to the ligand structure can have a profound impact.[15]
-
-
Incorrect Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can all influence enantioselectivity.[1][11] For example, some systems show higher ee at lower temperatures, while others are sensitive to hydrogen pressure.[12]
-
Solution: Systematically vary the temperature and pressure. Screen a range of solvents with different polarities (e.g., Toluene, MeOH, THF, Dichloromethane).
-
-
Impurities: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons or inhibitors, affecting selectivity.[10] Water, oxygen, or acidic/basic contaminants are common culprits.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Use fresh, high-quality catalyst precursors and ligands.
-
-
Substrate Isomerization: If the substrate can exist as E/Z isomers, the catalyst may hydrogenate each isomer with different selectivity, leading to a lower overall ee in the final product mixture.[16]
-
Solution: Purify the substrate to obtain a single isomer. Alternatively, find a catalyst system that provides high ee for both isomers or for the specific mixture.[5]
-
-
-
Issue 2: Low Conversion or Slow Reaction Rate
-
Q: My hydrogenation reaction is very slow or stalls completely. What should I check?
-
A: Low reactivity can be traced to catalyst, substrate, or system issues.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be losing activity during the reaction.[8] This can be caused by impurities (poisoning), thermal degradation, or reaction with the substrate/product to form an inactive species.[9]
-
Poor Mass Transfer: In a gas-liquid reaction like hydrogenation, the rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase where the catalyst resides.[18]
-
Solution: Increase the agitation/stirring speed to improve gas-liquid mixing. Ensure the reactor design is appropriate for pressurized gas reactions.
-
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on the concentration of dissolved hydrogen, which is proportional to the applied pressure.
-
Solution: Increase the hydrogen pressure. Ensure there are no leaks in the reactor system that would cause the pressure to drop.[18]
-
-
Inhibitors: The presence of certain functional groups or impurities in the reaction mixture can inhibit the catalyst.[16]
-
Solution: Analyze the starting material for potential inhibitors. Pre-treating the substrate (e.g., by passing it through a plug of activated carbon or alumina) may remove problematic impurities.
-
-
-
Issue 3: Poor Reproducibility
-
Q: I am getting inconsistent results (conversion and/or ee) between batches. What could be the cause?
-
A: Poor reproducibility often points to subtle variations in experimental setup or materials.
-
Potential Causes & Solutions:
-
Atmosphere Control: Trace amounts of oxygen or moisture can have a significant impact on the active catalyst. Inconsistent inerting techniques (e.g., purging with nitrogen or argon) can lead to variable results.
-
Solution: Employ rigorous inert atmosphere techniques (e.g., using a glovebox for catalyst preparation) and ensure all solvents are thoroughly deoxygenated.
-
-
Reagent Quality: Variations in the purity of solvents, substrates, or catalyst precursors from different lots or suppliers can affect the outcome.
-
Solution: Qualify new batches of critical reagents. Whenever possible, use reagents from the same lot for a series of experiments.
-
-
Precise Control of Conditions: Small fluctuations in temperature, pressure, or agitation rate can lead to different results, especially for sensitive reactions.[19]
-
Solution: Use reliable equipment with precise controls for temperature (e.g., a column oven or reaction block) and pressure.[20] Ensure the stirring rate is consistent for all runs.
-
-
Sample Preparation and Analysis: Inconsistencies in sample workup or in the analytical method (e.g., chiral HPLC) can be misinterpreted as poor reaction reproducibility.[19]
-
Solution: Standardize the quenching and workup procedure. Ensure the analytical column is properly equilibrated and the mobile phase is prepared consistently before each analysis.[19]
-
-
-
Data & Experimental Protocols
Data Tables
Table 1: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation
| Substrate Precursor | Catalyst System | Solvent | Enantiomeric Excess (ee, %) | Reference |
| N-acetyl-α-formamidoacrylate | Rh-DIPAMP | Methanol (MeOH) | 92% | [1] |
| N-acetyl-α-formamidoacrylate | Rh-DIPAMP | MTBE | 26% | [1] |
| Acetophenone | Chiral Mn-based | Isopropanol (B130326) | High | [13] |
| Acetophenone | Chiral Mn-based | Methanol | Racemic (0%) | [13] |
| β-(Acylamino)acrylates (E-isomer) | Rh-Me-DuPhos | Toluene | up to 99.6% | [5] |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3] | Broad applicability, high accuracy and precision, well-established methods.[3] | Requires specific chiral columns; method development can be time-consuming.[3] |
| Chiral GC | Separation of volatile enantiomers on a CSP.[3] | Excellent for volatile compounds, requires very small sample sizes.[3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.[3] |
| NMR Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences.[3] | Provides structural information; no chromatographic separation needed. | Lower sensitivity compared to chromatography; may require specialized reagents.[3] |
| Mass Spectrometry | Rates of gas-phase guest exchange reactions vary with analyte chirality.[14] | Rapid analysis, high detection limit, provides structural information.[14] | Less common, may require specialized instrumentation and host molecules.[14] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Acylamino Acrylate (B77674)
This protocol provides a representative workflow for a small-scale screening reaction.
Caption: General experimental workflow for asymmetric hydrogenation.
-
Catalyst Preparation (In an inert atmosphere glovebox):
-
To a vial, add the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) in a 1:1.1 molar ratio.
-
Add a degassed, anhydrous solvent (e.g., methanol or toluene) to achieve the desired catalyst concentration (e.g., 1-5 mM).
-
Stir the solution for 15-30 minutes at room temperature to allow for pre-formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate vial, dissolve the N-acylamino acrylate substrate in the same degassed solvent.
-
Transfer the substrate solution to a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Using a syringe, transfer the pre-formed catalyst solution to the reaction vessel. The substrate-to-catalyst (S/C) ratio is typically between 100:1 and 1000:1.
-
-
Hydrogenation:
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen gas line.
-
Purge the vessel by pressurizing with hydrogen to ~50 psi and then carefully venting (repeat 3-5 times) to remove any residual air.
-
Pressurize the vessel to the desired reaction pressure (e.g., 40-100 psi).[5]
-
Place the vessel in a temperature-controlled block or oil bath and stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction, carefully vent the hydrogen pressure.
-
Take an aliquot of the crude reaction mixture to determine conversion, typically by 1H NMR or GC-MS.
-
Remove the solvent from the remaining mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.[3]
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., Hexane/Isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration for comparison and peak identification.
-
-
Chromatographic Conditions: [19]
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is common for normal-phase separations. The ratio is critical for resolution and must be optimized (e.g., 90:10 Hexane:IPA).
-
Flow Rate: Start with a flow rate of 0.5-1.0 mL/min. Chiral separations often benefit from lower flow rates.[19]
-
Temperature: Maintain a constant column temperature using a column oven (e.g., 25 °C). Temperature can significantly affect separation.[19]
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (this can take longer for chiral columns).[19]
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the sample from the asymmetric hydrogenation reaction.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[3]
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
-
Disclaimer: This guide is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 15. Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unveiling the Structure of 3,4-o-Isopropylidene-shikimic Acid: A 2D NMR Confirmation Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of shikimic acid and its derivative, 3,4-o-Isopropylidene-shikimic acid, leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for unambiguous structure elucidation.
The strategic protection of the cis-diol at the C3 and C4 positions of shikimic acid with an isopropylidene group is a common tactic in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir. Verifying the successful and regioselective installation of this protecting group is a critical quality control step. This guide details the experimental protocols and expected data from 2D NMR techniques—specifically COSY, HSQC, and HMBC—to definitively confirm the structure of this compound.
Comparative NMR Data Analysis
The introduction of the isopropylidene group induces characteristic changes in the 1H and 13C NMR spectra. The following table summarizes the expected chemical shifts for shikimic acid and this compound, providing a clear basis for comparison.
| Atom | Shikimic Acid (¹H ppm) | Shikimic Acid (¹³C ppm) | This compound (Predicted ¹H ppm) | This compound (Predicted ¹³C ppm) |
| 1 | - | ~130.0 | - | ~128.0 |
| 2 | ~6.80 | ~136.0 | ~6.90 | ~135.0 |
| 3 | ~4.40 | ~68.0 | ~4.60 | ~76.0 |
| 4 | ~3.80 | ~70.0 | ~4.20 | ~78.0 |
| 5 | ~4.00 | ~67.0 | ~4.10 | ~66.0 |
| 6 | ~2.30, ~2.80 | ~32.0 | ~2.40, ~2.90 | ~31.0 |
| COOH | - | ~170.0 | - | ~169.0 |
| C(CH₃)₂ | - | - | - | ~110.0 |
| C(CH₃)₂ | - | - | ~1.40 (s, 3H), ~1.45 (s, 3H) | ~26.0, ~28.0 |
Experimental Protocols for 2D NMR Analysis
To confirm the connectivity and spatial relationships within the this compound molecule, the following 2D NMR experiments are essential.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
1. ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
Key Correlations to Confirm:
-
H-2 with H-6 protons.
-
H-3 with H-4.
-
H-4 with H-3 and H-5.
-
H-5 with H-4 and H-6 protons.
-
H-6 protons with each other and with H-2 and H-5.
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
Key Correlations to Confirm:
-
H-2 to C-2.
-
H-3 to C-3.
-
H-4 to C-4.
-
H-5 to C-5.
-
H-6 protons to C-6.
-
Methyl protons of the isopropylidene group to their respective carbons.
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of the isopropylidene group.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Key Correlations to Confirm Structure:
-
Crucial Correlation: The methyl protons of the isopropylidene group should show correlations to both C-3 and C-4, as well as to the quaternary carbon of the isopropylidene group itself.
-
H-2 to C-1, C-3, and C-6.
-
H-3 to C-2, C-4, and C-5.
-
H-4 to C-3, C-5, and C-6.
-
H-5 to C-3, C-4, and the carboxylic acid carbon.
-
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.
Caption: Workflow for 2D NMR-based structure confirmation.
By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can unequivocally confirm the successful synthesis and regioselectivity of the protection of shikimic acid as this compound, ensuring the integrity of this key synthetic intermediate for further drug development endeavors.
Comparative analysis of different protecting groups for shikimic acid hydroxyls
For Researchers, Scientists, and Drug Development Professionals
Shikimic acid is a vital chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiviral drug oseltamivir (B103847) (Tamiflu®). The strategic protection and deprotection of its three hydroxyl groups (at C3, C4, and C5) are critical for achieving desired chemical transformations with high regioselectivity and yield. This guide provides a comparative analysis of common protecting groups for the hydroxyl moieties of shikimic acid, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protective strategy.
Overview of Protecting Group Strategies
The reactivity of the hydroxyl groups in shikimic acid varies. The vicinal cis-diols at C3 and C4 are often protected simultaneously using cyclic acetals. The remaining hydroxyl group at C5 can then be protected orthogonally. The carboxyl group is typically converted to an ester, such as a methyl or ethyl ester, early in the synthetic sequence to prevent unwanted side reactions.
This guide will focus on the protection of the hydroxyl groups, assuming the carboxyl group is already protected as an ester. The primary protecting groups to be compared are:
-
Acetal Protecting Groups for the 3,4-cis-diol.
-
Acyl and Silyl Protecting Groups for the C5-hydroxyl.
Logical Workflow for Selective Protection of Shikimic Acid
The general strategy for the selective protection of shikimic acid's hydroxyl groups typically follows a stepwise process. First, the more reactive cis-3,4-diol is protected. Subsequently, the C5 hydroxyl group is protected, allowing for further synthetic modifications. The following diagram illustrates this logical workflow.
Caption: Workflow for the selective protection and deprotection of shikimic acid hydroxyls.
Comparative Data for Protecting Groups
The following tables summarize quantitative data for the application of various protecting groups to shikimic acid hydroxyls.
Table 1: Acetal Protection of the 3,4-cis-Diol
| Protecting Group | Reagents and Conditions | Substrate | Product | Yield | Reference |
| Isopropylidene (Acetonide) | 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (cat.), acetone, reflux | Ethyl shikimate | Ethyl 3,4-O-isopropylidene-shikimate | High (not specified) | [1] |
| Benzylidene | Benzaldehyde dimethyl acetal, CSA (cat.), DMF, RT | Methyl shikimate | Methyl 4,5-O-benzylidene-shikimate | Good (not specified) |
Table 2: Protection of the C5-Hydroxyl Group
| Protecting Group | Reagents and Conditions | Substrate | Product | Yield | Reference |
| Benzoyl (Bz) | Benzoyl chloride, pyridine (B92270), CH₂Cl₂, 0 °C to RT | Ethyl 3,4-O-isopropylidene-shikimate | Ethyl 5-O-benzoyl-3,4-O-isopropylidene-shikimate | ~95% | |
| Acetyl (Ac) | Acetic anhydride, pyridine, DMAP (cat.), CH₂Cl₂, RT | Methyl shikimate | Methyl 3,4,5-tri-O-acetyl-shikimate | High (not specified) | |
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF, RT | Methyl shikimate | Methyl 5-O-TBS-shikimate (regioselective) | Good (not specified) |
Table 3: Deprotection Conditions and Stability
| Protecting Group | Deprotection Reagents and Conditions | Stability |
| Isopropylidene | 1% aq. H₂SO₄, reflux | Stable to basic and hydrogenolysis conditions. Labile to acid. |
| Benzylidene | a) H₂, Pd/C, MeOH, RTb) Mild acid (e.g., aq. acetic acid) | Stable to basic conditions. Cleaved by acid and hydrogenolysis. |
| Benzoyl | K₂CO₃, MeOH, RT | Stable to acidic and hydrogenolysis conditions. Labile to base. |
| Acetyl | K₂CO₃, MeOH, RT (faster than benzoyl) | Stable to acidic and hydrogenolysis conditions. Labile to base. |
| tert-Butyldimethylsilyl | TBAF, THF, RT | Stable to basic and hydrogenolysis conditions. Labile to acid and fluoride (B91410) ions. |
Experimental Protocols
Protocol 1: Isopropylidene Protection of Ethyl Shikimate (3,4-Diol)
-
Dissolution: Dissolve ethyl shikimate in acetone.
-
Addition of Reagents: Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., triethylamine). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield ethyl 3,4-O-isopropylidene-shikimate.
Protocol 2: Benzoylation of Ethyl 3,4-O-isopropylidene-shikimate (C5-Hydroxyl)
-
Dissolution: Dissolve ethyl 3,4-O-isopropylidene-shikimate in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C in an ice bath.
-
Addition of Base: Add pyridine to the solution.
-
Addition of Acylating Agent: Add benzoyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion of the reaction.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford ethyl 5-O-benzoyl-3,4-O-isopropylidene-shikimate.
Protocol 3: Deprotection of the Isopropylidene Group
-
Suspension: Suspend the isopropylidene-protected shikimate derivative in 1% aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with a solid base such as sodium bicarbonate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude deprotected product.
Protocol 4: Deprotection of the Benzoyl Group
-
Dissolution: Dissolve the benzoyl-protected shikimate derivative in methanol.
-
Addition of Base: Add a catalytic amount of potassium carbonate.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, neutralize with a mild acid (e.g., Amberlite IR-120 H⁺ resin).
-
Purification: Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography.
Conclusion
The selection of a protecting group strategy for shikimic acid is highly dependent on the planned synthetic route.
-
For the protection of the 3,4-diol , the isopropylidene group is a robust and high-yielding choice, offering stability under a wide range of conditions except for acidic environments.
-
For the C5-hydroxyl , a benzoyl group provides excellent stability towards acidic and reductive conditions, making it a suitable orthogonal protecting group to the isopropylidene acetal. Silyl ethers, such as TBS , offer an alternative with milder deprotection conditions using fluoride ions, which can be advantageous in the presence of base-sensitive functionalities.
By understanding the comparative stability and reactivity of these protecting groups, researchers can devise more efficient and selective syntheses of complex molecules derived from shikimic acid. The provided protocols offer a starting point for the practical implementation of these strategies in the laboratory.
References
A Comparative Analysis of the Bioactivity of 3,4-o-Isopropylidene-shikimic Acid and Unmodified Shikimic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3,4-o-Isopropylidene-shikimic acid (ISA) and its parent compound, unmodified shikimic acid (SA). This analysis is supported by experimental data from various studies, with a focus on anti-inflammatory, analgesic, and antioxidant properties. The information is intended to assist researchers and professionals in drug development in understanding the potential therapeutic advantages of the isopropylidene modification of shikimic acid.
Introduction to Shikimic Acid and its Isopropylidene Derivative
Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides.[1][2][3] Shikimic acid and its derivatives have demonstrated a wide range of biological activities, including antioxidant, antiviral, anti-inflammatory, antibacterial, and neuroprotective effects.[4][5][6]
This compound is a semi-synthetic derivative of shikimic acid. This modification is intended to enhance the bioavailability of the parent compound, as shikimic acid's hydrophilicity can lead to poor absorption in the gastrointestinal tract.[7] Studies suggest that ISA retains and, in some cases, enhances the therapeutic properties of shikimic acid.[7][8][9] One study indicated that ISA has an oral bioavailability of 27.35% in rats.[10]
The Shikimate Pathway
The shikimate pathway is a fundamental metabolic route for the synthesis of aromatic compounds.[11] It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, the precursor to the aromatic amino acids.[12]
Caption: The Shikimate Pathway leading to the biosynthesis of aromatic amino acids.
Comparative Bioactivity Data
The following tables summarize the available quantitative data comparing the bioactivity of this compound (ISA) and unmodified shikimic acid (SA).
Table 1: Anti-inflammatory Activity
| Parameter | Model | This compound (ISA) | Unmodified Shikimic Acid (SA) | Reference |
| Inhibition of Xylene-induced Ear Edema | Mice | 18.1% - 31.4% reduction | Data not available in provided sources | [8][9] |
| Inhibition of Carrageenan-induced Paw Edema | Rats | 7.8% - 51.0% reduction | Data not available in provided sources | [8][9] |
| Inhibition of Cotton Pellet-induced Granuloma | Rats | 11.4% - 24.0% reduction | Data not available in provided sources | [8][9] |
| Reduction of PGE₂ Production in Paw Tissue | Rats | 1.0% - 15.6% decrease | Data not available in provided sources | [8][9] |
| Reduction of MDA Production in Paw Tissue | Rats | 6.3% - 27.6% decrease | Data not available in provided sources | [8][9] |
| Amelioration of TNBS-induced Colitis | Rats | Significant amelioration at 100 & 200 mg/kg | Data not available in provided sources | [13] |
Table 2: Analgesic Activity
| Parameter | Model | This compound (ISA) | Unmodified Shikimic Acid (SA) | Reference |
| Reduction of Acetic Acid-induced Writhing | Mice | 15.6% - 48.9% reduction | Data not available in provided sources | [8][9] |
| Increased Pain Threshold in Hot Plate Test | Mice | 10.5% - 28.5% increase | Data not available in provided sources | [8][9] |
Table 3: Antioxidant Activity
| Parameter | Method | This compound (ISA) | Unmodified Shikimic Acid (SA) | Reference |
| Superoxide (B77818) Radical Scavenging | Electron Spin Resonance | IC₅₀: 0.214 µg/mL | Data not available in provided sources | [8][9] |
| Hydroxyl Radical Scavenging | Electron Spin Resonance | IC₅₀: 0.450 µg/mL | Data not available in provided sources | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory and Analgesic Activity Assays[7][8][9]
-
Xylene-induced Ear Edema in Mice:
-
ISA was administered orally at doses of 60, 120, and 240 mg/kg.
-
30 minutes after administration, inflammation was induced by applying xylene to the ear.
-
The degree of edema was measured and compared to a control group.
-
-
Carrageenan-induced Paw Edema in Rats:
-
ISA was administered orally at doses of 50, 100, and 200 mg/kg.
-
30 minutes later, carrageenan was injected into the rat's paw to induce inflammation.
-
Paw volume was measured at various time points and the percentage of inhibition was calculated.
-
-
Cotton Pellet-induced Granuloma in Rats:
-
Sterile cotton pellets were implanted subcutaneously in rats.
-
ISA was administered orally for 12 consecutive days.
-
On the 13th day, the granuloma tissue was excised and weighed to determine the anti-proliferative effect.
-
-
Acetic Acid-induced Writhing Test in Mice:
-
ISA was administered orally at various doses.
-
30 minutes later, acetic acid was injected intraperitoneally to induce writhing.
-
The number of writhes was counted for a specific period and compared to a control group.
-
-
Hot Plate Test in Mice:
-
The pain threshold of mice was measured by placing them on a hot plate at a controlled temperature.
-
ISA was administered orally, and the latency to a pain response (e.g., licking paws, jumping) was recorded at different time intervals.
-
Antioxidant Activity Assay[8][9]
-
Electron Spin Resonance (ESR) Spin-trapping:
-
The active oxygen species scavenging potencies of ISA (at concentrations of 10⁻³–10⁻⁵ M) were evaluated.
-
Superoxide and hydroxyl radicals were generated, and their interaction with ISA was measured using an ESR spectrometer.
-
The IC₅₀ values, representing the concentration of ISA required to scavenge 50% of the free radicals, were determined.
-
Proposed Anti-inflammatory Signaling Pathway of ISA
Based on experimental evidence, this compound appears to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators and modulation of the NF-κB signaling pathway.[13]
Caption: Proposed anti-inflammatory mechanism of ISA in TNBS-induced colitis.
Discussion and Conclusion
The available data strongly suggests that this compound (ISA) possesses significant anti-inflammatory, analgesic, and antioxidant properties.[8][9] The isopropylidene modification appears to be a viable strategy to potentially enhance the therapeutic profile of shikimic acid, although direct comparative studies with unmodified shikimic acid are limited in the reviewed literature.
The anti-inflammatory action of ISA is likely mediated through the inhibition of key inflammatory enzymes like COX-2 and iNOS, leading to a reduction in prostaglandin (B15479496) E2 and nitric oxide levels.[13] Furthermore, its ability to modulate the NF-κB pathway underscores its potential as a multi-target anti-inflammatory agent.[13] The antioxidant activity of ISA, demonstrated by its capacity to scavenge superoxide and hydroxyl radicals, may also contribute to its overall therapeutic effects, as oxidative stress is a known contributor to inflammation and pain.[8][9]
While the presented data highlights the promise of ISA, further research is warranted. Direct, head-to-head comparative studies evaluating the pharmacokinetic and pharmacodynamic profiles of ISA and unmodified shikimic acid would be invaluable. Such studies would provide a clearer understanding of the benefits conferred by the isopropylidene group and would be crucial for guiding future drug development efforts centered on shikimic acid derivatives.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural sources, biosynthesis, biological functions, and molecular mechanisms of shikimic acid and its derivatives [journals.muhn.edu.cn]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds [ouci.dntb.gov.ua]
- 12. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Validation of 3,4-o-Isopropylidene-shikimic Acid by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical aspect of quality control and research integrity. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against High-Performance Liquid Chromatography (HPLC) for the purity validation of 3,4-o-Isopropylidene-shikimic acid, a key intermediate in the synthesis of various pharmaceuticals. This comparison is supported by experimental protocols and illustrative data to facilitate informed method selection.
Introduction to Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR provides a direct measurement of the analyte's molar concentration relative to a certified internal standard. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[3][4] This inherent quantitative capability, combined with its non-destructive nature, positions qNMR as a valuable and efficient tool for purity assessment.[5]
Comparison of qNMR and HPLC for Purity Analysis
The choice between qNMR and HPLC for purity determination depends on several factors, including the specific analytical requirements, the nature of potential impurities, and available resources. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
Table 1: Comparison of qNMR and HPLC for Purity Assessment of this compound
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Principle | Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei. | Comparative method based on the separation of components and their detection by UV absorbance. | qNMR provides absolute quantification with a certified internal standard. |
| Purity Assay (%) | 99.1 ± 0.2 | 99.0 ± 0.4 | qNMR often exhibits higher precision due to fewer sample handling steps.[6] |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | HPLC generally offers superior sensitivity for trace impurities.[6] |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.05% | |
| Precision (RSD%) | < 1% | < 2% | |
| Accuracy (% Recovery) | 99.5 - 100.5% | 98.0 - 102.0% | Both methods demonstrate excellent accuracy when properly validated. |
| Analysis Time per Sample | ~15-20 minutes | ~30-45 minutes | qNMR can be faster, especially as it doesn't require extensive method development for each new compound.[6] |
| Reference Standards | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte and for each impurity to be quantified. | The need for individual impurity standards can be a limitation for HPLC.[6] |
| Impurity Detection | Can detect and quantify any soluble impurity with a proton signal. | Limited to impurities with a chromophore for UV detection. | qNMR can detect non-chromophoric impurities. |
Experimental Protocols
This protocol outlines the determination of this compound purity using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Acquisition Parameters:
-
Spectral Width: -2 to 14 ppm
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved vinyl proton signal of this compound (expected around 6.5-6.8 ppm, 1H) and the singlet from the two vinyl protons of maleic acid (around 6.3 ppm, 2H).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 214.22 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
This protocol describes a typical reversed-phase HPLC method for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
HPLC vials
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 215 nm
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare the sample solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Inject the reference standard and the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for qNMR and HPLC purity assessment.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for assessing the purity of this compound.
-
qNMR serves as an excellent primary method for direct, absolute quantification, particularly advantageous when certified reference materials for all potential impurities are unavailable. Its high precision and ability to provide structural information make it a valuable tool for the characterization of reference materials and for obtaining an accurate molar quantity.
-
HPLC-UV is highly suitable for routine quality control, offering exceptional sensitivity for the detection and quantification of trace impurities, especially when a validated method and known impurity profile are established.
For a comprehensive characterization of this compound, a complementary approach utilizing both techniques is highly effective. qNMR can provide an accurate purity value for the main component, while HPLC can offer a detailed profile of trace impurities. This dual-pronged strategy ensures the highest level of confidence in the quality and purity of the compound for research and development applications.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0007251) [np-mrd.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Novel Aza-Angucyclinones and Established Anticancer Agents
For Immediate Release
This guide provides a detailed comparison of the in vitro cytotoxicity of recently developed aza-angucyclinone compounds against several cancer cell lines, benchmarked against the performance of well-established anticancer drugs: doxorubicin, cisplatin (B142131), and paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Executive Summary
Novel 6-aza-analogues of angucyclinones have demonstrated significant cytotoxic activities against prostate (PC-3), colon (HT-29), and breast (MCF-7) cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range.[1] In some cases, the potency of these novel compounds is comparable to or exceeds that of the standard chemotherapeutic agents evaluated under similar conditions. This report presents the available experimental data in a structured format to facilitate direct comparison, details the experimental methodologies for reproducibility, and visualizes the proposed mechanisms of action.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of novel aza-angucyclinones and known anticancer agents against three common cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Drug | PC-3 (Prostate Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Non-Tumoral (CCD841 CoN) IC50 (µM) |
| Novel Aza-Angucyclinones | ||||
| Compound 7a | 1.5 ± 0.1 | 4.2 ± 0.3 | 11.2 ± 0.9 | > 100 |
| Compound 17 | 0.1 ± 0.01 | 0.9 ± 0.07 | 1.8 ± 0.1 | 23.4 ± 1.5 |
| Compound 19a | 11.5 ± 0.9 | 15.1 ± 1.1 | 7.9 ± 0.6 | > 100 |
| Compound 19c | 0.8 ± 0.06 | 1.2 ± 0.1 | 1.5 ± 0.1 | 15.2 ± 1.1 |
| Compound 20 | 1.1 ± 0.09 | 0.8 ± 0.06 | 1.3 ± 0.1 | 10.5 ± 0.8 |
| Known Anticancer Agents | ||||
| Doxorubicin | 0.47 - 38.91[2][3][4][5][6] | 0.89 - 10.8[7][8][9] | 0.4 - 700 | Not available |
| Cisplatin | 6.0 - 50.6[10][11] | 6.3 - 12[12][13][14] | 0.65 - 15[15][16][17][18] | Not available |
| Paclitaxel | 0.0312[19] | 0.005[20] | 0.0075 - 3.5[21][22] | Not available |
Note: IC50 values for known anticancer agents are presented as a range based on multiple literature sources to reflect the variability in experimental conditions.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the Sulforhodamine B (SRB) and MTT assays. The general methodologies are outlined below.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (novel aza-angucyclinones or known anticancer agents) and incubated for a further 48-72 hours.
-
Cell Fixation: The cell monolayers are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cells are seeded in 96-well plates as described for the SRB assay.
-
Compound Treatment: Cells are treated with the test compounds for the desired duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The IC50 value is determined from the dose-response curve.
Proposed Mechanisms of Action & Signaling Pathways
Aza-angucyclinones are believed to exert their cytotoxic effects through multiple mechanisms, including the inhibition of topoisomerase enzymes and interference with key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Experimental Workflow for Cytotoxicity Screening
Experimental workflow for in vitro cytotoxicity screening.
Topoisomerase I Inhibition
Several aza-angucyclinone derivatives have been shown to inhibit topoisomerase I (Top1). This enzyme is crucial for DNA replication and transcription, as it relieves torsional stress in the DNA double helix. By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.
Mechanism of Topoisomerase I inhibition by aza-angucyclinones.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in many cancers. Some aza-angucyclinones may act as EGFR inhibitors, blocking the downstream signaling pathways and thereby inhibiting cancer cell proliferation.
Inhibition of the EGFR signaling pathway.
Conclusion
The novel aza-angucyclinones presented in this guide exhibit potent cytotoxic activity against a panel of human cancer cell lines. Their efficacy, in some instances, is comparable to that of established chemotherapeutic drugs. The proposed mechanisms of action, including topoisomerase I and EGFR signaling inhibition, suggest that these compounds may represent a promising new class of anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oncotarget.com [oncotarget.com]
- 19. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dergipark.org.tr [dergipark.org.tr]
A comparative study of microbial versus plant-based production of shikimic acid
For researchers, scientists, and drug development professionals, the efficient and scalable production of shikimic acid, a key precursor for the antiviral drug oseltamivir (B103847) (Tamiflu®), is of paramount importance. This guide provides a comprehensive comparison of the two primary methods for its production: microbial fermentation and extraction from plant sources.[1][2][3] This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Shikimic acid can be sourced through chemical synthesis, microbial fermentation, or extraction from plants, with the latter two being the most commercially viable methods.[1] The traditional source for industrial-scale production has been the seeds of the Chinese star anise (Illicium verum), which can contain 2-7% shikimic acid by dry weight.[4] However, this plant-based approach is subject to logistical challenges, including long cultivation times and vulnerability to weather conditions, making microbial production an increasingly attractive alternative.[1] Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce high titers of shikimic acid through fermentation.[5][6]
Quantitative Comparison of Production Methods
The following table summarizes the key performance indicators for both microbial and plant-based production of shikimic acid, offering a clear comparison of their respective efficiencies and yields.
| Parameter | Microbial Production (E. coli) | Plant-Based Production (Illicium verum) |
| Product Titer | Up to 101 g/L[7] | Not directly applicable (concentration in plant material) |
| Product Yield | Up to 0.42 mol shikimic acid/mol glucose[5] | 2-7% of dry seed weight (up to 17% reported)[4] |
| Production Time | 48 - 72 hours for fermentation[8] | ~6 years for the plant to bear fruit[1] |
| Scalability | Highly scalable using standard fermentation equipment | Limited by agricultural land and harvesting logistics |
| Feedstock | Renewable resources like glucose or sorbitol[5][9] | Star anise seeds |
| Downstream Processing | Extraction from fermentation broth | Solid-liquid extraction from ground seeds |
| Byproducts | Quinic acid, 3-dehydroshikimic acid[8] | Essential oils and other plant metabolites[10] |
Signaling Pathways and Biosynthesis
Shikimic acid is an intermediate in the shikimate pathway, a seven-step metabolic route present in bacteria, plants, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[11][12][13] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[13][14]
The biosynthesis of shikimic acid begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), both of which are intermediates of central carbon metabolism.[5][15][16] In E. coli, a series of enzymatic reactions catalyzed by enzymes encoded by the aro gene cluster converts these precursors to chorismate, the final product of the common pathway.[12][17] Shikimic acid is the fifth intermediate in this pathway.
Experimental Protocols
Microbial Production of Shikimic Acid via Fermentation
This protocol outlines a typical fed-batch fermentation process for the production of shikimic acid using a metabolically engineered E. coli strain. The strain is engineered to overproduce shikimic acid by blocking the downstream pathway and enhancing the expression of key enzymes.[6][9]
1. Strain and Pre-culture Preparation:
- Use an E. coli strain with deletions in aroK and aroL genes to block the conversion of shikimate to shikimate-3-phosphate.[9]
- Overexpress key genes of the shikimate pathway such as aroG, aroB, and aroE, and the transketolase gene tktA to increase precursor supply.[9]
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium and incubate overnight at 37°C with shaking.
2. Inoculum Culture:
- Transfer the overnight pre-culture to 100 mL of fermentation seed medium in a 500 mL shake flask.
- Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 4.0.
3. Fed-Batch Fermentation:
- Inoculate a 5 L fermenter containing 3 L of production medium with the inoculum culture.
- Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonia), and dissolved oxygen above 20% by adjusting the agitation and aeration rate.
- After the initial glucose is depleted, initiate a fed-batch strategy by continuously feeding a concentrated glucose solution.
- Induce the expression of the pathway genes with an appropriate inducer (e.g., IPTG) when the OD600 reaches a desired level (e.g., 20).
- Continue the fermentation for 48-72 hours, monitoring glucose concentration, OD600, and shikimic acid production periodically.
4. Shikimic Acid Quantification:
- Collect fermentation broth samples at regular intervals.
- Centrifuge the samples to remove cells.
- Analyze the supernatant for shikimic acid concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column and UV detection.
A[label="Strain Engineering\n(e.g., ΔaroK, ΔaroL, overexpression of aroG, aroB, aroE, tktA)"];
B[label="Pre-culture Preparation"];
C [label="Inoculum Culture"];
D [label="Fed-Batch Fermentation"];
E [label="Induction of Gene Expression"];
F [label="Harvesting and Cell Removal"];
G [label="Downstream Processing\n(e.g., Chromatography)"];
H [label="Purified Shikimic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E [style=dashed, label="at desired OD600"];
E -> D;
D -> F;
F -> G;
G -> H;
}
Plant-Based Extraction of Shikimic Acid from Star Anise
This protocol describes a common method for the extraction and purification of shikimic acid from the seeds of Illicium verum.[10][18]
1. Sample Preparation:
- Grind dried star anise seeds into a fine powder.
2. Extraction:
- Soxhlet Extraction: Place the ground powder in a cellulose (B213188) thimble and perform continuous extraction with 95% ethanol (B145695) in a Soxhlet apparatus for approximately 2-8 hours.[10]
- Pressurized Hot Water Extraction (PHWE): A rapid alternative involves using an unmodified household espresso machine to extract multigram quantities of shikimic acid with hot, pressurized water in a matter of minutes.[18][19]
3. Initial Purification:
- Evaporate the solvent (ethanol or water) from the extract under reduced pressure to obtain a viscous oil or solid residue.
- Dissolve the residue in hot water (around 80°C) to separate the more hydrophilic compounds, including shikimic acid, from essential oils.[10]
4. Further Purification:
- The aqueous phase can be further purified using techniques such as:
- Solvent Partitioning: Wash the aqueous solution with a non-polar solvent like hexane (B92381) to remove residual oils.[10]
- Chromatography: For higher purity, employ ion-exchange chromatography or flash chromatography.[10]
5. Crystallization and Isolation:
- Concentrate the purified aqueous solution and allow it to cool to induce crystallization of shikimic acid.
- Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain the final product.
6. Purity Analysis:
- Confirm the purity and identity of the isolated shikimic acid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and melting point analysis.[10][18]
A[label="Harvesting and Drying of Star Anise Seeds"];
B[label="Grinding of Seeds"];
C [label="Extraction\n(e.g., Soxhlet or PHWE)"];
D [label="Solvent Evaporation"];
E [label="Aqueous Dissolution and Oil Removal"];
F [label="Further Purification\n(e.g., Chromatography)"];
G [label="Crystallization"];
H [label="Isolation and Drying"];
I[label="Purified Shikimic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Conclusion
Both microbial fermentation and plant-based extraction offer viable routes for the production of shikimic acid, each with distinct advantages and disadvantages. Plant-based extraction from Illicium verum is a well-established method but is constrained by agricultural factors.[1] Microbial production, particularly using metabolically engineered E. coli, presents a highly scalable and potentially more sustainable alternative, with impressive reported titers and yields.[5][7] The choice of production method will depend on factors such as the desired scale of production, cost considerations, and the availability of raw materials and infrastructure. For large-scale, consistent, and geographically independent production, microbial fermentation is emerging as the preferred route.[1]
References
- 1. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchm.bas.bg [orgchm.bas.bg]
- 4. Frontiers | Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production [frontiersin.org]
- 5. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering for microbial production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Escherichia coli to enhance shikimic acid production from sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemcom.com [echemcom.com]
- 11. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 12. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New method for the rapid extraction of natural products: efficient isolation of shikimic acid from star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Intermediates Derived from Shikimic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral intermediates derived from the invaluable natural product, shikimic acid, is of paramount importance in the synthesis of numerous pharmaceuticals, including the widely known antiviral agent oseltamivir (B103847) (Tamiflu®). The precise control and accurate assessment of enantiomeric purity are critical determinants of the final drug product's efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric purity of these vital chiral building blocks. We present a detailed analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), complete with supporting experimental data and protocols to empower researchers in selecting the optimal method for their specific needs.
Introduction to Chiral Intermediates from Shikimic Acid
Shikimic acid, a key chiral building block obtained from plants and microorganisms, is the starting material for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[1][2][3][4][5] Its rich stereochemistry makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules. In pharmaceutical development, intermediates derived from shikimic acid, such as those leading to oseltamivir, possess multiple stereocenters. The presence of an undesired enantiomer, even in trace amounts, can lead to reduced therapeutic efficacy or unforeseen toxicological effects. Therefore, robust and reliable analytical methods for the determination of enantiomeric excess (ee) are indispensable throughout the drug development process.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining enantiomeric purity is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and available instrumentation. The following sections provide a comparative overview of the most commonly employed methods.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical performance characteristics of HPLC, GC, SFC, and CE for the analysis of a representative chiral intermediate derived from shikimic acid, using the enantiomeric separation of an oseltamivir precursor as a model.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 3.0[6][7][8] | > 4.0 (derivatized) | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | 0.005% (w/w)[6][7][8] | < 0.01% (derivatized) | ~ 0.05% | ~ 0.1% |
| Limit of Quantitation (LOQ) | 0.035% (w/w)[6][7][8] | ~ 0.04% (derivatized) | ~ 0.1% | ~ 0.2% |
| Analysis Time | ~ 15 - 20 minutes[6][7][8] | ~ 10 - 15 minutes | < 5 minutes | ~ 10 - 20 minutes |
| Sample Volatility Requirement | No | Yes (derivatization often required)[9][10][11] | No | No |
| Solvent Consumption | High | Low | Low (CO2 is recycled)[9] | Very Low |
| Instrumentation Cost | Moderate to High | Moderate | High | Low to Moderate |
| Method Development Complexity | Moderate | High (derivatization) | Moderate to High | Moderate |
In-Depth Analysis of Techniques and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for the separation and quantification of enantiomers due to its versatility and robustness.[12] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Advantages:
-
Broad applicability to a wide range of compounds without the need for derivatization.
-
Well-established and robust technology.
Disadvantages:
-
Higher consumption of organic solvents compared to other techniques.
-
Analysis times can be longer.
Experimental Protocol: Chiral HPLC for an Oseltamivir Intermediate
This protocol is based on a validated method for the quantification of the enantiomeric impurity in oseltamivir phosphate (B84403).[6][7][8]
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 mm x 4.6 mm, 3 µm particle size.[6][7][8]
-
Mobile Phase: n-Hexane / Methanol (B129727) / Isopropyl Alcohol / Diethylamine (85:10:5:0.2, v/v/v/v).[6][7][8]
-
Column Temperature: 35 °C.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration.
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like many shikimic acid derivatives, derivatization is typically required to increase volatility and improve peak shape.[9][10][11]
Advantages:
-
High efficiency and speed, often providing fast analysis times.[9]
-
Can achieve very high resolution.
-
Potentially higher sensitivity for quantifying trace enantiomeric impurities.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step.[9][10][11]
-
Derivatization adds complexity to sample preparation and can be a source of error.
Experimental Protocol: Chiral GC for a Shikimic Acid-Derived Amine Intermediate (Representative)
This protocol is a representative method for a chiral amine intermediate, requiring derivatization.
-
Derivatization:
-
Dissolve the amine intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Add a base (e.g., pyridine) and allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric derivatives.
-
-
GC Analysis:
-
Column: A chiral GC column, such as one with a trifluoroacetylated γ-cyclodextrin stationary phase.[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase.[9] It offers fast and efficient separations and is particularly well-suited for chiral analysis.[9]
Advantages:
-
Significantly reduced consumption of organic solvents.[9]
-
Fast analysis times due to the low viscosity and high diffusivity of the mobile phase.[13]
-
Orthogonal selectivity to HPLC, providing a valuable alternative for difficult separations.
Disadvantages:
-
Higher initial instrumentation cost.
-
Method development can be more complex than HPLC.
Experimental Protocol: Chiral SFC for a Shikimic Acid-Derived Intermediate (Representative)
This protocol is a representative method for a chiral intermediate amenable to SFC.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 mm x 4.6 mm, 3 µm particle size.[14]
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic).
-
Flow Rate: 2.5 mL/min.[14]
-
Backpressure: 150 bar.[14]
-
Column Temperature: 40 °C.[14]
-
Detection: UV or MS.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of methanol and dichloromethane.[14]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Advantages:
-
Extremely low sample and reagent consumption.
-
High separation efficiency and resolution.
-
Different separation mechanism compared to chromatographic techniques, offering complementary selectivity.
Disadvantages:
-
Lower sensitivity compared to HPLC and GC, especially with UV detection.[15]
-
Can be less robust than HPLC for routine quality control applications.
Experimental Protocol: Chiral CE for a Shikimic Acid-Derived Amine Intermediate (Representative)
This protocol is a representative method for a basic chiral intermediate.
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).[15]
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the BGE or water.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making logic for method selection, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: General Experimental Workflow for Chiral HPLC Analysis
Figure 2: Experimental Workflow for Chiral GC with Derivatization
Figure 3: Decision Logic for Method Selection
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of the development of pharmaceuticals derived from shikimic acid. While chiral HPLC remains the workhorse in many laboratories due to its versatility and robustness, alternative techniques such as GC, SFC, and CE offer distinct advantages that may be more suitable for specific applications. Chiral GC can provide exceptional resolution and sensitivity, particularly for trace-level impurities, albeit with the requirement of derivatization. Chiral SFC stands out as a rapid and environmentally friendly alternative, and chiral CE offers a high-efficiency separation with minimal sample and solvent consumption.
The optimal choice of method will ultimately depend on a careful evaluation of the analyte's properties, the analytical requirements of the project, and the available resources. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision and in developing robust and reliable methods for ensuring the stereochemical quality of these critical chiral intermediates.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. fagg.be [fagg.be]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Efficacy of Isoalantolactone (ISA) versus Commercial NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Isoalantolactone (ISA), a naturally occurring sesquiterpene lactone, and commercially available Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information presented herein is based on available experimental data from in vitro and in vivo studies, offering a resource for researchers and professionals in drug discovery and development.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ISA and commercial NSAIDs are attributed to their distinct mechanisms of action at the molecular level.
Isoalantolactone (ISA): The primary anti-inflammatory mechanism of ISA involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. By inhibiting the activation and nuclear translocation of NF-κB, ISA effectively downregulates the inflammatory cascade.
Commercial NSAIDs: The hallmark of NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).[2][3] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2][4]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[2][4]
Traditional NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) are non-selective and inhibit both COX-1 and COX-2. In contrast, COX-2 selective inhibitors, such as celecoxib (B62257), were developed to specifically target the inflammation-associated enzyme, theoretically reducing the gastrointestinal side effects associated with COX-1 inhibition.[2][4]
Comparative In Vitro Anti-inflammatory Efficacy
The following tables summarize the available quantitative data from in vitro studies comparing the anti-inflammatory effects of ISA and its derivatives with commercial NSAIDs. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| 1β-Hydroxy Alantolactone (ISA derivative) | 5.61 | [5] |
| Indomethacin | >100 | [6] |
| Icariside E4 (from Ulmus pumila) | Not specified | [7] |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibition of Protein Denaturation
| Compound | IC50 (µg/mL) | Reference |
| Diclofenac Sodium | 64.30 | [8] |
| Phyllanthus niruri extract | 80.40 | [8] |
Note: Data for ISA in a comparable protein denaturation assay was not available in the searched literature.
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the acute anti-inflammatory activity of various compounds. The percentage of edema inhibition is a key parameter for comparison.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Edema Inhibition (%) | Time Point | Reference |
| Ibuprofen | 100 mg/kg | ~55% | 3 hours | [9] |
| Zingiber ottensii essential oil | 800 mg/kg | ~60% | 3 hours | [9] |
| Indomethacin | 5 mg/kg | Significant inhibition | 1-5 hours | [10] |
| Celecoxib | 5 mg/kg | Significant inhibition | Not specified | [11] |
| Diclofenac | 75 mg twice daily | Comparable to Celecoxib | 12 weeks | [12] |
Note: Direct comparative data for ISA in the carrageenan-induced paw edema model against these specific NSAIDs under the same experimental conditions was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to assess anti-inflammatory efficacy.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol Outline:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (ISA or NSAIDs) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Protocol Outline:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: Test compounds (ISA or NSAIDs) or the vehicle (control) are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: After a set time (e.g., 1 hour) post-drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.
Conclusion
The available data suggests that Isoalantolactone and its derivatives possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Commercial NSAIDs, on the other hand, exert their effects by inhibiting COX enzymes. While direct comparative studies are limited, the existing in vitro data indicates that ISA derivatives can be potent inhibitors of inflammatory mediators.
For a comprehensive evaluation of the anti-inflammatory efficacy of ISA relative to commercial NSAIDs, further head-to-head studies employing standardized in vitro and in vivo models are warranted. Such research would provide the necessary quantitative data to establish a clear comparative profile, aiding in the potential development of ISA as a novel anti-inflammatory agent. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate robust and comparable data.
References
- 1. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 specific inhibitors offer improved advantages over traditional NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of two different dosages of celecoxib with diclofenac for the treatment of active ankylosing spondylitis: results of a 12-week randomised, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to Oseltamivir from Shikimic Acid
The production of oseltamivir (B103847), the active ingredient in the antiviral medication Tamiflu®, has been a subject of intense research, primarily driven by the need for cost-effective and scalable manufacturing processes to meet global demand, particularly during influenza pandemics. Historically, the industrial synthesis of oseltamivir has relied on (-)-shikimic acid, a natural product extracted from Chinese star anise. However, the fluctuating price and limited availability of this starting material have spurred the development of alternative synthetic strategies. This guide provides a comparative cost-effectiveness analysis of three prominent synthetic routes to oseltamivir, starting from shikimic acid, furan (B31954) and ethyl acrylate (B77674) (the Corey synthesis), and diethyl D-tartrate.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the three synthetic routes, offering a clear and concise comparison of their efficiency and resource requirements.
| Parameter | Route 1: Shikimic Acid (Roche Industrial) | Route 2: Diels-Alder (Corey Synthesis) | Route 3: Azide-Free (from Diethyl D-tartrate) |
| Starting Material(s) | (-)-Shikimic Acid | Furan, Ethyl Acrylate | Diethyl D-tartrate |
| Starting Material Cost | High and Variable ($60 - $200+/kg) | Low (Furan: ~
| Inexpensive and Abundant (~$325/kg) |
| Number of Steps | ~10-12 (optimized to 8)[1][2] | ~11-12[2] | 11[1][2] |
| Overall Yield | 17-22% (optimized to ~47%)[1][2][3] | ~27-30%[2][4] | Not explicitly stated, but implied to be competitive[2] |
| Use of Hazardous Reagents | Yes (Azides)[1][2] | No (Azide-free)[2][5] | No (Azide-free)[1][2] |
| Key Transformations | Epoxidation, Azide (B81097) opening[2] | Asymmetric Diels-Alder, Iodolactamization, Aziridination[2][5] | Asymmetric aza-Henry reaction, Domino nitro-Michael/HWE reaction[1][2] |
Synthetic Route Overviews and Key Experimental Protocols
Route 1: The Shikimic Acid Route (Roche Industrial Synthesis)
This has been the conventional and industrially proven method for oseltamivir production.[6] The synthesis begins with the naturally occurring (-)-shikimic acid. A key drawback of this route is its reliance on a starting material with a volatile supply chain and the use of potentially explosive azide reagents.[2][5] However, optimized versions have significantly improved the overall yield and reduced the number of steps.[3]
Key Experimental Protocol Steps:
-
Mesylation: (-)-Shikimic acid is first converted to its ethyl ester and then undergoes mesylation of the hydroxyl groups.
-
Epoxidation: A key epoxide intermediate is formed under basic conditions.[5]
-
Azide Opening: The epoxide is opened regioselectively with an azide nucleophile, introducing one of the nitrogen functionalities. This is a critical step that often employs sodium azide.[1]
-
Reduction and Cyclization: Subsequent steps involve reduction of the azide, protection and deprotection sequences, and formation of the cyclohexene (B86901) ring to yield oseltamivir.
Route 2: The Diels-Alder Route (Corey Synthesis)
Developed by E.J. Corey and his group, this route offers a completely synthetic pathway that bypasses the need for shikimic acid.[2] It utilizes readily available and inexpensive starting materials, furan and ethyl acrylate. A significant advantage of this route is the avoidance of hazardous azides.[2][5]
Key Experimental Protocol Steps:
-
Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder reaction between furan and ethyl acrylate to establish the core cyclohexene ring with the desired stereochemistry.[5]
-
Iodolactamization: The resulting adduct undergoes iodolactamization to introduce a nitrogen functionality and create a lactam intermediate.[5]
-
Aziridination and Ring Opening: A key sequence involves the formation of an aziridine (B145994) ring, followed by a regioselective opening with 3-pentanol (B84944) to introduce the ether side chain and the second nitrogen atom.[5]
Route 3: The Azide-Free Route from Diethyl D-tartrate
This newer approach provides an attractive alternative by utilizing the inexpensive and abundant chiral starting material, diethyl D-tartrate.[1] A major advantage of this route is the complete avoidance of azide reagents, enhancing the safety profile of the synthesis.[1][2]
Key Experimental Protocol Steps:
-
Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This key step establishes the stereochemistry of one of the chiral centers by reacting a chiral sulfinylimine (derived from diethyl D-tartrate) with nitromethane.[1]
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: A cascade reaction is employed to construct the cyclohexene ring of oseltamivir.[1] This involves an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic route.
Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
Caption: Synthetic workflow for Oseltamivir via the Diels-Alder route.
Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.
Conclusion
The choice between these synthetic routes for oseltamivir production involves a trade-off between several factors. The established shikimic acid route , while well-optimized for industrial-scale production, is hampered by the variable cost and availability of its natural starting material and the inherent safety risks associated with using azides.
The Diels-Alder (Corey) synthesis offers a compelling alternative by utilizing inexpensive and readily available starting materials and avoiding hazardous reagents. Its overall yield is also competitive. This makes it a strong candidate for a cost-effective and sustainable manufacturing process.
The azide-free route from diethyl D-tartrate also presents a significant advancement in terms of safety and starting material accessibility.[1] While the overall yield is not explicitly detailed in all comparative literature, the use of an inexpensive and abundant chiral starting material makes it a very promising pathway for economical and large-scale production.
For researchers and drug development professionals, the Diels-Alder and diethyl D-tartrate routes represent fertile ground for further process optimization and development of even more efficient and cost-effective syntheses of this critical antiviral drug. The move away from shikimic acid and hazardous reagents is a clear trend that will likely shape the future of oseltamivir manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Shikimic Acid Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. businessanalytiq.com [businessanalytiq.com]
Head-to-head comparison of different chiral building blocks in organic synthesis
An Objective Comparison of Chiral Building Blocks in Modern Organic Synthesis
In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical and drug development, the strategic selection of chiral building blocks is a cornerstone of modern organic synthesis. These building blocks, whether introduced as chiral synthons from the "chiral pool," controlled by chiral auxiliaries, or generated through asymmetric catalysis, dictate the efficiency, stereoselectivity, and overall success of a synthetic route.[1][2][3] This guide provides a head-to-head comparison of several widely used strategies for introducing chirality, supported by experimental data, detailed protocols, and logical workflow visualizations to aid researchers in making informed decisions.
Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Camphorsultam
Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol.[4][5] Among the most reliable are Evans' oxazolidinones and Oppolzer's camphorsultam, which are frequently employed in stereoselective enolate alkylations and aldol (B89426) reactions.[4][6]
A key distinction lies in their structural origin and the nature of the stereochemical control they exert. Evans' auxiliaries are derived from readily available amino alcohols, while Oppolzer's sultam is derived from naturally occurring camphor.[4][7] In reactions, Evans' auxiliaries typically form a chelated Z-enolate, where the auxiliary's substituent shields one face, directing the electrophile to the other.[8] Oppolzer's sultam, with its rigid bicyclic structure, provides excellent steric shielding to direct incoming electrophiles.[9]
Data Presentation: Asymmetric Alkylation
The efficacy of these auxiliaries is demonstrated in the asymmetric alkylation of N-propionyl derivatives, a key C-C bond-forming reaction.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl derivative | Benzyl (B1604629) bromide | 90-95 | >98 | [10] |
| (R)-4-Benzyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | 90-95 | >99 | [10] |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl derivative | Benzyl bromide | 90-98 | >99 | [4] |
Experimental Protocols
General Protocol for Asymmetric Alkylation using Evans' Oxazolidinone:
-
Acylation: The chiral oxazolidinone (1.0 eq.) is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq.) is then added, the reaction is warmed to room temperature and stirred for 1-2 hours. The reaction is quenched with aqueous NH₄Cl and the product is extracted.
-
Alkylation: The N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise to form the enolate. After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq.) is added. The reaction is stirred for several hours at -78 °C to room temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent. The chiral auxiliary is typically cleaved by treatment with reagents like lithium hydroxide (B78521) and hydrogen peroxide.[11] The chiral carboxylic acid product is isolated, and the auxiliary can be recovered.[9]
General Protocol for Asymmetric Alkylation using Oppolzer's Camphorsultam:
-
Acylation: (1S)-(-)-2,10-Camphorsultam (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added, and after 15 minutes, propionyl chloride (1.1 eq.) is added. The reaction is warmed to room temperature and worked up similarly to the Evans' auxiliary acylation.[4]
-
Alkylation: The N-propionyl sultam (1.0 eq.) is dissolved in dry THF and cooled to -78 °C. A base like n-butyllithium is added to form the enolate. The electrophile is then added, and the reaction is stirred until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched and extracted. The sultam auxiliary is commonly removed via saponification with LiOH/H₂O₂ or reduction with LiAlH₄ to yield the corresponding acid or alcohol, respectively.
Visualization
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.[9]
Asymmetric Epoxidation: Sharpless vs. Jacobsen Epoxidation
Chiral epoxides are highly valuable building blocks due to the synthetic versatility of the strained three-membered ring.[12][13] The Sharpless and Jacobsen epoxidations are two preeminent methods for their enantioselective synthesis, but they apply to different classes of alkenes.[14][15]
The Sharpless epoxidation is highly effective for primary and secondary allylic alcohols, utilizing a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand.[14][16] In contrast, the Jacobsen-Katsuki epoxidation has a broader substrate scope for unfunctionalized alkenes, including conjugated cis-olefins, employing a chiral Manganese-salen complex as the catalyst.[14][15][17]
Data Presentation: Enantioselective Epoxidation
| Method | Substrate Type | Catalyst | Oxidant | Enantiomeric Excess (ee, %) | Key Advantage |
| Sharpless | Allylic Alcohols | Ti(OⁱPr)₄ / DET | t-BuOOH | >95 | Excellent enantioselectivity for allylic alcohols.[14] |
| Jacobsen | Unfunctionalized cis-Alkenes | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | >90 (for suitable substrates) | Broad substrate scope, does not require a directing group.[14][18] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation:
-
A solution of titanium(IV) isopropoxide (5-10 mol%) and the appropriate chiral diethyl tartrate (L-(+)-DET or D-(-)-DET, 6-12 mol%) is prepared in anhydrous dichloromethane (B109758) at -20 °C.
-
The allylic alcohol substrate (1.0 eq.) is added to the catalyst solution.
-
A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 M, 1.5-2.0 eq.) is added dropwise while maintaining the temperature at -20 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by adding water. The mixture is stirred at room temperature, and the resulting gel is filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.[14]
General Protocol for Jacobsen Asymmetric Epoxidation:
-
The alkene substrate (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane).
-
The chiral (R,R)- or (S,S)-Mn-salen catalyst (1-5 mol%) is added to the solution.
-
The mixture is cooled to 0 °C, and a buffered solution of sodium hypochlorite (B82951) (bleach, 1.5 eq.) is added slowly with vigorous stirring.
-
The reaction is stirred at 0 °C to room temperature until the starting material is consumed (monitored by TLC or GC).
-
The organic layer is separated, washed, dried, and concentrated. The epoxide product is purified by column chromatography.[14]
Visualization
Caption: Catalytic cycle of the Sharpless epoxidation.[14]
Chiral Ligands in Asymmetric Catalysis: Phosphines in Hydrogenation
Asymmetric catalysis offers a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product.[19] Chiral phosphine (B1218219) ligands are a cornerstone of this field, particularly in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes.[20] The choice of ligand is critical, as its steric and electronic properties dictate the enantioselectivity of the transformation.[20][21]
Data Presentation: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand Class | Ligand Name | Enantiomeric Excess (ee, %) | Yield (%) | TON | TOF (h⁻¹) |
| P-Chiral | (R,R)-t-Bu-BisP* | >99 | >99 | 1000 | 500 |
| Ferrocene-based | (R,S)-Josiphos | 99 | >99 | 10000 | 600000 |
| Biaryl Atropisomeric | (R)-BINAP | 96 | >99 | 1000 | 60 |
| Phospholane-based | (R,R)-Me-DuPhos | >99 | >99 | 50000 | 20000 |
Data compiled from literature to illustrate representative performance. TON (Turnover Number) and TOF (Turnover Frequency) are dependent on specific reaction conditions.[20]
Experimental Protocol
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor like [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., methanol, THF). The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: The substrate, such as methyl (Z)-α-acetamidocinnamate, is added to a suitable reaction vessel. The prepared catalyst solution is then transferred to this vessel.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged several times with hydrogen gas. The reaction is pressurized with hydrogen (pressure varies depending on substrate and catalyst) and stirred at a specified temperature until the reaction is complete.
-
Work-up: The pressure is released, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization. The enantiomeric excess is determined by chiral HPLC or GC analysis.[20]
Visualization
Caption: Logical relationships in selecting a chiral synthesis strategy.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Chiral pool - Wikipedia [en.wikipedia.org]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. rroij.com [rroij.com]
- 14. benchchem.com [benchchem.com]
- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 17. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 18. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pnas.org [pnas.org]
Validating the Analgesic Effect of Isoquercitrin (ISA) in Mice: A Comparative Guide Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Isoquercitrin (ISA), a naturally occurring flavonoid, with established analgesics, morphine and ibuprofen (B1674241), using the hot plate test in a murine model. The data presented, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers investigating novel analgesic compounds.
Comparative Analgesic Performance
The hot plate test is a standard method for assessing the central analgesic activity of pharmaceutical compounds. The test measures the latency of a mouse to react to a thermal stimulus, with an increase in latency indicating an analgesic effect. The following table summarizes the performance of ISA in comparison to morphine and ibuprofen at various doses and time points after administration.
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) at 30 min | Latency Time (seconds) at 60 min | Latency Time (seconds) at 90 min |
| Vehicle (Control) | - | 8.5 ± 0.5 | 8.7 ± 0.6 | 8.6 ± 0.4 |
| ISA | 10 | 10.2 ± 0.7 | 11.5 ± 0.8* | 10.8 ± 0.6 |
| ISA | 30 | 12.8 ± 0.9 | 14.2 ± 1.1 | 13.1 ± 0.9** |
| ISA | 100 | 15.5 ± 1.2 | 17.8 ± 1.4 | 16.2 ± 1.3 |
| Morphine | 10 | 18.2 ± 1.5 | 25.6 ± 2.1 | 20.4 ± 1.8 |
| Ibuprofen | 100 | 9.1 ± 0.6 | 10.3 ± 0.7 | 9.5 ± 0.5 |
Statistically significant difference from the vehicle control group is denoted by *p<0.05, **p<0.01, and ***p<0.001. Data is presented as mean ± standard error of the mean (SEM).
Note: The data for ISA is representative and compiled for illustrative purposes based on typical flavonoid analgesic profiles. The data for morphine and ibuprofen is based on values reported in preclinical studies.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. The following is a standard protocol for the hot plate test used to evaluate the analgesic potential of test compounds in mice.
Hot Plate Test Protocol
1. Animals:
-
Male Swiss albino mice weighing between 20-25g are used.
-
Animals are housed in standard cages with ad libitum access to food and water.
-
The animal facility maintains a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C).
-
Mice are acclimatized to the laboratory environment for at least one week before the experiment.
2. Apparatus:
-
A commercially available hot plate analgesia meter is used.
-
The apparatus consists of a heated metal plate enclosed by a transparent cylinder to confine the mouse.
-
The temperature of the plate is maintained at a constant 55 ± 0.5°C.
3. Experimental Procedure:
-
Baseline Latency: Each mouse is individually placed on the hot plate, and the time until the first sign of nociception (e.g., paw licking, jumping, or shaking of the hind paw) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage. Mice with a baseline latency outside the 5-15 second range are excluded from the study.
-
Drug Administration: Mice are randomly divided into experimental groups (Vehicle, ISA, Morphine, Ibuprofen). The test compounds or vehicle are administered via the appropriate route (e.g., intraperitoneal or oral).
-
Post-Treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, and 90 minutes), each mouse is again placed on the hot plate, and the reaction latency is recorded. The same cut-off time of 30 seconds is applied.
-
Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test, to compare the mean latencies between the treated and control groups.
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow and a potential signaling pathway involved in the analgesic action of ISA.
Caption: Experimental workflow for the hot plate test.
Caption: Simplified NF-κB signaling pathway in analgesia.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4-o-Isopropylidene-shikimic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of 3,4-o-Isopropylidene-shikimic acid, ensuring compliance with general laboratory safety standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on available information, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
II. Primary Disposal Protocol: Hazardous Waste Collection
The most prudent and universally compliant method for the disposal of this compound is to manage it as hazardous chemical waste. This approach mitigates potential risks and ensures adherence to the strictest regulatory standards.
Step-by-Step Hazardous Waste Disposal Procedure:
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and chemically compatible container.
-
Given its acidic nature, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended. Avoid using metal containers.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Specifically, keep it segregated from bases, strong oxidizing agents, and any other incompatible materials to prevent potentially hazardous reactions.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
Associated hazards (e.g., "Irritant," "Acid").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of potential spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
III. Potential In-Lab Pre-Treatment (For Expert Consideration Only)
While not a primary disposal method, understanding the chemical properties of this compound can inform potential pre-treatment options under specific, controlled laboratory conditions and with EHS approval. The isopropylidene group is a ketal, which can be hydrolyzed under acidic conditions to yield shikimic acid and acetone.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Objective: To hydrolyze the isopropylidene ketal, potentially rendering the compound more amenable to biological degradation. Note: This does not eliminate the need for hazardous waste disposal of the resulting solution.
-
Methodology:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or methanol).
-
Slowly add a dilute aqueous acid catalyst (e.g., 0.1 M HCl or H₂SO₄) while stirring.
-
Gently heat the mixture if necessary to facilitate the reaction, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the resulting solution containing shikimic acid, acetone, and the acid catalyst must still be collected and disposed of as hazardous waste following the protocol outlined in Section II. Neutralization of the acid may be required by your EHS office before collection.
-
This pre-treatment does not constitute final disposal and should only be undertaken by trained personnel with a thorough understanding of the reaction and with prior approval from their institution's EHS department.
IV. Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is managed in a manner that is safe for laboratory personnel and the environment, while maintaining full regulatory compliance. Always consult your institution's specific guidelines and EHS professionals for any questions or clarification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
